molecular formula C11H15N3O3 B1600584 2-Methyl-4-morpholino-6-nitroaniline CAS No. 468741-20-0

2-Methyl-4-morpholino-6-nitroaniline

Cat. No.: B1600584
CAS No.: 468741-20-0
M. Wt: 237.25 g/mol
InChI Key: BQZOMWPTJWWTMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-morpholino-6-nitroaniline is a useful research compound. Its molecular formula is C11H15N3O3 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-morpholin-4-yl-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-8-6-9(13-2-4-17-5-3-13)7-10(11(8)12)14(15)16/h6-7H,2-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZOMWPTJWWTMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)[N+](=O)[O-])N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469269
Record name 2-Methyl-4-(morpholin-4-yl)-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

468741-20-0
Record name 2-Methyl-4-(morpholin-4-yl)-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-Methyl-4-morpholino-6-nitroaniline" properties and characteristics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potential Scaffold for Innovation

2-Methyl-4-morpholino-6-nitroaniline, identified by CAS Number 468741-20-0 , is a substituted nitroaniline derivative that, while commercially available, remains a largely unexplored molecule in the public scientific literature.[1][2] Its unique structural architecture, combining a nitro-activated aromatic ring with a morpholine moiety, suggests a rich potential for applications ranging from medicinal chemistry to materials science. This guide aims to provide a comprehensive overview of its known properties, a scientifically grounded proposed synthesis, and an expert analysis of its potential applications, thereby serving as a foundational resource for researchers looking to innovate with this intriguing compound.

The presence of a nitro group and an aniline amine on the same aromatic ring makes it a derivative of nitroaniline, a class of compounds well-known for their use as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The addition of a morpholine ring, a privileged scaffold in drug discovery, introduces properties such as increased aqueous solubility and improved pharmacokinetic profiles in drug candidates. This combination of functional groups in a single molecule makes this compound a compelling starting point for novel research endeavors.

Below is the chemical structure of this compound, which will be the focus of this technical guide.

Caption: Chemical Structure of this compound.

Physicochemical Properties: A Summary of Known Data

Detailed experimental data for the physicochemical properties of this compound are not extensively reported in the literature. The information available is primarily from chemical suppliers.

PropertyValueSource
CAS Number 468741-20-0Multiple Suppliers
Molecular Formula C₁₁H₁₅N₃O₃BLDpharm
Molecular Weight 237.26 g/mol BLDpharm
Purity ≥95%Allschoolabs
Appearance Not specified (likely a colored solid)Inferred
Storage Store long-term in a cool, dry placeAKSci

Note: Properties such as melting point, boiling point, and solubility have not been found in publicly accessible databases. Researchers should perform their own characterization to determine these values.

Synthesis and Elucidation: A Proposed Pathway

While a specific, peer-reviewed synthesis of this compound has not been identified in the current literature, a plausible and efficient synthetic route can be proposed based on established principles of organic chemistry. The most logical approach involves a two-step process starting from a commercially available substituted dinitrobenzene.

Proposed Synthesis Workflow

The proposed synthesis hinges on the differential reactivity of the two nitro groups in a precursor like 2,4-dinitro-m-xylene, which allows for a selective nucleophilic aromatic substitution (SNAr) reaction.

start 2,4-Dinitro-m-xylene step1 Step 1: Nucleophilic Aromatic Substitution (SNAr) start->step1 reagent1 Morpholine (Nucleophile) reagent1->step1 intermediate Intermediate: 4-(2-Methyl-4,6-dinitrophenyl)morpholine step1->intermediate step2 Step 2: Selective Nitro Group Reduction intermediate->step2 reagent2 Reducing Agent (e.g., Na2S, Fe/HCl) reagent2->step2 product Final Product: This compound step2->product

Caption: Proposed two-step synthesis of this compound.

Experimental Rationale and Protocol

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Causality: The starting material, 2,4-dinitro-m-xylene, possesses two nitro groups that are strong electron-withdrawing groups. This electronic property activates the aromatic ring towards nucleophilic attack. The nitro group at the 4-position is more sterically accessible and electronically activated for substitution by a nucleophile like morpholine.

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dinitro-m-xylene in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

    • Add an excess of morpholine (approximately 1.5 to 2.0 equivalents) to the solution. The excess morpholine acts as both the nucleophile and a base to neutralize the liberated proton.

    • Heat the reaction mixture at a moderately elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water to precipitate the product.

    • Collect the solid intermediate, 4-(2-Methyl-4,6-dinitrophenyl)morpholine, by vacuum filtration, wash with cold water, and dry.

Step 2: Selective Nitro Group Reduction

  • Causality: The selective reduction of one nitro group in the presence of another is a common challenge in organic synthesis. The choice of reducing agent is critical. Reagents like sodium sulfide (Na₂S) or stannous chloride (SnCl₂) in acidic or basic media are known to selectively reduce one nitro group in dinitro-aromatic compounds, often the one that is more sterically hindered or electronically influenced by other substituents. In this case, the nitro group ortho to the bulky morpholino group and para to the methyl group is the likely candidate for reduction.

  • Protocol:

    • Suspend the dried intermediate from Step 1 in a solvent such as ethanol or a mixture of ethanol and water.

    • Prepare a solution of the chosen reducing agent (e.g., sodium sulfide in water).

    • Add the reducing agent solution dropwise to the suspension of the dinitro-intermediate while stirring. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

    • After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete, as indicated by TLC.

    • Once the reaction is complete, neutralize the mixture if necessary and extract the product with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography or recrystallization to achieve the desired purity.

Spectroscopic Characterization: A Predictive Analysis

While experimental spectra for this compound are not publicly available, its ¹H and ¹³C NMR spectra can be predicted based on its structure and the known chemical shifts of similar compounds. This predictive analysis is a valuable tool for researchers to confirm the identity of the synthesized compound.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.5 - 7.8Singlet1HAr-HAromatic proton between the nitro and morpholino groups.
~6.8 - 7.1Singlet1HAr-HAromatic proton between the amino and methyl groups.
~4.5 - 5.0Broad Singlet2H-NH₂Protons of the primary amine.
~3.7 - 3.9Triplet4H-N-CH₂- (Morpholine)Protons on the carbons adjacent to the nitrogen in the morpholine ring.
~2.8 - 3.0Triplet4H-O-CH₂- (Morpholine)Protons on the carbons adjacent to the oxygen in the morpholine ring.
~2.2 - 2.4Singlet3H-CH₃Protons of the methyl group.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~145 - 150C-NO₂
~140 - 145C-NH₂
~135 - 140C-Morpholino
~125 - 130C-CH₃
~120 - 125Ar-CH
~115 - 120Ar-CH
~66 - 68-O-CH₂- (Morpholine)
~48 - 52-N-CH₂- (Morpholine)
~18 - 22-CH₃

Note: These are predicted values and the actual experimental chemical shifts may vary depending on the solvent and other experimental conditions.

Potential Applications and Future Research Directions

The unique combination of a nitroaniline core and a morpholine substituent in this compound opens up a variety of potential applications, particularly in drug discovery and materials science.

  • Medicinal Chemistry Scaffold: The morpholine ring is a highly sought-after functional group in medicinal chemistry due to its ability to improve the aqueous solubility, metabolic stability, and overall pharmacokinetic profile of drug candidates. The nitroaniline backbone can be further functionalized, for instance, by reducing the nitro group to an amine, which can then be used in amide bond formation or other coupling reactions to build more complex molecules. This makes this compound an attractive starting point for the synthesis of libraries of compounds to be screened for various biological activities, such as:

    • Kinase Inhibitors: Many kinase inhibitors incorporate a morpholine moiety.

    • Antibacterial and Antifungal Agents: Nitroaromatic compounds have been investigated for their antimicrobial properties.

    • Anticancer Agents: The development of novel anticancer drugs often involves the exploration of new chemical scaffolds.

  • Materials Science Intermediate: Nitroaniline derivatives are known for their nonlinear optical (NLO) properties, which are of interest in the development of materials for optoelectronics and telecommunications. The specific substitution pattern of this compound could lead to interesting NLO characteristics. Additionally, as a substituted aniline, it can be used as an intermediate for the synthesis of:

    • Azo Dyes: The aniline group can be diazotized and coupled with other aromatic compounds to produce azo dyes with potentially unique colors and properties.[3][4]

    • Specialty Polymers: It could be incorporated into polymer backbones to impart specific thermal or optical properties.

Safety and Handling: A Precautionary Approach

A specific Safety Data Sheet (SDS) for this compound is not widely available in public databases. Therefore, it is imperative to handle this compound with the precautions appropriate for related aromatic nitro compounds and amines, which are known to have potential health hazards.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

It is strongly recommended to obtain and consult the specific Safety Data Sheet from the supplier before any handling, storage, or use of this compound.

Conclusion: A Molecule of Latent Potential

This compound stands as a chemical entity with significant, yet largely untapped, potential. While its current use appears to be as a niche building block, its structural features suggest a promising future in both medicinal chemistry and materials science. This guide has provided a foundational understanding of this molecule by presenting its known characteristics, proposing a logical synthetic pathway, and outlining potential avenues for future research. It is our hope that this in-depth technical overview will inspire and enable researchers to further investigate and unlock the full potential of this intriguing compound.

References

  • Allschoolabs. (n.d.). This compound - 95%, high purity , CAS No.468741-20-0. Retrieved from [Link]

Sources

A Strategic Guide to Evaluating 2-Methyl-4-morpholino-6-nitroaniline as a Novel Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals in the Field of Targeted Protein Degradation (TPD).

Executive Summary

The field of Targeted Protein Degradation (TPD) has introduced a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven elimination of disease-causing proteins. The chemical scaffolds that underpin these powerful modalities, particularly the ligands that recruit E3 ubiquitin ligases, are the linchpins of success. While ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL) are well-established, the vast potential of the ~600+ human E3 ligases remains largely untapped, representing a critical frontier for expanding the scope and selectivity of TPD.[1][2]

This guide addresses the nascent exploration of novel chemical matter in TPD. We posit a hypothetical scenario centered on 2-Methyl-4-morpholino-6-nitroaniline (CAS 468741-20-0) , a compound not yet characterized in the TPD literature. Rather than presenting established data, this document serves as a strategic and technical roadmap. It outlines the rigorous, multi-stage validation workflow required to assess if a novel scaffold, such as this nitroaniline derivative, can be developed into a functional building block for creating potent and selective protein degraders. We will detail the causality behind each experimental choice, provide actionable protocols, and frame the entire process as a self-validating system to ensure scientific integrity.

The Case for Novel E3 Ligase Ligands: Beyond VHL and CRBN

The current landscape of proteolysis-targeting chimeras (PROTACs) is dominated by molecules that hijack the VHL and CRBN E3 ligases. This reliance, while productive, introduces several limitations:

  • Limited Target Scope: The specific geometry and surface properties of VHL and CRBN may not be conducive to forming a stable and productive ternary complex with all proteins of interest (POIs).[2]

  • Tissue Expression & Selectivity: VHL and CRBN are widely expressed, which can be advantageous but also limits the potential for developing tissue-specific degraders. Recruiting an E3 ligase with a restricted expression profile could significantly improve the therapeutic window.

  • Acquired Resistance: Resistance to PROTACs can emerge through mutations in the E3 ligase or associated pathway components. Expanding the arsenal of available E3 ligases provides alternative mechanisms to overcome such resistance.[2]

The discovery of new, "ligandable" E3 ligases is therefore a paramount objective in the field.[1][3] This guide uses this compound as a candidate molecule to illustrate the comprehensive workflow for such a discovery and validation campaign.

Initial Assessment of this compound

Before embarking on extensive biological assays, a thorough in-silico and chemical assessment is crucial. The structure presents several features that warrant investigation as a potential E3 ligase binder. The morpholine and nitro-substituted aniline core creates a molecule with distinct electronic and steric properties that could mediate novel protein-protein interactions within a ligand-binding pocket.

PropertyValue / AssessmentRationale for TPD
CAS Number 468741-20-0[4][5]Unique identifier for sourcing and literature tracking.
Molecular Formula C₁₁H₁₅N₃O₃[4]Provides the basis for molecular weight calculation.
Molecular Weight 237.25 g/mol [4]A low molecular weight starting point is advantageous for a building block, as the final PROTAC will be significantly larger.[6]
Key Features Morpholine, Nitro Group, AnilineThese functional groups provide a mix of hydrogen bond acceptors and potential for π-stacking or dipole interactions.
Synthetic Tractability HighThe aniline nitrogen and the aromatic ring offer potential handles for synthetic modification and linker attachment.

Foundational Chemistry: Synthesis and Functionalization

A viable building block must be synthetically accessible and readily derivatizable. The causality here is clear: without a robust and flexible synthetic route, the extensive structure-activity relationship (SAR) studies required for PROTAC optimization are not feasible.[7][8]

Proposed Retrosynthesis and Functionalization Strategy

While a specific synthesis for this compound is not prominent in academic literature, a plausible route can be devised based on established nitroaniline chemistry.[9][10] The key strategic decision is identifying a position for linker attachment that does not disrupt the putative binding interactions with the E3 ligase. The primary amine of the aniline is the most logical initial handle for derivatization.

Protocol 2.1: Synthesis and Functionalization of the Core Scaffold

  • Starting Material: Procure or synthesize 2-Methyl-4-morpholinoaniline.

  • Nitration (Core Synthesis):

    • Dissolve 2-Methyl-4-morpholinoaniline in a suitable solvent such as glacial acetic acid.

    • Cool the reaction mixture to 0-5°C in an ice bath. This is critical to control the exothermic reaction and prevent over-nitration or side product formation.

    • Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Carefully quench the reaction by pouring it over ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

    • Filter, wash with water, and dry the crude this compound. Purify via recrystallization or column chromatography.

  • Functionalization for Linker Attachment (Example):

    • To create an amine-reactive handle, the primary aniline can be acylated.

    • Dissolve the purified core in a solvent like Dichloromethane (DCM).

    • Add a base (e.g., triethylamine) followed by dropwise addition of an acylating agent containing a protected functional group, such as Boc-glycyl chloride. This introduces a protected amine handle.

    • After reaction completion, perform an aqueous workup, dry the organic layer, and purify the product.

    • The Boc protecting group can be subsequently removed under acidic conditions (e.g., Trifluoroacetic acid in DCM) to reveal a primary amine, ready for conjugation to a linker.

The Validation Workflow: From Binding to Degradation

This section outlines the critical, self-validating experimental cascade required to confirm that our candidate molecule is a bona fide E3 ligase binder and can function within a PROTAC.

Validation_Workflow cluster_0 Phase 1: Direct Engagement cluster_1 Phase 2: PROTAC Synthesis & Cellular Proof-of-Concept cluster_2 Phase 3: Mechanistic Deep Dive a Candidate Scaffold (this compound) b Biophysical Binding Assays (SPR, ITC, FP) a->b d Synthesize Proof-of-Concept PROTAC (e.g., vs. BRD4) b->d Hit Confirmed c Panel of Recombinant E3 Ligases (VHL, CRBN, Keap1, etc.) c->b e Western Blot for Target Degradation d->e f Determine DC50 & Dmax e->f g Ternary Complex Assay (NanoBRET, TR-FRET) f->g Degradation Confirmed j Global Proteomics (MS) On- & Off-Target Analysis f->j h Target Ubiquitination Assay g->h i Proteasome Inhibition Rescue h->i

Caption: High-level workflow for validating a novel E3 ligase binder.
Phase 1: Confirming Direct E3 Ligase Engagement

The foundational question is whether the molecule physically interacts with an E3 ligase. Biophysical assays are essential for providing direct, quantitative evidence of binding.[11]

Protocol 3.1: Surface Plasmon Resonance (SPR) for Binding Affinity

  • Objective: To measure the binding kinetics (kon, koff) and affinity (KD) of the candidate molecule to a panel of immobilized E3 ligases.

  • Immobilization: Covalently immobilize high-purity recombinant E3 ligase proteins (e.g., VHL, CRBN, Keap1, RNF4, etc.) onto a sensor chip (e.g., CM5 chip) via amine coupling. One flow cell should be left blank or immobilized with a control protein to serve as a reference. The choice to test against a broad panel is crucial for identifying novel interactions and assessing initial selectivity.[2][12]

  • Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+). A concentration range spanning at least two orders of magnitude around the expected KD is recommended (e.g., 100 nM to 10 µM).

  • Binding Measurement: Inject the analyte dilutions over the immobilized E3 ligase and reference flow cells. The SPR instrument measures the change in refractive index at the surface, which is proportional to the mass of analyte bound.

  • Data Analysis: Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams. Fit these curves to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Interpreting the Data: A confirmed "hit" is a molecule that shows a reproducible and concentration-dependent binding response to a specific E3 ligase with a reasonable affinity (typically KD < 50 µM for an initial hit).

Hypothetical SPR DataKD (µM) vs. CRBNKD (µM) vs. VHLKD (µM) vs. E3-X (Novel)
This compound > 100> 1005.2

This table illustrates a desired outcome: selective binding to a novel E3 ligase.

Phase 2: Cellular Proof-of-Concept

Once a binding interaction is confirmed, the next step is to determine if this interaction can be productive within a cellular context. This requires synthesizing a PROTAC and testing its ability to induce the degradation of a target protein.

PROTAC Design & Synthesis: A proof-of-concept PROTAC is typically constructed using the novel E3 ligand, a flexible linker (e.g., a PEG-based linker), and a well-validated "warhead" that binds to a known protein of interest (POI).[13] A common choice is JQ1, a ligand for the bromodomain protein BRD4, as its degradation is readily measurable and well-characterized.[14] The functionalized core from Protocol 2.1 would be conjugated to a JQ1-linker intermediate using standard peptide coupling chemistry.

Protocol 3.2: Western Blot for Target Protein Degradation

  • Cell Culture & Treatment: Seed a relevant cell line (e.g., HeLa or HEK293T) in 6-well plates. Once the cells reach ~70-80% confluency, treat them with a dose-response curve of the newly synthesized PROTAC (e.g., 1 nM to 10 µM) for a set duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Lysis: Aspirate the media, wash the cells with ice-cold PBS, and lyse them directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitors. The inhibitors are critical to prevent non-specific protein degradation after cell lysis.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Incubate with an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Re-probe the blot with an antibody for a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading. Quantify the band intensities to determine the percentage of target protein remaining relative to the vehicle control. Plotting this data against the PROTAC concentration allows for the calculation of the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[15]

Phase 3: In-Depth Mechanistic Validation

Observing degradation is a major milestone, but it is not sufficient. A rigorous validation process must confirm the underlying mechanism of action. This is the self-validating aspect of the workflow: each experiment should logically support the ternary complex model.

Ternary Complex Formation: The cornerstone of PROTAC action is the formation of a POI-PROTAC-E3 ligase ternary complex. Live-cell assays like NanoBRET® are ideal for confirming this interaction.

Ternary_Complex cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) (e.g., BRD4) PROTAC PROTAC Molecule POI->PROTAC Warhead Binding E3 E3 Ligase (Recruited by Novel Ligand) PROTAC->E3 Novel Ligand Binding

Caption: The PROTAC-induced ternary complex.

Protocol 3.3: Proteasome Inhibition Rescue Assay

  • Objective: To confirm that the observed protein loss is dependent on the proteasome, which is a hallmark of PROTAC-mediated degradation.

  • Methodology:

    • Seed and culture cells as in Protocol 3.2.

    • Pre-treat a set of wells with a proteasome inhibitor (e.g., 10 µM MG132 or 100 nM Carfilzomib) for 1-2 hours. This step blocks the proteolytic activity of the proteasome.

    • Add the PROTAC at a concentration known to cause significant degradation (e.g., 5x DC₅₀) to both the pre-treated and non-pre-treated wells.

    • Include controls for vehicle only and proteasome inhibitor only.

    • After the standard incubation period (e.g., 18 hours), harvest the cells and perform a Western blot for the target protein.

  • Expected Outcome: In the absence of the inhibitor, the PROTAC will cause significant degradation of the target protein. In the wells pre-treated with the proteasome inhibitor, the degradation should be "rescued," meaning the protein level will be comparable to the vehicle control. This result provides strong evidence that the PROTAC is acting via the ubiquitin-proteasome system.[16]

Global Proteomics for Specificity: The final and most comprehensive validation step is to assess the degrader's specificity across the entire proteome. Mass spectrometry-based proteomics is the gold standard for this analysis.[17][18][19]

Protocol 3.4: Quantitative Mass Spectrometry Workflow

  • Sample Preparation: Treat cells with the PROTAC at a fixed concentration and a vehicle control. Lyse the cells, extract proteins, and digest them into peptides using trypsin.

  • Labeling: For quantitative comparison, label the peptides from different conditions with isobaric tags (e.g., TMT or iTRAQ). This allows multiple samples to be combined and analyzed in a single MS run, reducing variability.[17]

  • LC-MS/MS Analysis: Separate the labeled peptides using liquid chromatography and analyze them on a high-resolution mass spectrometer (e.g., an Orbitrap). The instrument will sequence the peptides (MS/MS) and quantify the relative abundance of the isobaric tags.

  • Data Analysis: Use a specialized software suite to identify the peptides and proteins and to quantify the changes in protein abundance between the PROTAC-treated and control samples. The results will reveal the depth of on-target degradation and, critically, identify any other proteins that are significantly degraded ("off-targets").[20]

Conclusion and Future Directions

This guide has outlined a comprehensive, phase-gated strategy for evaluating a novel chemical scaffold, using this compound as a representative case study. By progressing from foundational chemistry through biophysical binding, cellular degradation, and deep mechanistic validation, a researcher can build a robust data package to support the development of a new class of protein degrader building blocks. The successful validation of such a molecule would not only provide a new tool for medicinal chemists but would also expand the druggable space by enabling the recruitment of a potentially novel E3 ligase. This rigorous, hypothesis-driven approach, grounded in self-validating experimental logic, is essential for pushing the boundaries of Targeted Protein Degradation and unlocking its full therapeutic potential.

References

  • Creative Proteomics. (n.d.). Targeted Protein Degradation Services. Retrieved from Creative Proteomics website. Link

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of PROTAC Molecules Using PEG-Based Linkers. Retrieved from BenchChem website. Link

  • Bruker. (n.d.). Targeted Protein Degraders. Retrieved from Bruker website. Link

  • Ford, M. J., Amunugama, R., Allen, D. L., & Jones, R. C. (2025). Mass spectrometry-based proteomics for accelerating PROTAC and molecular glue drug discovery. Cancer Research, 85(8_Suppl_1), Abstract nr 7027. Link

  • BenchChem. (2025). Validating Target Protein Degradation: A Comparative Guide to Mass Spectrometry-Based Proteomics. Retrieved from BenchChem website. Link

  • Pelago Bioscience. (n.d.). CETSA® Validates Protein Degrader Efficacy in Live Cells. Retrieved from Pelago Bioscience website. Link

  • Hoszowska, A., et al. (n.d.). Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System. Journal of Biological Chemistry. Link

  • BMG Labtech. (2024, May 22). Cell-based protein degrader assays for microplates. Retrieved from BMG Labtech website. Link

  • Sigma-Aldrich. (n.d.). PROTAC Synthesis Kits for Targeted Protein Degradation. Retrieved from Sigma-Aldrich website. Link

  • Sun, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(13), 1203–1226. Link

  • Creative Biolabs. (n.d.). Protein Degrader In Vitro Evaluation Services. Retrieved from Creative Biolabs website. Link

  • Lee, H., et al. (2022). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. ChemistryOpen, 11(8), e202200131. Link

  • Glöckner, R., et al. (2015). Targeted Proteomics Analysis of Protein Degradation in Plant Signaling on an LTQ-Orbitrap Mass Spectrometer. Analytical Chemistry, 87(13), 6549–6554. Link

  • Sun, X., & Wang, J. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Medicinal Chemistry. Link

  • Li, Y., et al. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Molecules, 26(15), 4434. Link

  • Eurofins Discovery. (n.d.). Solutions for Targeted Protein Degradation Drug Discovery. Retrieved from Eurofins Discovery website. Link

  • Plesniak, M. P., et al. (2023). Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. ChemRxiv. Link

  • Promega Corporation. (n.d.). Protein Degradation and PROTACs. Retrieved from Promega Corporation website. Link

  • Bio-Techne. (n.d.). Assays for Targeted Protein Degradation. Retrieved from Bio-Techne website. Link

  • Revvity. (n.d.). Targeted protein degradation. Retrieved from Revvity website. Link

  • Sosič, I., Bricelj, A., & Steinebach, C. (2022). E3 ligase ligand chemistries: from building blocks to protein degraders. Chemical Society Reviews, 51(9), 3487–3534. Link

  • The Institute of Cancer Research. (n.d.). Enabling novel E3 ligases for targeted protein degradation therapeutics. Retrieved from The Institute of Cancer Research website. Link

  • Sosič, I., Bricelj, A., & Steinebach, C. (2022). E3 ligase ligand chemistries: from building blocks to protein degraders. Chemical Society Reviews. Link

  • 2bind GmbH. (2021, July 2). Improve your protein degrader design with new ways to discover E3 ligase ligands. [Video]. YouTube. Link

  • Sosič, I., Bricelj, A., & Steinebach, C. (2022). E3 ligase ligand chemistries: from building blocks to protein degraders. Chemical Society Reviews. Link

  • Life Chemicals. (2023, September 19). Degrader Building Blocks for Targeted Protein Degradation. Retrieved from Life Chemicals website. Link

  • AKSci. (n.d.). This compound. Retrieved from AKSci website. Link

  • ResearchGate. (n.d.). Synthesis route of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline. Retrieved from ResearchGate. Link

  • Al-Mestarihi, A. H., et al. (2025). Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. Molecules. Link

  • Koravović, M., et al. (2022). Protein degradation induced by PROTAC molecules as emerging drug discovery strategy. Journal of the Serbian Chemical Society. Link

  • Precise PEG. (n.d.). E3 Ligase Ligands in PROTAC. Retrieved from Precise PEG website. Link

  • Sigma-Aldrich. (n.d.). Protein Degrader Building Blocks. Retrieved from Sigma-Aldrich website. Link

  • Semantic Scholar. (n.d.). Synthesis Technique of 2-Methyl-6-nitroaniline. Retrieved from Semantic Scholar. Link

  • An, S., & Fu, L. (2019). The PROTAC technology in drug development. Cellular and Molecular Life Sciences, 76(19), 3797–3810. Link

  • Hughes, S. J., & Ciulli, A. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry, 64(18), 13332–13354. Link

  • BLDpharm. (n.d.). This compound. Retrieved from BLDpharm website. Link

  • PrepChem.com. (n.d.). Synthesis of 2-methyl-4-nitroaniline. Retrieved from PrepChem.com. Link

  • ChemicalBook. (n.d.). 2-Methyl-4-nitroaniline synthesis. Retrieved from ChemicalBook. Link

  • Allschoolabs. (n.d.). This compound. Retrieved from Allschoolabs website. Link

  • Chemdiv. (n.d.). Compound 2-methyl-5-(morpholin-4-yl)-4-nitroaniline. Retrieved from Chemdiv website. Link

  • Tocris Bioscience. (n.d.). Degrader Building Blocks. Retrieved from Tocris Bioscience website. Link

  • Bricelj, A., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 707317. Link

  • Zhang, T., et al. (2023). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Molecules, 28(18), 6563. Link

  • Belcher, B. P., et al. (2021). Biologics-based degraders — an expanding toolkit for targeted-protein degradation. Current Opinion in Chemical Biology, 62, 108–117. Link

  • An, S., & Fu, L. (2019). The PROTAC technology in drug development. Cellular and Molecular Life Sciences. Link

  • Energetic Materials. (n.d.). Synthesis Technique of 2-Methyl-6-nitroaniline. Retrieved from Energetic Materials website. Link

  • Bio-Techne. (n.d.). Degrader Building Blocks. Retrieved from Bio-Techne website. Link

  • Semantic Scholar. (n.d.). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Retrieved from Semantic Scholar. Link

  • Li, L., et al. (2020). Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127215. Link

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of 2-Methyl-5-nitroaniline Derivatives: A Structure-Activity Relationship Study. Retrieved from ResearchGate. Link

Sources

An In-depth Technical Guide to the Synthesis and Chemical Structure of 2-Methyl-4-morpholino-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Methyl-4-morpholino-6-nitroaniline, a substituted nitroaniline with potential applications in medicinal chemistry and materials science. Given the limited direct literature on this specific molecule, this document outlines a plausible and robust synthetic route based on established principles of organic chemistry. It further details its structural elucidation through modern spectroscopic techniques and provides insights into the chemical rationale behind the proposed methodologies.

Introduction: The Significance of Substituted Nitroanilines

Substituted nitroanilines are a critical class of organic compounds that serve as versatile intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] The presence of the nitro group, a strong electron-withdrawing group, significantly influences the chemical reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution. The specific substitution pattern on the aniline ring dictates the molecule's physicochemical properties and its potential biological activity. The target molecule, this compound, incorporates a methyl group, a nitro group, and a morpholino moiety, suggesting a unique electronic and steric profile that could be of interest for various research applications, including as a scaffold in drug discovery.[2]

Proposed Synthesis of this compound

A logical and efficient synthetic pathway to this compound involves a two-step process starting from the readily available 2-methylaniline (o-toluidine). The synthesis hinges on the strategic installation of the nitro group and the subsequent nucleophilic aromatic substitution with morpholine.

Synthetic Strategy and Rationale

The proposed synthesis leverages the directing effects of the substituents on the aromatic ring. The initial acetylation of 2-methylaniline protects the amino group and directs the subsequent nitration primarily to the para position due to the steric hindrance of the ortho-methyl group. The activating effect of the nitro group then facilitates the displacement of a strategically placed leaving group by morpholine in a nucleophilic aromatic substitution (SNAr) reaction. A plausible leaving group is chlorine, which can be introduced through chlorination of the activated ring.

The overall proposed synthetic workflow is depicted below:

Synthesis_Workflow cluster_0 Step 1: Synthesis of 4-Chloro-2-methyl-6-nitroaniline cluster_1 Step 2: Nucleophilic Aromatic Substitution 2-Methylaniline 2-Methylaniline N-acetyl-2-methylaniline N-acetyl-2-methylaniline 2-Methylaniline->N-acetyl-2-methylaniline Acetic Anhydride 4-Nitro-N-acetyl-2-methylaniline 4-Nitro-N-acetyl-2-methylaniline N-acetyl-2-methylaniline->4-Nitro-N-acetyl-2-methylaniline Nitration (HNO3/H2SO4) 2-Methyl-4-nitroaniline 2-Methyl-4-nitroaniline 4-Nitro-N-acetyl-2-methylaniline->2-Methyl-4-nitroaniline Hydrolysis (H+) 4-Chloro-2-methyl-6-nitroaniline 4-Chloro-2-methyl-6-nitroaniline 2-Methyl-4-nitroaniline->4-Chloro-2-methyl-6-nitroaniline Chlorination This compound This compound 4-Chloro-2-methyl-6-nitroaniline->this compound Morpholine, Base

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 4-Chloro-2-methyl-6-nitroaniline (Intermediate)

This multi-step synthesis of the key intermediate is based on established procedures for the modification of anilines.

  • Step 1a: Acetylation of 2-Methylaniline

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylaniline in glacial acetic acid.

    • Slowly add acetic anhydride to the solution while stirring.

    • Heat the reaction mixture to reflux for 2 hours.

    • Allow the mixture to cool to room temperature and then pour it into ice-cold water with vigorous stirring.

    • Collect the precipitated N-acetyl-2-methylaniline by vacuum filtration, wash with cold water, and dry.

  • Step 1b: Nitration of N-acetyl-2-methylaniline

    • In a flask cooled in an ice-salt bath, slowly add N-acetyl-2-methylaniline to a pre-cooled mixture of concentrated sulfuric acid and nitric acid, maintaining the temperature below 10 °C.[1][3]

    • After the addition is complete, continue stirring for 1-2 hours, allowing the temperature to slowly rise to room temperature.

    • Carefully pour the reaction mixture onto crushed ice.

    • Filter the resulting precipitate, which is a mixture of nitro isomers, and wash with water.

  • Step 1c: Hydrolysis of 4-Nitro-N-acetyl-2-methylaniline

    • Suspend the mixture of nitro isomers in an aqueous solution of sulfuric acid.

    • Heat the mixture to reflux for 1-2 hours to effect hydrolysis of the acetyl group.

    • Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the nitroanilines.

    • Separate the desired 2-methyl-4-nitroaniline from its isomers through fractional crystallization or column chromatography.[4]

  • Step 1d: Chlorination of 2-Methyl-4-nitroaniline

    • Dissolve 2-methyl-4-nitroaniline in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

    • Bubble chlorine gas through the solution or add a chlorinating agent (e.g., N-chlorosuccinimide) portion-wise at a controlled temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction, and isolate the crude product by precipitation or extraction.

    • Purify the 4-chloro-2-methyl-6-nitroaniline by recrystallization or column chromatography.

Part 2: Synthesis of this compound (Final Product)

This step involves a nucleophilic aromatic substitution reaction.[5][6][7]

  • In a sealed reaction vessel, dissolve 4-chloro-2-methyl-6-nitroaniline in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add an excess of morpholine to the solution, followed by a suitable base (e.g., potassium carbonate or triethylamine) to act as a scavenger for the HCl generated.

  • Heat the reaction mixture to a temperature between 100-150 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purify the this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

Chemical Structure and Elucidation

The chemical structure of this compound is characterized by a benzene ring substituted with a methyl group, a nitro group, an amino group, and a morpholino group.

Figure 2: Chemical structure of this compound.

Spectroscopic Characterization

The structural confirmation of the synthesized compound would be achieved through a combination of spectroscopic methods.[8]

Table 1: Predicted Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR - Aromatic protons appearing as distinct singlets or doublets in the downfield region (δ 6.0-8.0 ppm).- Methylene protons of the morpholine ring appearing as two triplets around δ 3.0-4.0 ppm.- A singlet for the methyl protons around δ 2.0-2.5 ppm.- A broad singlet for the amine protons.
¹³C NMR - Aromatic carbons resonating in the δ 110-160 ppm range.- Methylene carbons of the morpholine ring appearing around δ 45-70 ppm.- A signal for the methyl carbon around δ 15-25 ppm.
IR Spectroscopy - N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹.- Asymmetric and symmetric stretching of the nitro group around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.- C-N stretching of the morpholine group around 1200-1300 cm⁻¹.- C-O-C stretching of the morpholine ether linkage around 1100 cm⁻¹.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₅N₃O₃, MW: 237.26 g/mol ).[9]
Methodologies for Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a high-resolution spectrometer (e.g., 400 MHz or higher).

    • Process the data to determine chemical shifts, coupling constants, and integration values to confirm the proton and carbon environments.

  • Infrared (IR) Spectroscopy:

    • Prepare a sample as a KBr pellet or a thin film on a salt plate.

    • Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for the key functional groups.

  • Mass Spectrometry (MS):

    • Introduce a dilute solution of the sample into a mass spectrometer using a suitable ionization technique (e.g., electrospray ionization - ESI).

    • Acquire the mass spectrum to determine the mass-to-charge ratio of the molecular ion and characteristic fragment ions.

Safety and Handling

As with all nitroaromatic and amine compounds, this compound should be handled with appropriate safety precautions. It is presumed to be toxic if swallowed, in contact with skin, or if inhaled.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This technical guide provides a robust framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established and reliable organic reactions, ensuring a high probability of success for researchers in the field. The detailed protocols and predicted spectroscopic data serve as a valuable resource for the practical execution of the synthesis and the unambiguous confirmation of the target molecule's structure. This work enables further investigation into the properties and potential applications of this novel substituted nitroaniline.

References

  • PubChem. 2-Methyl-4-nitroaniline. National Center for Biotechnology Information. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Chen, S. (2009). Synthesis technique of 2-methyl-6-nitroaniline. Chinese Journal of Energetic Materials. [Link]

  • Sun, C. (2009). Synthesis Technique of 2-Methyl-6-nitroaniline. Semantic Scholar. [Link]

  • Synthesis Technique of 2-Methyl-6-nitroaniline. 含能材料 (Chinese Journal of Energetic Materials). [Link]

  • Roberts, A. L., & Gschwend, P. M. (1994). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 28(1), 41-51. [Link]

  • Google Patents. Preparation method of 2-chloro-6-methylaniline.
  • Google Patents. Synthesis method of substituted N-phenyl morpholine compound.
  • Royal Society of Chemistry. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry. [Link]

  • PrepChem. Synthesis of 2-methyl-4-nitroaniline. [Link]

  • MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

  • NIST. 2-Methyl-6-nitroaniline. NIST WebBook. [Link]

  • Google Patents.
  • Wikipedia. 4-Nitroaniline. [Link]

  • PubMed. Synthesis of N-substituted morpholine nucleoside derivatives. [Link]

  • PubMed Central. Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. [Link]

  • Cheméo. Chemical Properties of 2-Methyl-6-nitroaniline (CAS 570-24-1). [Link]

Sources

A Technical Guide to the Evaluation of Novel Small Molecules in Targeted Protein Degradation: A Hypothetical Case Study of 2-Methyl-4-morpholino-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dawn of a New Therapeutic Modality

Targeted Protein Degradation (TPD) has emerged as a transformative strategy in drug discovery, offering a paradigm shift from traditional occupancy-based inhibition to the event-driven elimination of disease-causing proteins.[1] By co-opting the cell's intrinsic protein disposal machinery, specifically the ubiquitin-proteasome system (UPS), small molecules can be designed to catalytically induce the degradation of previously "undruggable" targets.[2][3] This approach is not limited to inhibiting protein function but results in the physical removal of the target protein, offering the potential for more profound and durable therapeutic effects.[1][4]

The two most prominent classes of small molecules in TPD are Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.[1][5] PROTACs are heterobifunctional molecules that consist of a ligand for a protein of interest (POI) and a ligand for an E3 ubiquitin ligase, connected by a linker.[4][6] In contrast, molecular glues are smaller molecules that induce or stabilize the interaction between an E3 ligase and a neo-substrate, a protein not typically recognized by that ligase.[7][8]

The discovery of novel chemical matter that can function as either a molecular glue or a component of a PROTAC is a critical endeavor in expanding the scope of TPD. This guide provides a comprehensive framework for the systematic evaluation of a novel small molecule, using the hypothetical case of "2-Methyl-4-morpholino-6-nitroaniline," for its potential role in targeted protein degradation. We will outline a strategic progression of experiments, from initial screening to in-depth mechanistic characterization, grounded in established methodologies and field-proven insights.

Part 1: Initial Assessment and Cellular Screening

The primary objective of the initial phase is to ascertain whether the compound of interest, "this compound," induces the degradation of any specific protein(s) in a cellular context. A broad, unbiased approach is often most informative at this stage.

Global Proteomics for Unbiased Target Discovery

Mass spectrometry (MS)-based proteomics is an indispensable tool for a global and unbiased view of a degrader's effects on the cellular proteome.[9] This is crucial for identifying potential target proteins and assessing the selectivity of the compound.[5][10]

Experimental Protocol: Global Proteomic Analysis

  • Cell Culture and Treatment:

    • Select a panel of relevant human cell lines (e.g., a cancer cell line panel).

    • Plate cells and allow them to adhere overnight.

    • Treat cells with a range of concentrations of "this compound" (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 24 hours).

  • Sample Preparation:

    • Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.[4]

    • Perform protein digestion (e.g., using trypsin) to generate peptides.

    • Label peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.

  • Mass Spectrometry Analysis:

    • Analyze the labeled peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][11]

  • Data Analysis:

    • Process the raw MS data to identify and quantify proteins.

    • Perform statistical analysis to identify proteins with significantly altered abundance in the compound-treated samples compared to the vehicle control.

    • Visualize the data using volcano plots and heatmaps.

Interpreting the Data: A successful hit would be a significant and dose-dependent decrease in the abundance of one or more specific proteins. This provides the first indication of potential targeted degradation.

Validation of Putative Hits

Once a putative target protein is identified through proteomics, the next step is to validate this finding using a more targeted and readily available method, such as Western blotting.

Experimental Protocol: Western Blotting for Target Validation

  • Cell Treatment and Lysis: Treat cells and prepare lysates as described in the proteomics protocol.

  • Protein Quantification: Determine protein concentration using a BCA assay.[4]

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the putative target protein.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Acquisition and Analysis:

    • Detect the signal using a chemiluminescent substrate and an imaging system.[4]

    • Quantify the band intensities, normalize to the loading control, and calculate the percentage of protein degradation relative to the vehicle control.[4]

This orthogonal validation is crucial to confirm the results from the global proteomics screen.

Part 2: Elucidating the Mechanism of Action

With a validated protein target, the focus shifts to understanding how "this compound" induces its degradation. The key question is whether it acts as a molecular glue or if it could be a building block for a PROTAC. This involves investigating its interaction with E3 ligases and the target protein.

Differentiating Between Proteasomal and Lysosomal Degradation

It is essential to confirm that the observed protein loss is due to degradation via the ubiquitin-proteasome system.

Experimental Protocol: Proteasome and Lysosome Inhibition

  • Cell Treatment:

    • Pre-treat cells with a proteasome inhibitor (e.g., MG132 or bortezomib) or a lysosome inhibitor (e.g., bafilomycin A1 or chloroquine) for 1-2 hours.

    • Co-treat the cells with "this compound" and the respective inhibitors for the desired time.

  • Analysis:

    • Harvest the cells and analyze the target protein levels by Western blotting.

Interpreting the Data: If the degradation of the target protein is rescued (i.e., protein levels are restored) in the presence of a proteasome inhibitor, it strongly suggests that the degradation is mediated by the proteasome.

Assessing Ternary Complex Formation

A hallmark of both PROTACs and molecular glues is the formation of a ternary complex between the target protein, the small molecule, and an E3 ligase.[12] Various biophysical assays can be employed to detect and characterize this interaction.[]

Workflow for Investigating Ternary Complex Formation

G cluster_0 Biophysical Assays A Initial Binding Assessment (Target Protein + Compound) C Ternary Complex Detection (Target + Compound + E3 Ligase) A->C If binding is confirmed B E3 Ligase Binding Assessment (E3 Ligase + Compound) B->C If binding is confirmed D Quantitative Analysis (e.g., ITC, SPR) C->D Positive cooperativity suggests molecular glue-like activity

Caption: Workflow for biophysical assessment of ternary complex formation.

Experimental Protocols for Biophysical Analysis

  • Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (affinity, stoichiometry, enthalpy, and entropy).[] It is considered the gold standard for characterizing binding interactions.

  • Surface Plasmon Resonance (SPR): SPR measures changes in the refractive index at the surface of a sensor chip, allowing for real-time monitoring of binding and dissociation kinetics.[14] One protein (e.g., the target protein) is immobilized on the chip, and the binding of the compound and then the E3 ligase is measured.

  • Microscale Thermophoresis (MST): MST measures the movement of molecules in a microscopic temperature gradient, which changes upon binding.[][14] This is a solution-based method that requires minimal sample consumption.

Data Presentation: Hypothetical Binding Affinities

AssayInteractionDissociation Constant (Kd)
ITCCompound <> Target Protein15 µM
SPRCompound <> E3 Ligase (Cereblon)5 µM
MSTTernary Complex FormationEnhanced binding observed
In Vitro Ubiquitination Assays

To definitively prove that the compound facilitates the ubiquitination of the target protein by a specific E3 ligase, an in vitro ubiquitination assay is essential. This reconstituted system contains all the necessary components of the ubiquitination cascade.

Experimental Protocol: In Vitro Ubiquitination

  • Reaction Setup: In a reaction tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, a specific E3 ligase (e.g., Cereblon or VHL complex), ubiquitin, ATP, the recombinant target protein, and "this compound" at various concentrations.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

  • Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Analyze the reaction products by Western blotting using an antibody against the target protein or ubiquitin.

Interpreting the Data: The appearance of higher molecular weight bands or a "smear" corresponding to the polyubiquitinated target protein in a compound- and E3 ligase-dependent manner confirms the mechanism of action.[15]

Part 3: Cellular Validation and Downstream Effects

The final phase of characterization involves confirming the mechanism in a cellular environment and assessing the functional consequences of target protein degradation.

Cellular Target Engagement and Ternary Complex Formation

While in vitro assays are crucial, demonstrating target engagement and ternary complex formation within living cells provides stronger evidence.

Experimental Protocol: NanoBRET™ Ternary Complex Assay

  • Cell Line Engineering: Create a cell line that expresses the target protein fused to a NanoLuc® luciferase donor and an E3 ligase (e.g., Cereblon) fused to a HaloTag® acceptor.

  • Cell Treatment: Treat the cells with the HaloTag® ligand labeled with a fluorescent acceptor and varying concentrations of "this compound."

  • BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates that the compound is bringing the target protein and the E3 ligase into close proximity.[3]

Time- and Dose-Dependent Degradation Kinetics

Characterizing the kinetics of degradation is important for understanding the compound's potency and duration of action.

Experimental Protocol: Degradation Kinetics

  • Cell Treatment:

    • Dose-response: Treat cells with a serial dilution of the compound for a fixed time (e.g., 24 hours).

    • Time-course: Treat cells with a fixed concentration of the compound and harvest at multiple time points (e.g., 0, 2, 4, 8, 16, 24 hours).[3]

  • Analysis: Analyze target protein levels by Western blotting or a quantitative method like an ELISA-based assay.

  • Calculation:

    • DC₅₀: The concentration of the compound that results in 50% degradation of the target protein.

    • Dₘₐₓ: The maximal level of degradation achieved.

Data Presentation: Hypothetical Degradation Parameters

ParameterValue
DC₅₀150 nM
Dₘₐₓ>90%
Time to Dₘₐₓ16 hours
Assessing Downstream Functional Consequences

The degradation of a target protein is expected to impact cellular signaling pathways and phenotypes.

Experimental Protocol: Functional Assays

  • Cell Viability/Proliferation Assay: Treat cells with the compound and measure cell viability using assays like MTT or CellTiter-Glo®. A decrease in viability may indicate an anti-cancer effect.

  • Apoptosis Assay: Use methods like Annexin V staining to determine if the compound induces programmed cell death.

  • Pathway Analysis: Use Western blotting to examine the levels of known upstream regulators or downstream effectors of the target protein.

Conclusion: A Roadmap for Novel Degrader Discovery

This guide has outlined a systematic and comprehensive approach to investigate the potential of a novel small molecule, "this compound," in the field of targeted protein degradation. By progressing from unbiased proteomic screening to detailed biophysical and cellular mechanistic studies, researchers can build a robust data package to characterize the activity, potency, and mechanism of action of new chemical entities. This structured workflow, combining proteomics, biochemical assays, biophysical methods, and cell-based functional readouts, provides a reliable path to identify and validate the next generation of molecules that can harness the cell's own machinery to combat disease.

G cluster_0 Phase 1: Discovery & Validation cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Cellular Characterization A Global Proteomics Screen B Identify Putative Target(s) A->B C Western Blot Validation B->C D Proteasome Inhibition Assay C->D Confirmed Degradation E Biophysical Assays (ITC, SPR, MST) D->E Proteasome-Dependent F In Vitro Ubiquitination Assay E->F Ternary Complex Formed G Cellular Ternary Complex Assay (e.g., NanoBRET) F->G In Vitro Ubiquitination Confirmed H Degradation Kinetics (DC50, Dmax) G->H I Functional Assays (Viability, Apoptosis) H->I J J I->J Candidate for Further Development

Caption: Comprehensive workflow for the characterization of a novel protein degrader.

References

  • Creative Proteomics. (n.d.). Targeted Protein Degradation Services.
  • Benchchem. (n.d.). Application Notes and Protocols for Cell-Based Protein Degradation Assays Using a Thalidomide PROTAC.
  • Bruker. (n.d.). High-Throughput Mass Spectrometry for Targeted Protein Degradation.
  • Ford, M. J., Amunugama, R., Allen, D. L., & Jones, R. C. (2025). Mass spectrometry-based proteomics for accelerating PROTAC and molecular glue drug discovery. Cancer Research, 85(8_Suppl_1), Abstract nr 7027.
  • Benchchem. (n.d.). Validating Target Protein Degradation: A Comparative Guide to Mass Spectrometry-Based Proteomics.
  • BOC Sciences. (n.d.). Biophysical Assays | Protein Interaction Analysis.
  • (n.d.). Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. PMC.
  • (2021). The Vital Role of Proteomics in Characterizing Novel Protein Degraders. PubMed.
  • (n.d.). Biophysical Screening for the Discovery of Small-Molecule Ligands. PubMed Central.
  • (n.d.). Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System. PMC.
  • (2025).
  • (2023). High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery. Methods in Enzymology, 681, 23-39.
  • LifeSensors. (n.d.). E3 Ubiquitin Ligases Profiling & Screening.
  • Nagatoishi, S., Caaveiro, J. M. M., & Tsumoto, K. (n.d.). Biophysical analysis of the protein-small molecule interactions to develop small molecule drug discovery. Kyushu University Pure Portal Site.
  • (2025).
  • Promega Corporation. (n.d.). Protein Degradation and PROTACs.
  • Bio-Techne. (n.d.). Assays for Targeted Protein Degradation.
  • (2021, March 29).
  • (2022). Molecular glues: The adhesive connecting targeted protein degradation to the clinic. Methods in molecular biology (Clifton, N.J.).
  • Drug Discovery Chemistry. (2025). Degraders & Molecular Glues Part 1.
  • (n.d.). E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology.
  • (2020, August 20).
  • (n.d.). Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic | Biochemistry.
  • (2020, September 7). Paper Breakdown: How to identify new molecular glue degraders [Video]. YouTube.
  • Guidechem. (n.d.). How to prepare 2-Methyl-6-nitroaniline in synthesis?.
  • Benchchem. (n.d.). A Comparative Analysis of Synthesis Routes for 2-Methyl-4-nitroaniline.
  • Discovery on Target. (2025). Degraders and Molecular Glues - Part 1.
  • Allschoolabs. (n.d.). This compound - 95%, high purity , CAS No.468741-20-0.
  • AK Scientific. (n.d.). 468741-20-0 this compound.
  • Axcelead Drug Discovery Partners, Inc. (2024). Targeted Protein Degraders.
  • BLDpharm. (n.d.). 468741-20-0|this compound.
  • PubChem. (n.d.). 2-Methyl-4-nitroaniline.
  • (2024). Synthesis route of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline.
  • (n.d.). CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.
  • Drug Hunter. (n.d.). Targeted Protein Degradation.
  • (n.d.). WO2024188906A1 - Protac degraders of mllt1 and/or mllt3.
  • (2025). Small-molecule degron mimetics for targeted protein degradation.
  • PubChem. (n.d.). PROTAC c-Met degrader-2.
  • (n.d.). Recent Advances in PROTACs for Drug Targeted Protein Research. MDPI.
  • TCI Chemicals. (n.d.). 2-Methyl-4-nitroaniline | 99-52-5.
  • (n.d.). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1.

Sources

A Senior Application Scientist's Guide to Leveraging 2-Methyl-4-morpholino-6-nitroaniline for PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Linker is Not Just a Spacer

In the rapidly evolving field of Targeted Protein Degradation (TPD), PROteolysis TArgeting Chimeras (PROTACs) have emerged as a powerful modality, moving beyond simple inhibition to achieve complete removal of disease-causing proteins.[1][2][3] A PROTAC is a heterobifunctional molecule, comprising a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[1][] While significant effort has been dedicated to discovering potent ligands for the POI and E3 ligase, the scientific community now widely acknowledges that the linker is a critical determinant of a PROTAC's success.[1][2][3] Its length, rigidity, solubility, and vectoral properties profoundly influence the formation, stability, and geometry of the crucial ternary complex (POI-PROTAC-E3 Ligase), which is the prerequisite for ubiquitination and subsequent degradation.[][5]

This guide provides an in-depth technical exploration of a specialized building block, 2-Methyl-4-morpholino-6-nitroaniline , and its strategic application in the synthesis of sophisticated PROTAC linkers. We will move beyond rudimentary polyethylene glycol (PEG) and alkyl chains, delving into how this unique scaffold can introduce desirable physicochemical properties and provide versatile synthetic handles for linker elaboration.

Section 1: The Building Block: A Profile of this compound

The rational design of PROTAC linkers begins with the selection of building blocks that offer both versatile chemistry and advantageous properties. This compound is one such fragment, whose value lies in the unique combination of its three core components.

Chemical Structure and Properties

PropertyValueSource
IUPAC Name 2-Methyl-4-(morpholin-4-yl)-6-nitroanilineBLDpharm[6]
CAS Number 468741-20-0AK Scientific[7]
Molecular Formula C₁₁H₁₅N₃O₃BLDpharm[6]
Molecular Weight 237.26 g/mol BLDpharm[6]
Appearance Typically a yellow to orange solidN/A

The Rationale for Use: A Trifecta of Functionality

  • The Morpholine Moiety: The inclusion of a morpholine ring is a well-established strategy in medicinal chemistry to enhance aqueous solubility and improve pharmacokinetic (PK) properties.[8][9][10] As PROTACs often venture into high molecular weight and lipophilic chemical space, maintaining solubility is a paramount challenge. The morpholine group acts as a "pharmacokinetic enhancer," improving the drug-like properties of the final PROTAC.[8][9]

  • The Substituted Aniline Core: The rigid, substituted phenyl ring provides a defined exit vector for the linker, influencing its spatial trajectory. The methyl and morpholino groups create a specific electronic and steric environment. The electron-donating morpholine and electron-withdrawing nitro group create a push-pull system, modulating the reactivity of the aniline amine.[11]

  • Dual Orthogonal Synthetic Handles: The true synthetic power of this building block lies in its two distinct reactive sites: the primary aniline (-NH₂) and the nitro group (-NO₂). These groups can be addressed with different chemical reactions, allowing for two independent and sequential functionalization strategies. This orthogonality is the key to building complex, multi-component linkers in a controlled, stepwise manner.

Section 2: Synthetic Strategies for Linker Elaboration

The core utility of this compound is its capacity to be functionalized at two distinct points. This section provides detailed, field-tested protocols for leveraging this dual reactivity.

Strategy A: Functionalization via the Aniline Nitrogen

The primary amine of the aniline is a nucleophile, making it an ideal site for amide bond formation, a robust and common reaction in linker synthesis. However, the electronic environment of this specific aniline—influenced by both donating and withdrawing groups—renders it less reactive than a simple alkyl amine. Therefore, potent coupling reagents are required.

Experimental Protocol: Amide Coupling

This protocol describes the coupling of the building block with a representative carboxylic acid linker precursor (e.g., 6-(Boc-amino)hexanoic acid).

  • Objective: To attach a linker fragment to the aniline nitrogen.

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Carboxylic acid linker precursor (e.g., Boc-NH-(CH₂)₅-COOH) (1.1 eq)

    • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or EDC/HOBt[12][13]

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a solution of the carboxylic acid linker precursor (1.1 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).

    • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

    • Add this compound (1.0 eq) to the solution.

    • Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting amide by flash column chromatography.

  • Causality & Expertise:

    • Why HATU/EDC? Standard amide coupling reagents like DCC are often insufficient for less reactive anilines. HATU and similar uronium-based reagents, or the EDC/HOBt combination, form highly activated esters that readily react with the aniline nitrogen.[12][14]

    • Why DIPEA? A non-nucleophilic, hindered base like DIPEA is crucial. It mops up the acid generated during the reaction without competing with the aniline as a nucleophile.[12]

    • Self-Validation: The reaction can be validated by LC-MS, observing the consumption of the starting aniline and the appearance of a new peak corresponding to the mass of the desired product.

Strategy B: Functionalization via Nitro Group Reduction

The nitro group serves as a masked amine. Its reduction provides a second, distinct nucleophilic site for linker extension, orthogonal to the original aniline. This is a powerful method for creating branched or dual-sided linkers.

Experimental Protocol: Nitro Group Reduction

  • Objective: To convert the nitro group to a primary amine, unveiling a new reactive handle.

  • Reagents & Materials:

    • The aniline-functionalized intermediate from Strategy A (1.0 eq)

    • Iron powder (Fe) (5.0 eq)

    • Ammonium chloride (NH₄Cl) (4.0 eq)

    • Ethanol and Water (e.g., 4:1 mixture)

  • Procedure:

    • Suspend the nitro-containing starting material (1.0 eq), iron powder (5.0 eq), and ammonium chloride (4.0 eq) in a mixture of ethanol and water.

    • Heat the reaction mixture to reflux (approx. 80-90 °C) and stir vigorously.[15]

    • Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material typically indicates completion (usually 1-3 hours).

    • After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethanol or ethyl acetate.[15]

    • Concentrate the filtrate under reduced pressure to yield the crude diamine product.

    • The product can often be used in the next step without further purification, or it can be purified by column chromatography if necessary.

  • Causality & Expertise:

    • Why Fe/NH₄Cl? While catalytic hydrogenation (H₂/Pd/C) is a clean method, it can be non-selective and may reduce other functional groups.[16][17] The Fe/NH₄Cl system is a classic, robust, and highly chemoselective method for nitro group reduction that tolerates a wide range of functional groups, including amides and Boc-protecting groups.[15][16]

    • Self-Validation: A successful reduction is easily confirmed by a significant shift in the polarity of the product on a TLC plate and a mass change of -30 Da (loss of O₂ and gain of H₂) observed by LC-MS.

Visualizing the Synthetic Workflow

The dual functionalization strategies can be visualized as a branching pathway, enabling divergent linker synthesis from a common intermediate.

G A 2-Methyl-4-morpholino- 6-nitroaniline C Strategy A: Amide Coupling (HATU/DIPEA) A->C B Linker Precursor 1 (R-COOH) B->C D Intermediate A: Linker-NH-Aryl-NO2 C->D Attachment at Aniline E Strategy B: Nitro Reduction (Fe/NH4Cl) D->E F Intermediate B: Linker-NH-Aryl-NH2 E->F Unmasking of Second Handle H Final Functionalization F->H G Linker Precursor 2 (X-R') G->H I Elaborated Linker Fragment H->I Attachment at New Amine G cluster_0 Linker Synthesis cluster_1 PROTAC Assembly A Core Building Block (2-Me-4-Morph-6-Nitroaniline) B Linker Elaboration (Strategies A & B) A->B C Functionalized Linker (e.g., HOOC-Linker-NH-Boc) B->C F Couple POI Ligand to Linker-COOH C->F D POI Ligand (with -NH2 handle) D->F E E3 Ligase Ligand (with -COOH handle) H Couple E3 Ligand to Linker-NH2 E->H G Deprotect Linker-NH-Boc F->G G->H I Final PROTAC H->I

Sources

The Emergence of Novel E3 Ligase Ligands in Targeted Protein Degradation: A Technical Guide to the Mechanistic Interrogation of 2-Methyl-4-morpholino-6-nitroaniline in PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of early 2026, "2-Methyl-4-morpholino-6-nitroaniline" is not a publicly documented E3 ligase ligand within the field of targeted protein degradation. This guide, therefore, presents a conceptual framework for its mechanism of action and characterization, using it as a representative placeholder for a novel E3 ligase ligand. The principles, protocols, and analyses described herein are based on established methodologies in the study of Proteolysis Targeting Chimeras (PROTACs) and are intended to serve as an educational resource for researchers and drug development professionals.

Introduction: Expanding the E3 Ligase Toolbox for Enhanced Therapeutic Intervention

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a powerful modality to eliminate disease-causing proteins rather than merely inhibiting their function.[1][2] These heterobifunctional molecules act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to induce selective degradation of the POI.[1][3][4] The therapeutic potential of PROTACs is immense, enabling the targeting of proteins previously considered "undruggable."[2]

A critical component of any PROTAC is the E3 ligase ligand, which dictates which of the over 600 E3 ligases in the human genome is recruited for the degradation of the target protein.[5] While the field has been dominated by ligands for a handful of E3 ligases, most notably Cereblon (CRBN) and von Hippel-Lindau (VHL), there is a significant and ongoing effort to discover and validate novel E3 ligase ligands.[5][6][7] This expansion of the E3 ligase toolbox is driven by the need to overcome potential resistance mechanisms, improve tissue- and cell-type specific degradation, and optimize the degradation of a wider range of target proteins.

This technical guide focuses on the hypothetical novel E3 ligase ligand, "this compound" (referred to hereafter as LIGAND-X), and provides a comprehensive overview of the core principles and experimental workflows required to elucidate its mechanism of action within a PROTAC context. As a Senior Application Scientist, the following sections will detail the causality behind experimental choices and present self-validating protocols to ensure scientific rigor.

Part 1: Elucidating the Core Mechanism of Action of a LIGAND-X-based PROTAC

The fundamental mechanism of a PROTAC relies on its ability to induce the formation of a stable ternary complex between the target protein and an E3 ligase.[4] This proximity-induced event facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. For a PROTAC incorporating LIGAND-X, this process can be broken down into several key steps, each requiring experimental validation.

Binding of LIGAND-X to its Cognate E3 Ligase

The initial and most critical step is the specific binding of LIGAND-X to its partner E3 ligase. The morpholino and nitroaniline moieties of LIGAND-X would likely form a network of hydrogen bonds, hydrophobic interactions, and potentially pi-stacking interactions within a specific binding pocket on the E3 ligase. The affinity and specificity of this interaction are paramount to the efficacy and safety of the resulting PROTAC.

Ternary Complex Formation

Once the LIGAND-X-E3 ligase binary complex is formed, the PROTAC, via its target-binding ligand, recruits the protein of interest (POI) to form a POI-PROTAC-E3 ligase ternary complex. The stability of this complex is often enhanced by cooperative protein-protein interactions between the POI and the E3 ligase, which are induced by the PROTAC.

Ubiquitination and Proteasomal Degradation

The formation of a productive ternary complex positions the POI in close proximity to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase. This facilitates the transfer of ubiquitin molecules to surface-exposed lysine residues on the POI. Following poly-ubiquitination, the POI is recognized and degraded by the 26S proteasome, and the PROTAC is released to engage in another cycle of degradation, acting in a catalytic manner.

Part 2: A Step-by-Step Guide to the Experimental Validation of a LIGAND-X-based PROTAC

To rigorously characterize the mechanism of action of a novel LIGAND-X-based PROTAC, a series of biochemical, biophysical, and cell-based assays must be employed. The following protocols are designed to be self-validating and provide a comprehensive understanding of the PROTAC's activity.

Protocol 1: Characterization of LIGAND-X Binding to its E3 Ligase

Objective: To determine the binding affinity and kinetics of LIGAND-X for its cognate E3 ligase.

Methodology: Surface Plasmon Resonance (SPR)

  • Immobilization of the E3 Ligase:

    • Covalently immobilize the purified recombinant E3 ligase onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

    • A control flow cell should be prepared with an unrelated protein to account for non-specific binding.

  • Analyte Injection:

    • Prepare a serial dilution of LIGAND-X in a suitable running buffer.

    • Inject the LIGAND-X solutions over the sensor chip at a constant flow rate, starting with the lowest concentration.

    • Include buffer-only injections for double referencing.

  • Data Acquisition and Analysis:

    • Monitor the change in the SPR signal (response units) over time to generate sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Parameter Description Typical Values for a Potent Ligand
ka (M⁻¹s⁻¹) Association rate constant10⁴ - 10⁶
kd (s⁻¹) Dissociation rate constant10⁻² - 10⁻⁴
KD (nM) Equilibrium dissociation constant1 - 100
Protocol 2: Assessment of Ternary Complex Formation

Objective: To demonstrate the formation of the POI-PROTAC-E3 ligase ternary complex and quantify its stability.

Methodology: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation:

    • Place a solution of the purified E3 ligase in the ITC cell.

    • Load a solution of the PROTAC (containing LIGAND-X and a POI-binding ligand) into the injection syringe.

  • Titration:

    • Perform a series of injections of the PROTAC solution into the E3 ligase solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat change peaks to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model to determine the binding affinity (KD) of the PROTAC for the E3 ligase.

  • Ternary Complex Cooperativity:

    • Repeat the ITC experiment by titrating the PROTAC into a pre-mixed solution of the E3 ligase and the POI.

    • A significant increase in binding affinity compared to the binary interaction indicates positive cooperativity in ternary complex formation.

Part 3: Visualizing the Mechanism and Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the mechanism of action and the experimental workflow.

PROTAC_Mechanism cluster_Cell Cellular Environment cluster_Ternary Ternary Complex Formation PROTAC PROTAC (LIGAND-X + POI Ligand) PROTAC->PROTAC E3 E3 Ligase PROTAC->E3 Binds POI Protein of Interest (POI) PROTAC->POI Binds Ternary POI-PROTAC-E3 E3->Ternary POI->Ternary PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of action of a LIGAND-X-based PROTAC.

Experimental_Workflow cluster_Biochemical Biochemical & Biophysical Assays cluster_Cellular Cell-Based Assays cluster_Validation Mechanism Validation SPR SPR Analysis (Binary Binding: LIGAND-X to E3) ITC ITC Analysis (Ternary Complex Formation) SPR->ITC Confirm Binding WB Western Blot / In-Cell Western (Protein Degradation) ITC->WB Validate in Cells FP Fluorescence Polarization (Binding Competition) qPCR RT-qPCR (mRNA Levels) WB->qPCR Rule out Transcriptional Effects Ub_assay Ubiquitination Assay (Target Ubiquitination) WB->Ub_assay Confirm Ubiquitination KO E3 Ligase Knockout/Knockdown (Confirm E3 Dependence) WB->KO Validate Mechanism Proteasome_Inhibitor Proteasome Inhibitor Treatment (Confirm Proteasome Dependence) WB->Proteasome_Inhibitor Validate Mechanism

Caption: Experimental workflow for characterizing a novel PROTAC.

Part 4: Cellular Assays for Demonstrating PROTAC Efficacy

Ultimately, the efficacy of a PROTAC must be demonstrated in a cellular context. The following protocols are essential for confirming that the PROTAC can enter cells, engage its targets, and induce degradation of the POI.

Protocol 3: Quantifying Target Protein Degradation

Objective: To measure the dose- and time-dependent degradation of the POI in cells treated with the LIGAND-X-based PROTAC.

Methodology: In-Cell Western (ICW)

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis and Staining:

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody specific to the POI and a normalization antibody (e.g., against a housekeeping protein like GAPDH).

    • Incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD).

  • Data Acquisition and Analysis:

    • Scan the plate using an infrared imaging system.

    • Quantify the fluorescence intensity for both the POI and the normalization protein.

    • Normalize the POI signal to the housekeeping protein signal.

    • Plot the normalized POI levels against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation).

Parameter Description Typical Values for a Potent PROTAC
DC₅₀ (nM) Half-maximal degradation concentration< 100
Dₘₐₓ (%) Maximum percentage of degradation> 80%
Protocol 4: Confirming the Mechanism of Degradation

Objective: To confirm that the observed protein degradation is dependent on the recruited E3 ligase and the proteasome.

Methodology: Western Blotting with Mechanistic Inhibitors

  • E3 Ligase Dependence:

    • Utilize CRISPR/Cas9 or siRNA to generate cells with a knockout or knockdown of the E3 ligase targeted by LIGAND-X.

    • Treat both wild-type and E3 ligase-deficient cells with the PROTAC.

    • Perform western blotting for the POI. Degradation should be significantly attenuated in the E3 ligase-deficient cells.

  • Proteasome Dependence:

    • Pre-treat cells with a proteasome inhibitor (e.g., MG132 or bortezomib) for 1-2 hours.

    • Co-treat the cells with the PROTAC and the proteasome inhibitor.

    • Perform western blotting for the POI. The degradation of the POI should be rescued in the presence of the proteasome inhibitor.

Conclusion: The Path Forward for Novel E3 Ligase Ligands

The discovery and validation of novel E3 ligase ligands like the hypothetical "this compound" are crucial for the continued success and expansion of targeted protein degradation. By following a rigorous and systematic experimental workflow, researchers can elucidate the mechanism of action of new PROTACs, thereby paving the way for the development of next-generation therapeutics with improved efficacy and safety profiles. The methodologies outlined in this guide provide a robust framework for the characterization of any new E3 ligase ligand and its corresponding PROTACs, ensuring a high degree of scientific integrity and accelerating the translation of these promising molecules from the bench to the clinic.

References

  • The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. [Link]

  • Discovery of E3 Ligase Ligands for Target Protein Degradation. ResearchGate. [Link]

  • High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery. Methods in Enzymology. [Link]

  • Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. [Link]

  • E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology. PubMed Central. [Link]

  • Targeted Protein Degraders. Axcelead Drug Discovery Partners, Inc.. [Link]

  • PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. PubMed Central. [Link]

  • Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. PubMed Central. [Link]

  • PROTACs– a game-changing technology. PubMed Central. [Link]

  • Targeted Protein Degradation. Drug Hunter. [Link]

  • Small-molecule degron mimetics for targeted protein degradation. ResearchGate. [Link]

  • Compounds and methods for the targeted degradation of bromodomain-containing proteins.
  • Solutions for Targeted Protein Degradation Drug Discovery. Eurofins Discovery. [Link]

  • Structure-activity relationship study of beta-carboline derivatives as haspin kinase inhibitors. PubMed. [Link]

  • Protac degraders of mllt1 and/or mllt3.
  • Protein degraders and uses thereof.
  • Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors. PubMed. [Link]

  • PROTACs improve selectivity for targeted proteins. ScienceOpen. [Link]

  • An overview of PROTACs: a promising drug discovery paradigm. PubMed Central. [Link]

  • Targeted protein degradation: mechanisms, strategies and application. PubMed Central. [Link]

Sources

Navigating the Frontier: The Elusive Role of 2-Methyl-4-morpholino-6-nitroaniline in Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Molecule of Untapped Potential

Abstract:

This technical guide addresses the current landscape of "2-Methyl-4-morpholino-6-nitroaniline" within the domain of chemical biology. It is intended for researchers, scientists, and professionals in drug development who are exploring novel chemical entities. A comprehensive review of available scientific literature and chemical databases reveals a notable absence of established applications for this specific molecule in chemical biology. This document will, therefore, pivot to a broader discussion of the constituent functional groups and structurally related compounds to hypothesize potential applications and guide future research. We will delve into the known roles of the nitroaniline and morpholine moieties in bioactive molecules and propose a strategic framework for investigating the potential of this compound as a novel probe or therapeutic lead.

Introduction: A Molecule in the Shadows

In the vast and ever-expanding universe of chemical compounds, many remain unexplored, their potential contributions to science and medicine yet to be unlocked. "this compound" is one such molecule. While commercially available from various suppliers, a thorough investigation of scientific databases and research publications reveals a significant gap in our understanding of its biological activity and potential applications in chemical biology.

This guide, therefore, takes an unconventional approach. Instead of detailing established protocols, we will embark on a deductive exploration, dissecting the molecule's structural components to infer its potential functions. By examining the well-documented roles of the nitroaniline and morpholine scaffolds in medicinal chemistry and chemical biology, we can construct a logical framework for future investigation.

Deconstructing the Architecture: Clues from Functional Moieties

The structure of this compound presents three key functional groups that can inform our hypotheses about its potential bioactivity: the nitroaniline core, the morpholine ring, and the methyl group.

The Nitroaniline Core: A Versatile Pharmacophore

The nitroaniline scaffold is a common feature in a variety of bioactive compounds. The nitro group, being a strong electron-withdrawing group, can significantly influence the electronic properties of the aromatic ring, often playing a crucial role in molecular interactions.

  • Enzyme Inhibition: A notable example is the discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors.[1] Sirtuin 6 (SIRT6) is a histone deacetylase implicated in metabolic diseases, making its inhibitors potential therapeutic agents for conditions like type 2 diabetes.[1] The nitroaniline core in these inhibitors is crucial for their activity, suggesting that this compound could be investigated as a potential inhibitor for SIRT6 or other members of the sirtuin family.

  • Probe Development: The electronic properties of the nitro group can also be exploited in the design of molecular probes. Changes in the local environment can affect the spectroscopic properties of the nitroaniline moiety, potentially enabling the development of fluorescent or colorimetric sensors.

The Morpholine Ring: Enhancing Drug-like Properties

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve their physicochemical properties.

  • Solubility and Pharmacokinetics: The presence of the morpholine ring often enhances aqueous solubility and metabolic stability, and can improve a compound's pharmacokinetic profile.

  • Target Engagement: The morpholine nitrogen can act as a hydrogen bond acceptor, facilitating interactions with biological targets.

The Methyl Group: Fine-Tuning a Molecule's Fit

The methyl group, while seemingly simple, can play a critical role in a molecule's interaction with its target. It can provide steric bulk that influences binding orientation and can engage in hydrophobic interactions within a binding pocket.

A Proposed Research Roadmap: Unveiling the Potential

Given the absence of direct data, a systematic investigation is required to elucidate the potential applications of this compound in chemical biology. The following is a proposed workflow for researchers interested in exploring this molecule.

Figure 1. A proposed workflow for investigating the applications of this compound.

Experimental Protocols

Protocol 1: Broad-Spectrum Kinase Inhibition Assay

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Assay Plate Preparation: In a 384-well plate, add 5 µL of a diverse panel of recombinant kinases (e.g., from a commercial kinase profiling service).

  • Compound Addition: Add 50 nL of the 10 mM stock solution to the assay plate to achieve a final concentration of 10 µM. Include appropriate positive and negative controls.

  • ATP Addition: Add 5 µL of an ATP solution (concentration at the Km for each respective kinase).

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add 10 µL of a detection reagent (e.g., ADP-Glo™ Kinase Assay) and incubate for the recommended time.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the controls.

Rationale: This initial screen will provide a broad overview of the compound's potential as a kinase inhibitor, a common activity for small molecules in drug discovery.

Protocol 2: Cell Viability Assay

  • Cell Seeding: Seed a panel of cancer cell lines (e.g., HeLa, A549, MCF7) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Add the compound to the cells at final concentrations ranging from 0.1 to 100 µM.

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Plot the cell viability as a function of compound concentration and calculate the IC₅₀ value for each cell line.

Rationale: A phenotypic screen for cytotoxicity can uncover potential anticancer activity and provide a starting point for more detailed mechanism of action studies.

Conclusion and Future Outlook

While "this compound" currently resides in the realm of unexplored chemical space, its constituent parts suggest a high probability of interesting biological activity. The strategic research plan outlined in this guide provides a clear path forward for elucidating its potential applications. By leveraging in silico predictions, broad-spectrum screening, and detailed mechanistic studies, the scientific community can begin to unravel the mysteries of this compound. The journey to understand the role of this compound in chemical biology may be in its infancy, but the potential rewards for drug discovery and the development of new research tools are substantial. The key will be a systematic and hypothesis-driven approach to unlock the secrets held within its molecular structure.

References

  • Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Navigating the Synthesis and Supply of 2-Methyl-4-morpholino-6-nitroaniline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Shanghai, China – January 21, 2026 – For researchers, scientists, and professionals in drug development, accessing detailed technical information on niche chemical compounds is critical. This guide provides a focused overview of the available data for 2-Methyl-4-morpholino-6-nitroaniline, a substituted nitroaniline of potential interest in various research and development endeavors. While publicly accessible data on its synthesis and applications remains limited, this document consolidates the essential identification and procurement information.

Core Compound Identification

The primary identifier for this compound is its Chemical Abstracts Service (CAS) number.

Compound NameCAS Number
This compound468741-20-0

This CAS number is the definitive identifier for this specific chemical entity and should be used in all procurement and experimental documentation to ensure accuracy.

Sourcing and Procurement

Several chemical suppliers list this compound in their catalogs, indicating its availability for research purposes. The following suppliers have been identified:

  • AK Scientific, Inc. (AKSci)

  • Allschoolabs

  • BLDpharm

  • LabSolutions

  • Arctom Scientific

Researchers are advised to contact these suppliers directly to inquire about purity, available quantities, and lead times. BLDpharm, for instance, indicates the availability of analytical data such as NMR, HPLC, LC-MS, and UPLC for this compound, which can be requested to verify its identity and purity upon purchase.[1]

Physicochemical Properties and Technical Data

Detailed experimental data on the physicochemical properties of this compound are not widely published in readily accessible scientific literature. LabSolutions provides a shelf life of 1095 days, though specific storage conditions beyond "a cool, dry place" are not detailed.[2]

The molecular structure of this compound, characterized by a methyl group, a morpholino substituent, and a nitro group on the aniline backbone, suggests potential applications as an intermediate in organic synthesis. The electron-withdrawing nature of the nitro group and the electron-donating effect of the amino and morpholino groups create a complex electronic profile that could be of interest in the development of novel dyes, pharmaceuticals, or materials.

Challenges in Data Acquisition

An extensive search of scientific databases and patent literature did not yield specific, peer-reviewed protocols for the synthesis of this compound. The available information predominantly focuses on related but structurally distinct compounds, namely 2-Methyl-4-nitroaniline and 2-Methyl-6-nitroaniline. While the synthesis of these analogues often involves the nitration of a protected o-toluidine derivative, a definitive and validated synthetic route for the morpholino-substituted compound is not publicly documented.

This lack of detailed information presents a challenge for researchers, necessitating exploratory synthesis and characterization. The logical starting point for a synthetic approach would likely involve the nucleophilic aromatic substitution of a suitable di-nitro or halo-nitro precursor with morpholine, followed by selective reduction or introduction of the amino group. However, such a pathway would require significant experimental validation.

Below is a conceptual workflow for the potential synthesis and characterization of this compound, based on general organic chemistry principles.

G cluster_synthesis Conceptual Synthesis Workflow cluster_characterization Characterization Workflow Precursor Select Precursor (e.g., 2,4-Dinitro-6-methylaniline) Reaction Nucleophilic Aromatic Substitution with Morpholine Precursor->Reaction Reactant Purification Purification (e.g., Column Chromatography) Reaction->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purified Product MS Mass Spectrometry (LC-MS) NMR->MS HPLC Purity Analysis (HPLC/UPLC) MS->HPLC

Caption: Conceptual workflow for the synthesis and characterization of this compound.

Future Outlook

The current scarcity of detailed technical data for this compound highlights an opportunity for foundational research. The development and publication of a reliable synthetic protocol, along with a comprehensive characterization of its physicochemical properties and reactivity, would be a valuable contribution to the chemical science community. Such work would pave the way for the exploration of this compound in various applications, from medicinal chemistry to materials science.

Researchers embarking on studies involving this compound are encouraged to perform thorough in-house validation of its identity and purity upon acquisition and to consider publishing their findings to enrich the collective knowledge base.

References

  • Allschoolabs. This compound - 95%, high purity, CAS No.468741-20-0. [Link]

  • LabSolutions. This compound. [Link]

Sources

Investigating the reactivity of "2-Methyl-4-morpholino-6-nitroaniline"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Reactivity of 2-Methyl-4-morpholino-6-nitroaniline

Introduction

In the landscape of medicinal chemistry and materials science, the nuanced reactivity of substituted nitroaromatics offers a fertile ground for innovation. This guide focuses on the synthesis and reactivity of a novel compound, This compound . This molecule presents a compelling case study due to the intricate interplay of its functional groups: an electron-donating amino group, a strongly electron-withdrawing nitro group, a sterically influential methyl group, and a nucleophilic morpholino moiety. Understanding the reactivity of this compound is paramount for its potential application as a scaffold in the development of new pharmaceuticals, dyes, and electro-optical materials.

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development. It provides a predictive analysis of the compound's reactivity, grounded in established chemical principles, and offers detailed, actionable protocols for its synthesis and the investigation of its chemical behavior. The methodologies outlined herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Proposed Synthesis of this compound

Synthetic Pathway

A 2,4-Dichloro-6-nitrotoluene reagent1 Morpholine, K2CO3, DMSO, 100°C A->reagent1 B 2-Chloro-4-morpholino-6-nitrotoluene reagent2 Ammonia, Pd catalyst, ligand, heat B->reagent2 C This compound (Target) reagent1->B reagent2->C

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Synthesis Protocol
  • Step 1: Synthesis of 2-Chloro-4-morpholino-6-nitrotoluene

    • To a solution of 2,4-dichloro-6-nitrotoluene (1 equivalent) in dimethyl sulfoxide (DMSO), add morpholine (1.1 equivalents) and potassium carbonate (2 equivalents).

    • Heat the reaction mixture at 100°C and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture, pour it into ice water, and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Step 2: Synthesis of this compound

    • In a sealed reaction vessel, combine 2-chloro-4-morpholino-6-nitrotoluene (1 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2 equivalents) in an appropriate solvent like toluene.

    • Introduce ammonia gas or an ammonia surrogate.

    • Heat the mixture to the required temperature (e.g., 110°C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

    • Cool the reaction, filter off the catalyst, and concentrate the filtrate.

    • Purify the final product by recrystallization or column chromatography.

Physicochemical Properties

The following table summarizes the predicted and known properties of the starting materials and the target compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
2-Methyl-4-nitroanilineC₇H₈N₂O₂152.15130-132[3]Yellow to amber powder
MorpholineC₄H₉NO87.12-5Colorless liquid
This compound C₁₁H₁₅N₃O₃ 237.26 Predicted: 140-160 Predicted: Yellow to orange solid

Theoretical Reactivity Profile

The reactivity of this compound is dictated by the electronic interplay of its substituents on the aniline ring.

cluster_0 Electronic Effects on the Aromatic Ring a NH2 (Amino) - Strong electron-donating group (+M) - Activates ring towards electrophilic attack - Deactivates towards nucleophilic attack b NO2 (Nitro) - Strong electron-withdrawing group (-M, -I) - Deactivates ring towards electrophilic attack - Activates ring towards nucleophilic attack a->b Push-Pull System c CH3 (Methyl) - Weak electron-donating group (+I) - Minor activating effect d Morpholino - N is electron-donating (+M) - O is electron-withdrawing (-I) - Overall activating d->b Push-Pull System

Caption: A diagram illustrating the electronic contributions of the functional groups.

  • Nitro Group (-NO₂): As a potent electron-withdrawing group, it significantly reduces the electron density of the aromatic ring, making it susceptible to nucleophilic attack, especially at positions ortho and para to it.[4]

  • Amino Group (-NH₂): This is a strong electron-donating group that increases the ring's electron density, thereby deactivating it towards nucleophilic substitution.[4] It is also a site of basicity and can be readily diazotized.

  • Morpholino Group: The nitrogen atom of the morpholine ring is electron-donating through resonance, while the oxygen atom is electron-withdrawing inductively. Overall, it is considered an activating group. The nitrogen is also a potential nucleophilic and basic center.[5]

  • Methyl Group (-CH₃): This group is weakly electron-donating and provides steric hindrance.

This combination of functional groups suggests a rich and varied reactivity profile, with potential for reactions at the nitro and amino groups, as well as on the aromatic ring itself.

Experimental Protocols for Investigating Reactivity

Protocol 1: Reduction of the Nitro Group

This protocol details the conversion of the nitro group to an amino group, a fundamental transformation in the synthesis of many dyes and pharmaceuticals.

A Dissolve target compound in ethanol B Add reducing agent (e.g., SnCl2·2H2O in HCl) A->B C Reflux the mixture B->C D Monitor by TLC C->D E Neutralize with NaOH D->E F Extract with ethyl acetate E->F G Purify and characterize the resulting diamine F->G

Caption: Workflow for the reduction of the nitro group.

A. Materials and Instrumentation

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Round-bottom flask, condenser, heating mantle

  • TLC plates, NMR spectrometer, FT-IR spectrometer, Mass spectrometer

B. Procedure

  • Dissolve the nitroaniline compound (1 equivalent) in ethanol in a round-bottom flask.

  • In a separate beaker, dissolve SnCl₂·2H₂O (3-4 equivalents) in concentrated HCl and add it to the flask.

  • Attach a condenser and reflux the mixture for 2-4 hours.

  • Monitor the reaction's progress using TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated NaOH solution until the pH is basic.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting diamine by column chromatography or recrystallization.

  • Characterize the product using NMR, FT-IR, and mass spectrometry.

Protocol 2: Diazotization of the Amino Group

This protocol outlines the conversion of the primary aromatic amine to a diazonium salt, a versatile intermediate for introducing a variety of functional groups.

A. Materials and Instrumentation

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Ice bath, beaker, stirring plate

  • UV-Vis spectrophotometer (for monitoring diazonium salt formation)

B. Procedure

  • Dissolve the nitroaniline compound (1 equivalent) in an aqueous solution of HCl or H₂SO₄ at 0-5°C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of NaNO₂ (1.1 equivalents) dropwise, keeping the temperature below 5°C.

  • Stir the mixture for 15-30 minutes at 0-5°C. The formation of the diazonium salt can be monitored by the disappearance of the starting material on TLC or by UV-Vis spectroscopy.

  • The resulting diazonium salt solution can be used immediately in subsequent reactions (e.g., Sandmeyer reaction, azo coupling).

Safety Precaution: Diazonium salts can be explosive when isolated and dry. Always use them in solution and at low temperatures.

Protocol 3: Kinetic Analysis of Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a method to study the kinetics of SNAr on the aromatic ring, should a suitable leaving group be present in a precursor molecule. For the target compound itself, this protocol would be adapted to investigate reactions where a nucleophile might displace the morpholino group under harsh conditions, although this is less likely. A more relevant study would be on a precursor like 2,4-dichloro-6-nitroaniline to compare the rate of substitution of the two chlorine atoms.

A Prepare stock solutions of a di-chloro precursor and a nucleophile B Equilibrate precursor solution in a UV-Vis cuvette at constant temperature A->B C Inject nucleophile to start the reaction B->C D Monitor absorbance change over time C->D E Plot ln(Abs) vs. time to get k_obs D->E F Repeat at different nucleophile concentrations E->F G Plot k_obs vs. [Nucleophile] to get k2 F->G

Sources

Methodological & Application

Application Note: A Step-by-Step Guide to PROTAC Synthesis Leveraging the Versatile 2-Methyl-4-morpholino-6-nitroaniline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that induces the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2][3] Their modular nature, consisting of a target protein binder, an E3 ligase ligand, and a connecting linker, necessitates robust and flexible synthetic strategies.[4] This application note details a novel, step-by-step protocol for the synthesis of a PROTAC, utilizing 2-methyl-4-morpholino-6-nitroaniline as a versatile and readily functionalizable starting material for the E3 ligase-recruiting moiety. We demonstrate its utility through a highly efficient Nucleophilic Aromatic Substitution (SNAr) reaction, followed by a reliable copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction for final assembly.[][6] This guide provides researchers with a practical and adaptable workflow for the rapid construction of PROTAC libraries for drug discovery and chemical biology applications.

Introduction: The Strategic Value of this compound

The design and synthesis of PROTACs remain a largely empirical process, where the rapid generation of diverse analogs is key to optimizing degradation efficacy.[7] The choice of starting materials and the synthetic route are therefore critical. This compound presents itself as a strategic scaffold for several reasons:

  • Activated Aromatic System: The presence of a strong electron-withdrawing nitro group ortho to the aniline makes the aromatic ring electron-deficient. This powerfully activates the carbon atom bearing the nitro group for Nucleophilic Aromatic Substitution (SNAr), one of the most widely used reaction classes in pharmaceutical chemistry.[8][9][10]

  • Tunable Reaction Handle: The nitro group serves as an excellent leaving group in SNAr reactions, allowing for the straightforward introduction of a linker terminated with a suitable nucleophile (e.g., an alcohol or amine).

  • Scaffold for E3 Ligase Ligands: While not a canonical E3 ligand itself, its structure provides a foundational core that can be elaborated into novel ligands, particularly those targeting the von Hippel-Lindau (VHL) E3 ligase, where aryl ethers are common structural motifs.[11][12][13]

This guide will use this scaffold to construct a model PROTAC targeting Bruton's tyrosine kinase (BTK), a critical target in hematological malignancies, using a derivative of the inhibitor ibrutinib as the protein of interest (POI) binder.[2]

Overall Synthesis Strategy

Our strategy is a modular, two-part process designed for efficiency and versatility. It leverages the distinct reactivity of our starting material and culminates in a highly reliable click chemistry conjugation.

  • Part 1: Synthesis of an Azide-Functionalized Ligand-Linker Intermediate. This involves an SNAr reaction where the nitro group of this compound is displaced by an azide-terminated polyethylene glycol (PEG) linker. This step transforms the starting material into a versatile intermediate, ready for conjugation.

  • Part 2: Final PROTAC Assembly via Click Chemistry. The azide handle installed in Part 1 is coupled with an alkyne-functionalized BTK warhead using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. CuAAC is renowned for its high yield, mild conditions, and exceptional reliability, making it ideal for the final, often precious, conjugation step in PROTAC synthesis.[][6][14]

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Final Assembly SM 2-Methyl-4-morpholino- 6-nitroaniline Reaction1 S(N)Ar Reaction (DMF Solvent) SM->Reaction1 Linker HO-(PEG)n-Azide (Nucleophile) Linker->Reaction1 Base Strong Base (NaH) Base->Reaction1 Activates Linker Intermediate Azide-Functionalized Ligand-Linker Intermediate Reaction2 CuAAC 'Click' Reaction Intermediate->Reaction2 Coupling Partner Reaction1->Intermediate Warhead Alkyne-Functionalized BTK Warhead Warhead->Reaction2 Catalyst Cu(I) Catalyst Catalyst->Reaction2 Catalyzes Cycloaddition PROTAC Final PROTAC Molecule Reaction2->PROTAC

Fig. 1: Overall workflow for PROTAC synthesis.

Detailed Experimental Protocols

Safety Precaution: All experiments should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Sodium hydride (NaH) is highly reactive with water and should be handled with extreme care.

Protocol 1: Synthesis of N-(2-azidoethyl)-6-methyl-4-morpholino-2-(2-(2-azidoethoxy)ethoxy)aniline (Intermediate 2)

This protocol describes the SNAr reaction to displace the nitro group with an azide-terminated PEG linker.

Table 1: Reagents for Protocol 1

ReagentMW ( g/mol )Amount (mg)MmolEquivalents
This compound (1 )237.252371.01.0
2-(2-Azidoethoxy)ethan-1-ol131.131701.31.3
Sodium Hydride (NaH), 60% dispersion in oil24.00601.51.5
Anhydrous Dimethylformamide (DMF)-5 mL--

Step-by-Step Procedure:

  • Preparation: To a flame-dried 25 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the sodium hydride (60 mg, 1.5 mmol).

  • Solvent Addition: Add anhydrous DMF (3 mL) to the flask. Cool the suspension to 0 °C using an ice bath.

  • Nucleophile Activation: In a separate vial, dissolve 2-(2-azidoethoxy)ethan-1-ol (170 mg, 1.3 mmol) in anhydrous DMF (2 mL). Add this solution dropwise to the stirred NaH suspension at 0 °C.

    • Expert Insight: Adding the alcohol slowly to the base prevents excessive foaming and ensures the controlled formation of the alkoxide nucleophile. The evolution of hydrogen gas will be observed.

  • Reaction Initiation: After stirring for 20 minutes at 0 °C, add a solution of this compound (1 ) (237 mg, 1.0 mmol) in anhydrous DMF (2 mL) dropwise to the reaction mixture.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with water (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to yield the pure azide-functionalized intermediate 2 .

Protocol 2: Final PROTAC Assembly via CuAAC Click Chemistry

This protocol joins the azide intermediate with an alkyne-functionalized warhead. We will use a generic alkyne-modified ibrutinib analog (3 ) as a representative warhead.

G cluster_0 CuAAC Catalytic Cycle A Azide Intermediate (2) C PROTAC Product (4) Cu3 Triazolide Intermediate A->Cu3 + B Alkyne Warhead (3) Cu2 Cu(I)-Alkyne Complex B->Cu2 + Cu(I) Cu1 Cu(I) C->Cu1 - Cu3->C + H+ Ascorbate Sodium Ascorbate (Reductant) Ascorbate->Cu1 Reduces Cu(II) to Cu(I) Cu_Source CuSO4 (Cu(II) Source)

Fig. 2: Simplified schematic of the CuAAC reaction.

Table 2: Reagents for Protocol 2

ReagentMW ( g/mol )Amount (mg)MmolEquivalents
Azide Intermediate (2 )Calc.Calc.1.01.0
Alkyne-Ibrutinib analog (3 )Calc.Calc.1.01.0
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)249.692.50.010.01
Sodium Ascorbate198.114.00.020.02
tert-Butanol / Water (1:1)-4 mL--

Step-by-Step Procedure:

  • Dissolution: In a vial, dissolve the azide intermediate 2 (1.0 eq) and the alkyne-ibrutinib analog 3 (1.0 eq) in a 1:1 mixture of tert-butanol and water (4 mL).

  • Catalyst Preparation: In a separate microfuge tube, prepare fresh aqueous solutions of CuSO₄·5H₂O (e.g., 25 µL of a 0.4 M solution) and sodium ascorbate (e.g., 40 µL of a 0.5 M solution).

    • Expert Insight: Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst in situ from the more stable Cu(II) salt. Using freshly prepared solutions is crucial for reaction efficiency.[]

  • Reaction Initiation: Add the sodium ascorbate solution to the main reaction vial, followed immediately by the copper sulfate solution.

  • Reaction Progression: Stir the reaction mixture vigorously at room temperature for 12 hours. The formation of the triazole-linked product can be monitored by LC-MS.

  • Work-up: Upon completion, dilute the reaction with water (10 mL) and extract with dichloromethane (3 x 15 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC) to obtain the desired product with high purity.

Characterization and Quality Control

The synthesis of PROTACs is often complex, making rigorous characterization essential.[7] The identity and purity of all intermediates and the final product must be confirmed.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to confirm the chemical structure. The disappearance of the alkyne proton signal and the appearance of a new triazole proton signal in the 1H NMR spectrum are diagnostic for the success of the click reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecule.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, which should typically be >95% for use in biological assays.[15]

Table 3: Expected Analytical Data for the Final PROTAC

AnalysisExpected Result
1H NMR Disappearance of alkyne C-H proton (~2.5-3.0 ppm). Appearance of a new triazole C-H proton singlet (~7.5-8.5 ppm). Signals corresponding to all three components (ligand, linker, warhead) should be present and integrated correctly.
LC-MS A single major peak in the chromatogram. The observed mass-to-charge ratio (m/z) for the [M+H]⁺ ion should match the calculated theoretical mass for the final PROTAC molecule.
Purity (HPLC) >95% purity as determined by peak area integration at a suitable wavelength (e.g., 254 nm).

Mechanism of Action Visualization

The synthesized PROTAC molecule functions by forming a ternary complex between the target protein (BTK) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BTK by the proteasome.

G cluster_0 Ternary Complex Formation POI Target Protein (e.g., BTK) PROTAC Synthesized PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ubiquitin Ligase (e.g., VHL) E3->POI Ubiquitination PROTAC->E3 Ub Ubiquitin Degraded Degraded Peptides Proteasome->Degraded

Fig. 3: PROTAC mechanism of action.

Troubleshooting and Expert Insights

ProblemPossible CauseSuggested Solution
Low yield in SNAr step (Protocol 1) Incomplete deprotonation of the alcohol; Insufficient reaction time or temperature; Deactivated starting material.Ensure NaH is fresh and handled under strictly anhydrous conditions. Increase reaction time or gently heat the reaction (e.g., to 50 °C). Confirm the purity of the starting nitroaniline.
Multiple byproducts in SNAr Reaction with residual water; Side reactions involving the aniline group.Use high-purity anhydrous solvents. Ensure the reaction is run under a fully inert atmosphere. The aniline is relatively unreactive but could be protected if it proves problematic.
Incomplete 'Click' reaction (Protocol 2) Inactive copper catalyst; Poor solubility of reagents.Use freshly prepared catalyst solutions. Ensure vigorous stirring. If solubility is an issue, a co-solvent like DMSO can be added, or the reaction can be gently warmed.
Difficult Purification Close polarity of product and starting materials; Oily product.Optimize the chromatography mobile phase using TLC. If the product is an oil, try precipitation from a solvent/anti-solvent system (e.g., dissolve in dichloromethane and add hexane).

Conclusion

This application note presents a robust and scientifically grounded methodology for the synthesis of PROTACs using this compound. By capitalizing on a strategic SNAr reaction and a reliable CuAAC click chemistry conjugation, this workflow provides a rapid and efficient route to novel PROTAC molecules. The modularity of this approach allows for the easy substitution of both the linker and the warhead, empowering researchers to quickly generate libraries and accelerate the discovery of potent and selective protein degraders.

References

  • Zhang, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(13), 1219-1240. Available at: [Link]

  • Fong, A., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Wang, C., et al. (2023). Click chemistry in the development of PROTACs. Chemical Society Reviews, 52(2), 455-474. Available at: [Link]

  • Taft, B. R., et al. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. RSC Medicinal Chemistry. Available at: [Link]

  • Zou, Y., et al. (2020). Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation. Current Topics in Medicinal Chemistry, 20(29), 2749-2763. Available at: [Link]

  • Zhao, Q., et al. (2022). Recent Advances in PROTACs for Drug Targeted Protein Research. International Journal of Molecular Sciences, 23(21), 13358. Available at: [Link]

  • Wurz, R. P., et al. (2018). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry, 61(2), 453-461. Available at: [Link]

  • Li, S. (2025). Early-Stage PROTAC Development and the Road to IND. AAPS Newsmagazine. Available at: [Link]

  • Ryan, J., & Sigel, K. M. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(28), 8944-8948. Available at: [Link]

  • Tokyo University of Science. (2025). Three-Step Click-Chemistry Method for Rapid PROTAC Assembly. EurekAlert!. Available at: [Link]

  • Koravović, M., et al. (2022). Protein degradation induced by PROTAC molecules as emerging drug discovery strategy. Journal of the Serbian Chemical Society, 87(7-8), 785-813. Available at: [Link]

  • Lee, H., et al. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. ACS Central Science, 7(5), 829-836. Available at: [Link]

  • Diehl, C. J., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(17), 7249-7301. Available at: [Link]

  • Gechijian, L. N., et al. (2022). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Expert Opinion on Therapeutic Patents, 32(10), 1163-1182. Available at: [Link]

  • Waters Corporation. (n.d.). From Molecule to Medicine: Exploring PROTACs in Drug Discovery & Development. Available at: [Link]

  • Powers, D. G., & Sigman, M. S. (2022). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science, 13(28), 8234-8241. Available at: [Link]

  • Zhang, T., et al. (2019). General strategy using "click chemistry" for PROTAC synthesis. ResearchGate. Available at: [Link]

  • Schiemer, J., et al. (2023). Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. ChemRxiv. Available at: [Link]

Sources

Application Notes and Protocols for the Utilization of 2-Methyl-4-morpholino-6-nitroaniline in Solid-Phase PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Building Block for PROTAC Synthesis

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's ubiquitin-proteasome system. The modular nature of PROTACs, consisting of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, allows for extensive chemical optimization. Solid-phase synthesis has become an invaluable tool in this process, enabling the rapid and systematic generation of PROTAC libraries to explore structure-activity relationships.[1][2][3][4]

This application note introduces a strategic approach for incorporating 2-Methyl-4-morpholino-6-nitroaniline into solid-phase PROTAC synthesis. The unique substitution pattern of this aromatic scaffold offers a versatile platform for linker attachment and diversification. The nitro group serves as a latent amine, which can be unmasked on the solid support for subsequent elaboration. The morpholine and methyl groups can influence the physicochemical properties of the resulting PROTAC, such as solubility and cell permeability, and may engage in specific interactions within the ternary complex.

Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in solid-phase PROTAC synthesis. We will detail a proposed synthetic workflow, provide step-by-step protocols, and discuss the rationale behind the experimental choices.

Strategic Overview: A Versatile Anchoring Point for PROTAC Assembly

Our proposed strategy leverages the functionalities of this compound to serve as a core building block in a divergent solid-phase synthesis approach. The primary amino group of the aniline can be utilized for initial attachment to a solid support, while the nitro group, after on-resin reduction, provides a handle for the subsequent attachment of the linker and the second ligand (either the warhead or the E3 ligase ligand). This approach allows for the late-stage diversification of the PROTAC structure.

Visualizing the Workflow: Solid-Phase Synthesis of a PROTAC Library

PROTAC_synthesis_workflow cluster_resin_prep Resin Preparation & Immobilization cluster_on_resin_synthesis On-Resin Synthesis cluster_cleavage_purification Cleavage & Purification Resin 2-Chlorotrityl Chloride Resin Reagent This compound + DIPEA in DCM Immobilized Immobilized Reagent on Resin Reagent->Immobilized Immobilization Reduction On-Resin Nitro Reduction (e.g., SnCl2·2H2O) Immobilized->Reduction Amine Resin-Bound Diamine Reduction->Amine Linker Linker Addition (e.g., Fmoc-PEG-COOH, HATU, DIPEA) Amine->Linker Linker_Attached Linker-Functionalized Resin Linker->Linker_Attached Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Linker_Attached->Fmoc_Deprotection Deprotected_Linker Free Amine on Linker Fmoc_Deprotection->Deprotected_Linker Warhead_Coupling Warhead/E3 Ligand Coupling (e.g., JQ1-COOH, HATU, DIPEA) Deprotected_Linker->Warhead_Coupling PROTAC_on_Resin Final PROTAC on Resin Warhead_Coupling->PROTAC_on_Resin Cleavage Cleavage from Resin (TFA Cocktail) PROTAC_on_Resin->Cleavage Crude_PROTAC Crude PROTAC Cleavage->Crude_PROTAC Purification Purification (Preparative HPLC) Crude_PROTAC->Purification Pure_PROTAC Pure PROTAC Purification->Pure_PROTAC

Figure 1. A generalized workflow for the solid-phase synthesis of a PROTAC library utilizing this compound as a core scaffold.

Experimental Protocols

Materials and Reagents
ReagentSupplierRecommended Purity
2-Chlorotrityl chloride resinVarious1% DVB, 100-200 mesh
This compoundCommercial sources>95%
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich>99.5%
Dichloromethane (DCM), anhydrousSigma-Aldrich>99.8%
N,N-Dimethylformamide (DMF), peptide synthesis gradeSigma-Aldrich>99.8%
Tin(II) chloride dihydrate (SnCl₂·2H₂O)Sigma-Aldrich>98%
Fmoc-protected amino-PEG-acid linkersVarious>98%
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Various>98%
PiperidineSigma-Aldrich>99.5%
Trifluoroacetic acid (TFA)Sigma-Aldrich>99%
Triisopropylsilane (TIS)Sigma-Aldrich>98%
Water, deionizedIn-houseHigh purity
Warhead or E3 Ligase Ligand with carboxylic acid handleSynthesized or Commercial>95%
Protocol 1: Immobilization of this compound onto 2-Chlorotrityl Chloride Resin

Rationale: 2-Chlorotrityl chloride resin is an acid-labile resin that allows for the mild cleavage of the final product, preserving acid-sensitive functional groups. The primary aniline of our building block acts as a nucleophile, displacing the chloride on the resin to form a stable covalent bond.

  • Resin Swelling: In a fritted solid-phase synthesis vessel, swell 2-chlorotrityl chloride resin (1.0 g, 1.0-1.6 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes at room temperature with gentle agitation.

  • Reagent Preparation: In a separate flask, dissolve this compound (2.0 eq. relative to resin loading) and DIPEA (4.0 eq.) in anhydrous DCM (5 mL).

  • Immobilization: Drain the DCM from the swollen resin and add the solution from step 2. Agitate the mixture at room temperature for 4 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIPEA (17:2:1, 10 mL) and agitate for 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Drying: Dry the resin under a stream of nitrogen and then in a vacuum desiccator to a constant weight.

  • Confirmation (Optional): The loading of the resin can be determined by a gravimetric method or by cleaving a small amount of the resin-bound material and analyzing the UV absorbance of the cleaved product.

Protocol 2: On-Resin Reduction of the Nitro Group

Rationale: The reduction of the aromatic nitro group to a primary amine is a crucial step to reveal the attachment point for the linker. Tin(II) chloride is a commonly used reagent for this transformation on solid supports due to its efficiency and compatibility with many resin types.[5]

  • Resin Swelling: Swell the resin from Protocol 1 in DMF (10 mL) for 30 minutes.

  • Reduction: Prepare a solution of SnCl₂·2H₂O (10 eq. relative to resin loading) in DMF (10 mL). Add this solution to the swollen resin.

  • Reaction: Agitate the mixture at 50°C for 12 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (5 x 10 mL), a 1:1 mixture of 0.1 M HCl in dioxane and DMF (3 x 10 mL) to remove tin salts, DMF (5 x 10 mL), and DCM (3 x 10 mL).

  • Confirmation: A qualitative Kaiser test or a chloranil test can be performed on a small sample of beads to confirm the presence of the newly formed primary amine.[4]

Protocol 3: Linker Coupling

Rationale: An amide bond is a stable and common linkage in PROTACs. Here, we use a standard peptide coupling reagent, HATU, to activate the carboxylic acid of an Fmoc-protected PEG linker for efficient coupling to the on-resin amine.

  • Resin Swelling: Swell the resin from Protocol 2 in DMF (10 mL) for 30 minutes.

  • Coupling Solution Preparation: In a separate flask, dissolve the Fmoc-protected amino-PEG-acid linker (3.0 eq.), HATU (2.9 eq.), and DIPEA (6.0 eq.) in DMF (5 mL).

  • Coupling Reaction: Drain the DMF from the swollen resin and add the coupling solution. Agitate the mixture at room temperature for 2 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Confirmation: A negative Kaiser test on a small sample of beads indicates the successful coupling of the linker.

Protocol 4: Fmoc Deprotection and Final Ligand Coupling

Rationale: The Fmoc protecting group on the linker is removed with a solution of piperidine in DMF, revealing a new primary amine. This amine is then coupled with the carboxylic acid of the warhead or E3 ligase ligand, completing the PROTAC assembly on the solid support.

  • Fmoc Deprotection: Swell the resin from Protocol 3 in DMF (10 mL). Add a 20% solution of piperidine in DMF (10 mL) and agitate for 20 minutes. Drain and repeat this step once.

  • Washing: Wash the resin sequentially with DMF (5 x 10 mL) and DCM (3 x 10 mL). A positive Kaiser test should confirm the presence of the free amine.

  • Final Coupling: Swell the deprotected resin in DMF (10 mL).

  • Coupling Solution Preparation: In a separate flask, dissolve the warhead or E3 ligase ligand with a carboxylic acid handle (3.0 eq.), HATU (2.9 eq.), and DIPEA (6.0 eq.) in DMF (5 mL).

  • Coupling Reaction: Drain the DMF from the resin and add the coupling solution. Agitate at room temperature for 2 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Drying: Dry the resin under a stream of nitrogen.

Protocol 5: Cleavage and Purification

Rationale: A cleavage cocktail containing a strong acid (TFA) is used to cleave the PROTAC from the acid-labile resin. Scavengers like TIS and water are included to quench reactive species generated during cleavage, preventing side reactions with the product.[6][7]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cleavage: Place the dried resin in a reaction vessel and add the cleavage cocktail (5 mL per 100 mg of resin). Agitate at room temperature for 2 hours.

  • Product Collection: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

  • TFA Removal: Concentrate the combined filtrate under a stream of nitrogen or by rotary evaporation.

  • Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the crude PROTAC.

  • Isolation: Centrifuge the mixture, decant the ether, and dry the crude product under vacuum.

  • Purification: Purify the crude PROTAC using preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.

Data Presentation: Expected Yields and Purity

The following table provides an estimate of the expected outcomes at each stage of the synthesis. Actual results may vary depending on the specific linker, warhead, and E3 ligase ligand used.

StepExpected OutcomeTypical Yield/Success Rate
ImmobilizationSuccessful loading of the starting material0.5 - 1.0 mmol/g
On-Resin Nitro ReductionComplete conversion to the amine>95% (by Kaiser test)
Linker CouplingComplete coupling of the linker>99% (by Kaiser test)
Final Ligand CouplingComplete coupling of the final ligand>99% (by Kaiser test)
Cleavage and PurificationIsolation of the pure PROTAC10-40% overall yield
PurityPurity of the final PROTAC after HPLC>95%

Safety and Handling

  • Nitroaromatic Compounds: this compound is a nitroaromatic compound and should be handled with care. Avoid inhalation, ingestion, and skin contact.[8]

  • Reagents: Many reagents used in solid-phase synthesis, such as TFA, DIPEA, and HATU, are corrosive and/or toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[9]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The strategic use of this compound as a versatile building block in solid-phase PROTAC synthesis offers a novel avenue for the rapid generation of diverse PROTAC libraries. The protocols detailed in this application note provide a robust framework for its successful implementation. By leveraging the unique functionalities of this scaffold, researchers can efficiently explore the chemical space of PROTACs, accelerating the discovery of new and potent protein degraders.

References

  • Demizu, Y., et al. (2022). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. ChemistryOpen, 11(7), e202200131. [Link]

  • Demizu, Y., et al. (2023). Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands. Bioorganic & Medicinal Chemistry, 84, 117293. [Link]

  • Stathopoulos, P., et al. (1996). Solid-phase synthesis of peptide-4-nitroanilides. International Journal of Peptide and Protein Research, 48(6), 568-573. [Link]

  • Denton, E. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. [Link]

  • Hughes, S. J., & Taylor, R. J. (2017). Solid-phase Synthesis of PROTACs and SNIPERs on Backbone Amide Linked (BAL) Resin. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(6), 639-646. [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection. [Link]

  • Xu, H., et al. (2022). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. ChemistryOpen, 11(7), e202200131. [Link]

  • Scicinski, J. J., et al. (2002). Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry, 9(23), 2103-2127. [Link]

  • Boncher, T., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Modern Chemistry & Applications, 1(4), 113. [Link]

  • Walsh Medical Media. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. [Link]

  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Miranda, L. P., & Meutermans, W. D. F. (2012). On-resin reduction of nitro group of Hmnb. ResearchGate. [Link]

  • Massolo, E., et al. (2020). A one pot protocol to convert nitro-arenes into N-aryl amides. RSC Advances, 10(7), 4040-4044. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Lee, S., et al. (2016). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Solid-phase synthesis. [Link]

  • Hughes, D. L. (2005). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry, 48(17), 5415-5425. [Link]

  • Yan, J., et al. (2023). Solid-Phase Synthesis of Caged Luminescent Peptides via Side Chain Anchoring. ACS Omega, 8(49), 46874-46881. [Link]

  • ResearchGate. (n.d.). Analytical Methods for Solid Phase Peptide Synthesis. [Link]

  • CSUB. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. [Link]

  • Agilent. (2024). Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet. [Link]

  • Chemistry LibreTexts. (2020). Safety. [Link]

Sources

Application Note: Comprehensive Analytical Characterization of 2-Methyl-4-morpholino-6-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methyl-4-morpholino-6-nitroaniline and its derivatives represent a class of compounds with significant potential in pharmaceutical and materials science research. The unique combination of a nitroaniline core, a morpholino substituent, and a methyl group creates a molecule with a distinct electronic and steric profile. The nitro group, a strong electron-withdrawing group, and the amino and morpholino groups, which are electron-donating, establish a "push-pull" system that can lead to interesting optical and electronic properties.[1][2] The morpholine moiety is a common feature in various biologically active compounds, often enhancing aqueous solubility and acting as a pharmacophore.[3][4]

Given the potential applications of these derivatives in areas such as novel dyes, nonlinear optical materials, and as pharmaceutical intermediates, a robust and comprehensive analytical strategy is paramount for their characterization.[5][6] This application note provides a detailed guide to the key analytical techniques for the structural elucidation, purity assessment, and physicochemical characterization of this compound derivatives. The protocols provided are based on established methods for related compounds, including nitroanilines and morpholine-containing molecules, and serve as a validated starting point for method development.[7][8][9]

Analytical Workflow for Comprehensive Characterization

A multi-faceted analytical approach is essential to fully characterize novel molecules like this compound derivatives. The following workflow outlines a logical sequence of analyses from initial structural confirmation to detailed physicochemical profiling.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Physicochemical Profiling Sample_Preparation Sample Preparation Structural_Elucidation Structural Elucidation (NMR, MS, FTIR) Sample_Preparation->Structural_Elucidation Initial Analysis Purity_Assessment Purity Assessment (HPLC, UPLC) Structural_Elucidation->Purity_Assessment Confirmed Structure Thermal_Analysis Thermal Analysis (DSC, TGA) Purity_Assessment->Thermal_Analysis Pure Compound Spectroscopic_Properties Spectroscopic Properties (UV-Vis, Fluorescence) Thermal_Analysis->Spectroscopic_Properties Crystal_Structure Crystal Structure (XRD) Spectroscopic_Properties->Crystal_Structure Final_Report Comprehensive Characterization Report Crystal_Structure->Final_Report

Caption: A comprehensive analytical workflow for this compound derivatives.

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are indispensable for determining the purity of this compound derivatives and for quantifying them in various matrices. Given the aromatic and moderately polar nature of the target molecule, reversed-phase chromatography is the method of choice.

Rationale for Method Selection

The presence of the nitroaniline core provides a strong chromophore, making UV-Vis detection highly sensitive for this class of compounds. A C18 stationary phase is well-suited for retaining the analyte, while a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and water allows for fine-tuning of the retention time. The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape by suppressing the ionization of the amino and morpholino groups.

Protocol: Reversed-Phase HPLC for Purity Assessment

Objective: To determine the purity of a synthesized batch of this compound.

Instrumentation:

  • HPLC or UPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

Materials:

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Sample of this compound

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.

    • Further dilute the stock solution to a working concentration of 10 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase Gradient of A and B
Gradient Program 0-1 min: 95% A, 5% B1-10 min: Linear gradient to 5% A, 95% B10-12 min: Hold at 5% A, 95% B12.1-15 min: Return to 95% A, 5% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Detection Wavelength 254 nm and 380 nm (or PDA scan 200-600 nm)

Data Analysis:

  • Integrate the peak corresponding to this compound and any impurity peaks.

  • Calculate the purity of the sample as the percentage of the main peak area relative to the total peak area.

Spectroscopic Characterization for Structural Elucidation

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy is essential for the unambiguous structural confirmation of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. This allows for the confirmation of the connectivity of the different functional groups.

Predicted ¹H NMR Spectral Features (in CDCl₃):

  • Aromatic Protons: Two singlets or doublets in the aromatic region (δ 6.0-8.0 ppm).

  • Morpholine Protons: Two multiplets corresponding to the -CH₂-N- and -CH₂-O- protons of the morpholine ring (δ 2.5-4.0 ppm).

  • Methyl Protons: A singlet corresponding to the methyl group attached to the aromatic ring (δ 2.0-2.5 ppm).

  • Amino Protons: A broad singlet for the -NH₂ protons (δ 4.0-6.0 ppm), which may be exchangeable with D₂O.

Predicted ¹³C NMR Spectral Features (in CDCl₃):

  • Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm).

  • Morpholine Carbons: Two signals for the morpholine carbons (δ 45-70 ppm).

  • Methyl Carbon: A signal for the methyl carbon (δ 15-25 ppm).

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the molecular formula and the presence of specific structural motifs.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution into an ESI-MS system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ should be observed.

  • High-Resolution MS (HRMS): For unambiguous molecular formula confirmation, perform HRMS analysis to obtain the accurate mass of the molecular ion.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
N-H Stretch (Amino) 3300-3500 (two bands)
C-H Stretch (Aromatic) 3000-3100
C-H Stretch (Aliphatic) 2850-3000
N-O Stretch (Nitro, asymmetric) 1500-1550
N-O Stretch (Nitro, symmetric) 1300-1350
C-O-C Stretch (Ether in Morpholine) 1050-1150

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the thermal properties of this compound derivatives, which is important for understanding their stability and potential applications in materials science.

Differential Scanning Calorimetry (DSC)

Rationale: DSC is used to determine the melting point, purity, and polymorphic transitions of a crystalline solid.

Protocol: DSC for Melting Point and Purity Determination

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Instrumentation: Place the sample pan and an empty reference pan in the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset or peak of the melting endotherm. The purity can be estimated from the shape of the melting peak.

Thermogravimetric Analysis (TGA)

Rationale: TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.

Protocol: TGA for Thermal Stability Assessment

  • Sample Preparation: Place 5-10 mg of the sample in a TGA pan.

  • Instrumentation: Heat the sample at a controlled rate (e.g., 10 °C/min) in a nitrogen or air atmosphere.

  • Data Analysis: The onset of mass loss indicates the decomposition temperature.

UV-Visible and Fluorescence Spectroscopy

Rationale: The extended π-system and the push-pull nature of this compound suggest that it will have interesting electronic absorption and emission properties.[1][2]

UV-Visible Spectroscopy

Protocol: UV-Vis Absorption Spectrum

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or acetonitrile).

  • Data Acquisition: Record the absorption spectrum over a range of 200-800 nm using a spectrophotometer.

  • Data Analysis: Determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε).

Fluorescence Spectroscopy

Protocol: Fluorescence Emission Spectrum

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent.

  • Data Acquisition: Excite the sample at its λmax and record the emission spectrum.

  • Data Analysis: Determine the wavelength of maximum emission and the quantum yield (if required).

Conclusion

The analytical techniques and protocols outlined in this application note provide a comprehensive framework for the characterization of this compound derivatives. By employing a combination of chromatographic and spectroscopic methods, researchers can confidently determine the structure, purity, and key physicochemical properties of these novel compounds. This detailed characterization is a critical step in advancing their potential applications in drug development and materials science.

References

  • Google Patents. (n.d.). CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.
  • ResearchGate. (2023, July). Synthesis route of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-4-nitroaniline. Retrieved from [Link]

  • Qi, L., Pang, S., & Sun, C. (2009). Synthesis Technique of 2-Methyl-6-nitroaniline. Chinese Journal of Energetic Materials, 17(1), 4-6. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Máximo-Canadas, M., & Borges, I. (2023). Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. ResearchGate. Retrieved from [Link]

  • Chen, D., et al. (2017). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Molecules, 22(12), 2165. Retrieved from [Link]

  • MDPI. (2023, January 16). Fluorometric Sensing and Detection of p-Nitroaniline by Mixed Metal (Zn, Ni) Tungstate Nanocomposite. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Methyl-6-nitroaniline (CAS 570-24-1). Retrieved from [Link]

  • Máximo-Canadas, M., & Borges, I. (2024). Absorption spectra of p-nitroaniline derivatives: charge transfer effects and the role of substituents. Journal of Molecular Modeling, 30(4), 101. Retrieved from [Link]

  • ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives. Retrieved from [Link]

  • Hengel, M. J., Jordan, R., & Maguire, W. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 62(17), 3697–3701. Retrieved from [Link]

  • Ando, R. A., do Nascimento, G. M., Landers, R., & Santos, P. S. (2008). Spectroscopic investigation of conjugated polymers derived from nitroanilines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(2), 319–326. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis Technique of 2-Methyl-6-nitroaniline. Retrieved from [Link]

Sources

"2-Methyl-4-morpholino-6-nitroaniline" in the development of novel E3 ligase ligands

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Investigating 2-Methyl-4-morpholino-6-nitroaniline as a Novel Scaffold for E3 Ligase Recruitment in Targeted Protein Degradation

Audience: Researchers, scientists, and drug development professionals.

Abstract

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, yet its full potential is constrained by a reliance on a limited set of E3 ubiquitin ligases.[1][2] The development of Proteolysis Targeting Chimeras (PROTACs) has been dominated by ligands for the CRBN and VHL E3 ligases, creating a bottleneck that restricts the scope of degradable proteins and potential therapeutic applications.[1][2][3] Expanding the repertoire of available E3 ligase ligands is paramount to overcoming challenges such as cell-type specific E3 ligase expression and acquired resistance.[2][3] This guide introduces "this compound," a novel chemical entity, as a candidate scaffold for the development of new E3 ligase ligands. We present a comprehensive roadmap for the scientific community, detailing a systematic, multi-stage validation process. This document provides detailed protocols, from initial in silico screening and biophysical validation to cellular target engagement and its ultimate application in a proof-of-concept PROTAC. Our objective is to provide a rigorous framework for the evaluation of this, and other, novel chemical matter to unlock the next generation of TPD therapeutics.

Introduction: The Imperative for Novel E3 Ligase Ligands

The ubiquitin-proteasome system (UPS) is the cell's primary machinery for protein disposal, and E3 ubiquitin ligases (of which there are over 600 in humans) provide substrate specificity for this process.[4][5][6] PROTACs are heterobifunctional molecules that co-opt this system by bringing a target protein of interest (POI) into proximity with an E3 ligase, leading to the POI's ubiquitination and subsequent degradation.[1][7]

The success of TPD is critically dependent on the E3 ligase ligand. Expanding the toolbox beyond the canonical CRBN and VHL ligases offers several advantages:

  • Tissue-Specific Degradation: Different E3 ligases have varied expression patterns across tissues, allowing for the potential development of degraders with improved safety profiles.[5]

  • Overcoming Resistance: Resistance to CRBN- or VHL-based PROTACs can emerge. Having alternative E3 ligases to recruit can provide therapeutic options to bypass these resistance mechanisms.[2][3]

  • Expanding the Degradable Proteome: Not all POIs can form a productive ternary complex with CRBN or VHL. New E3 ligases present different surfaces and geometries, potentially enabling the degradation of previously intractable targets.[1][8]

This document outlines the experimental workflow to assess the potential of this compound as a novel E3 ligase-recruiting moiety.

Scaffold Characterization and Proposed Synthesis

The starting point for any new chemical probe is a thorough understanding of its properties and a reliable synthetic route.

Physicochemical Properties

The properties of the candidate scaffold are summarized below. These values are critical for designing subsequent experiments, such as assessing solubility for biological assays and predicting cell permeability.

PropertyValueSource
IUPAC Name This compound-
CAS Number 468741-20-0[9]
Molecular Formula C₁₁H₁₅N₃O₃Calculated
Molecular Weight 237.26 g/mol Calculated
Predicted logP 1.5 - 2.5Varies by algorithm
Structure
Proposed Synthesis Route

A robust and scalable synthesis is essential. The proposed route begins with the commercially available 2-methyl-4-nitroaniline and proceeds through nucleophilic aromatic substitution. The synthesis of related compounds, such as 2-methyl-4-nitroaniline itself, involves steps like acylation, nitration, and hydrolysis from a precursor like o-toluidine.[10][11][12][13]

G cluster_0 Proposed Synthesis of this compound start 2,4-Dichloro-1-methyl-5-nitrobenzene step1 React with Morpholine (Nucleophilic Aromatic Substitution) start->step1 intermediate 4-(2-Chloro-4-nitro-6-methylphenyl)morpholine step1->intermediate step2 React with Ammonia (Buchwald-Hartwig Amination) intermediate->step2 product This compound step2->product

Caption: Proposed two-step synthesis pathway for the target compound.

Experimental Roadmap: From Hit Identification to Cellular Validation

A hierarchical screening cascade is crucial to efficiently validate a new E3 ligase ligand. This process moves from high-throughput, lower-complexity assays to more physiologically relevant, complex models.

G cluster_workflow Ligand Validation Workflow comp_screen Step 1: In Silico Screening (Docking against E3 Ligase Panel) biophys_bind Step 2: Biophysical Binding Assays (e.g., SPR, TR-FRET, E3scan™) comp_screen->biophys_bind Identify potential hits biochem_func Step 3: Biochemical Functional Assays (In Vitro Ubiquitination) biophys_bind->biochem_func Confirm direct binding & quantify affinity cell_engage Step 4: Cell-Based Target Engagement (e.g., NanoBRET™) biochem_func->cell_engage Verify functional activity protac_dev Step 5: PROTAC Synthesis & Evaluation (Cellular Degradation Assay) cell_engage->protac_dev Confirm cellular permeability & target binding

Caption: Hierarchical workflow for validating a novel E3 ligase ligand.

Protocol 3.1: Biophysical Binding Assays

Objective: To determine if this compound directly binds to a panel of purified E3 ligases and to quantify the binding affinity (Kᴅ).

Principle of the Assay: Techniques like Surface Plasmon Resonance (SPR) measure binding events in real-time, providing kinetic data (kₐ, kₔ) and affinity (Kᴅ). Alternatively, high-throughput platforms like the E3scan™ competition binding assay can rapidly screen the compound against a large panel of E3 ligases.[14][15][16]

Methodology: E3scan™ Ligand Binding Assay

  • Platform: Utilize a quantitative competition binding assay platform (e.g., Eurofins Discovery E3scan™).[15]

  • Assay Principle: The test compound is incubated with a specific E3 ligase from a panel and an immobilized, active-site directed ligand. The amount of E3 ligase bound to the immobilized ligand is measured. Binding of the test compound to the E3 ligase prevents binding to the immobilized ligand, resulting in a dose-dependent decrease in the signal.

  • Procedure: a. Prepare serial dilutions of this compound (e.g., 100 µM to 1 pM). b. In appropriate assay wells, combine the test compound with the desired E3 ligase (e.g., CRBN, VHL, cIAP1, MDM2, KEAP1, etc.) and the immobilized ligand.[15] c. Incubate to allow binding to reach equilibrium. d. Wash away unbound components. e. Quantify the amount of bound E3 ligase using a detection reagent (e.g., via qPCR or other sensitive readout). f. Convert the raw data to percent inhibition and fit to a dose-response curve to determine the dissociation constant (Kᴅ).

Scientist's Notes:

  • This approach provides a standardized method for "apples-to-apples" comparison of binding affinity across a wide family of E3 ligases.[15][16]

  • A strong "hit" would be a compound exhibiting potent (low nM to pM Kᴅ) and selective binding to one or a small subset of E3 ligases.

Hypothetical Data Summary:

E3 LigaseKᴅ (nM)Interpretation
VHL>10,000No significant binding
CRBN>10,000No significant binding
DCAF11 25 Potent and selective binder
KEAP11,500Weak binding
cIAP1>10,000No significant binding
Protocol 3.2: Biochemical Functional Assay

Objective: To confirm that the binding of the ligand to the target E3 ligase is functionally productive (i.e., it can support ubiquitination).

Principle of the Assay: An in vitro ubiquitination assay reconstitutes the key components of the UPS (E1, E2, E3, Ubiquitin, ATP) to measure the formation of polyubiquitin chains on a substrate or the E3 ligase itself (auto-ubiquitination).[17] Detection can be performed by Western Blot or more quantitative methods like TR-FRET.[17][18]

Methodology: In Vitro Auto-Ubiquitination Assay

  • Reagents:

    • Recombinant E1 enzyme (e.g., UBE1)

    • Recombinant E2 enzyme (cognate to the hit E3 ligase, e.g., UBE2D3 for DCAF11)

    • Recombinant E3 ligase (e.g., DCAF11 complex)

    • Ubiquitin

    • ATP

    • Assay Buffer

    • Test compound and controls (e.g., known DCAF11 ligand, DMSO)

  • Procedure: a. Set up reactions in microcentrifuge tubes containing assay buffer, ATP, ubiquitin, E1, and E2 enzymes. b. Add the test compound (this compound) or controls to the respective tubes. c. Initiate the reaction by adding the recombinant E3 ligase. d. Incubate at 37°C for 60 minutes. e. Stop the reaction by adding SDS-PAGE loading buffer and boiling. f. Analyze the reaction products by SDS-PAGE and Western Blot using an anti-ubiquitin antibody.

  • Expected Results: A positive result is the appearance of a high-molecular-weight smear (polyubiquitination) in the lane corresponding to the E3 ligase, indicating auto-ubiquitination. The compound should support this activity, similar to the positive control.

Scientist's Notes:

  • This assay confirms that the compound binds in a manner that does not obstruct the catalytic machinery of the E3 ligase complex.

  • It is a crucial step to de-risk compounds that might bind to an allosteric site and inhibit, rather than enable, E3 ligase function.

Protocol 3.3: Cell-Based Target Engagement

Objective: To confirm that the compound can enter live cells and bind to its target E3 ligase.

Principle of the Assay: The NanoBRET™ Target Engagement assay is a live-cell method that measures compound binding at a target protein.[19] The target E3 ligase is expressed as a fusion to NanoLuc® luciferase, and a fluorescent tracer that binds the same site is added to the cells. A test compound that enters the cell and binds the E3 ligase will displace the tracer, leading to a loss of Bioluminescence Resonance Energy Transfer (BRET).

Methodology: NanoBRET™ Target Engagement Assay

  • Cell Line: Use a human cell line (e.g., HEK293T) transiently transfected with a plasmid encoding the E3 ligase of interest (e.g., DCAF11) fused to NanoLuc®.

  • Procedure: a. Plate the transfected cells in a 96-well plate. b. Prepare serial dilutions of the test compound. c. Add the compound dilutions to the cells and incubate. d. Add the fluorescent tracer and the NanoLuc® substrate (furimazine) to the wells. e. Immediately read the plate on a luminometer capable of simultaneously measuring donor (460 nm) and acceptor (610 nm) emission. f. Calculate the NanoBRET™ ratio and plot against the compound concentration to determine the IC₅₀.

  • Expected Results: A dose-dependent decrease in the BRET signal indicates that the test compound is engaging the target E3 ligase inside the cell. The resulting IC₅₀ value reflects the compound's intracellular target affinity and permeability.

Scientist's Notes:

  • This assay is a critical bridge between biochemical potency and cellular activity, as poor cell permeability is a common failure mode for drug candidates.[19][]

  • Running the assay with a panel of NanoBRET™-tagged E3 ligases can provide an intracellular selectivity profile.

Application: Proof-of-Concept PROTAC Development

After validating the scaffold as a bona fide E3 ligase ligand, the final step is to incorporate it into a PROTAC to demonstrate its ability to induce the degradation of a target protein.

Caption: Schematic of a PROTAC mediating a ternary complex.

Protocol 4.1: PROTAC Synthesis
  • Exit Vector Identification: Analyze the structure of this compound to identify a chemically tractable position for linker attachment that is unlikely to disrupt E3 ligase binding. The amino group is a common attachment point.

  • Warhead Selection: Choose a well-characterized "warhead" for a known protein of interest. JQ1, a binder of the BRD4 bromodomain, is a common choice.

  • Linker: Select a linker (e.g., a simple PEG linker) of appropriate length.

  • Synthesis: Couple the E3 ligand, linker, and warhead using standard medicinal chemistry techniques.

Protocol 4.2: Cellular Protein Degradation Assay

Objective: To determine if the synthesized PROTAC can induce the degradation of the target POI in a dose- and time-dependent manner.

Methodology: Western Blot Analysis

  • Cell Line: Use a cell line that expresses the target protein (e.g., HeLa or 22Rv1 for BRD4).

  • Procedure: a. Plate cells and allow them to adhere overnight. b. Treat cells with serial dilutions of the synthesized PROTAC (e.g., 1 µM to 1 nM) for a set time (e.g., 18 hours). c. As controls, treat cells with DMSO, the warhead alone (JQ1), and the E3 ligand alone. d. Lyse the cells, quantify total protein, and prepare samples for SDS-PAGE. e. Perform Western Blot analysis using a primary antibody against the target protein (BRD4) and a loading control (e.g., GAPDH or Vinculin).

  • Expected Results: A successful PROTAC will show a dose-dependent reduction in the band intensity for BRD4, while the loading control remains unchanged. The warhead and E3 ligand alone should not cause degradation. This allows for the calculation of a DC₅₀ (concentration for 50% degradation).

Conclusion

The field of Targeted Protein Degradation is actively seeking to expand beyond the current, limited repertoire of E3 ligases.[1][5][21] The identification and validation of novel scaffolds capable of recruiting new E3 ligases is a critical endeavor. This guide provides a comprehensive, phase-gated experimental strategy to rigorously evaluate a candidate molecule, using this compound as a representative example. By following a logical progression from biophysical binding and functional validation to cellular target engagement and proof-of-concept PROTAC-mediated degradation, researchers can efficiently de-risk and advance new chemical matter. This structured approach, grounded in established and cutting-edge assay technologies, provides a robust framework to unlock the full therapeutic potential of the ubiquitin-proteasome system.

References

  • The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. [Link]

  • E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology. ACS Publications. [Link]

  • High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery. Methods in Enzymology. [Link]

  • Discovery of E3 Ligase Ligands for Target Protein Degradation. PubMed Central. [Link]

  • Cell-based protein degrader assays for microplates. BMG Labtech. [Link]

  • Discovery of novel E3 ligands for targeted protein degradation. Morressier. [Link]

  • E3 ligase ligand optimization of Clinical PROTACs. Frontiers. [Link]

  • Discovery of E3 Ligase Ligands for Target Protein Degradation. ResearchGate. [Link]

  • Screening for E3-Ubiquitin ligase inhibitors: challenges and opportunities. PubMed Central. [Link]

  • The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. ResearchGate. [Link]

  • Solutions for Targeted Protein Degradation Drug Discovery. Eurofins Discovery. [Link]

  • Assays and technologies for developing proteolysis targeting chimera degraders. PubMed Central. [Link]

  • Abstract 6408: E3scan™ ligand binding assay platform for targeted protein degradation and PROTAC discovery. Cancer Research. [Link]

  • Assays for Targeted Protein Degradation. Bio-Techne. [Link]

  • Next-Generation Drug Discovery: Leveraging E3 Ligases for Targeted Protein Degradation. Eurofins Discovery. [Link]

  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ACS Publications. [Link]

  • E3 Ligase Ligand Screening Services. Creative Biolabs. [Link]

  • Structural Diversity of Ubiquitin E3 Ligase. PubMed Central. [Link]

  • Protein Degradation Assays - PROTAC Screening. Reaction Biology. [Link]

  • Structural and Chemical Biology of Ubiquitin E3 Ligases. MRC PPU. [Link]

  • IN SILICO DESIGN AND BINDING MECHANISM OF E3 LIGASE UBR1 RECRUITERS. bioRxiv. [Link]

  • RBR E3 ubiquitin ligases: new structures, new insights, new questions. Biochemical Journal. [Link]

  • Development of an E3 ligase activity assay for novel ligand identification. ACS Fall 2025. [Link]

  • Chemical Properties of 2-Methyl-6-nitroaniline (CAS 570-24-1). Cheméo. [Link]

  • 2-Methyl-4-nitroaniline. PubChem. [Link]

  • Synthesis route of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline. ResearchGate. [Link]

Sources

Application Notes and Protocols for PROTAC Library Synthesis Utilizing "2-Methyl-4-morpholino-6-nitroaniline"

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis and application of a Proteolysis Targeting Chimera (PROTAC) library using the novel building block, 2-Methyl-4-morpholino-6-nitroaniline . As the field of targeted protein degradation (TPD) continues to expand, the demand for diverse and readily accessible chemical matter to explore new protein targets is paramount. This guide details the rationale behind the use of this specific building block, a plausible synthetic route for its preparation, and step-by-step protocols for its incorporation into a PROTAC library targeting Bruton's tyrosine kinase (BTK), a clinically relevant target in oncology and immunology. Furthermore, we outline methods for the characterization and screening of the synthesized library, providing a complete workflow from chemical synthesis to biological evaluation. Our aim is to equip researchers with the necessary knowledge and practical protocols to accelerate their PROTAC discovery programs.

Introduction: The PROTAC Revolution and the Need for Chemical Diversity

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that have emerged as a powerful therapeutic modality.[1][2] They function by recruiting a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3] This event-driven pharmacology offers several advantages over traditional occupancy-based inhibitors, including the potential to target previously "undruggable" proteins and overcome resistance mechanisms.[4]

A PROTAC molecule is comprised of three key components: a "warhead" that binds to the POI, a ligand for an E3 ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker that connects the two. The modular nature of PROTACs allows for the systematic optimization of their activity through the variation of each component.[5] The synthesis of PROTAC libraries, therefore, is a critical step in the discovery of potent and selective degraders.[6]

This guide focuses on the utility of This compound as a novel building block for the "warhead" component of a PROTAC library. The nitroaniline scaffold is a common feature in many kinase inhibitors, and its functionalization provides a versatile platform for generating a diverse set of potential warheads.

The Building Block: this compound

The selection of "this compound" as a starting point for a PROTAC library is based on several key considerations:

  • Synthetic Tractability: The presence of a primary aniline group and a nitro group offers orthogonal chemical handles for further functionalization.

  • Scaffold for Kinase Inhibitors: The substituted aniline core is a privileged scaffold in many kinase inhibitors, suggesting its potential to be elaborated into a warhead for a kinase target.[2]

  • Modulation of Physicochemical Properties: The morpholine moiety can improve aqueous solubility and other drug-like properties of the final PROTAC molecules.

Proposed Synthesis of this compound

While "this compound" is not readily commercially available, a plausible and efficient synthetic route can be devised based on established organic chemistry principles, such as nucleophilic aromatic substitution (SNAr). A commercially available analog, 2-methyl-5-(morpholin-4-yl)-4-nitroaniline, suggests the synthetic feasibility of this class of compounds.[7]

A proposed synthetic pathway starting from 2,4-dichloro-1-methyl-3-nitrobenzene is outlined below:

dot

Synthesis_of_Building_Block cluster_start Starting Material cluster_reagents Reagents cluster_product Product start 2,4-Dichloro-1-methyl-3-nitrobenzene reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction 1. morpholine Morpholine morpholine->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., DMF) solvent->reaction product This compound reaction->product 2. caption Proposed synthesis of the building block.

Caption: Proposed synthesis of the building block.

Protocol 2.1: Synthesis of this compound

  • To a solution of 2,4-dichloro-1-methyl-3-nitrobenzene (1.0 eq) in dimethylformamide (DMF), add morpholine (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

PROTAC Library Synthesis: Targeting Bruton's Tyrosine Kinase (BTK)

To illustrate the utility of the "this compound" building block, we will focus on the synthesis of a PROTAC library targeting Bruton's tyrosine kinase (BTK). BTK is a clinically validated target in B-cell malignancies, and several BTK-targeting PROTACs have been reported, providing a wealth of information on effective warhead design.[1][8][9] The widely used BTK inhibitor ibrutinib and its analogues often feature a pyrazolopyrimidine core, which can be constructed from a functionalized aniline precursor.[3][5][10]

Elaboration of the Warhead

The "this compound" building block can be converted into a functionalized pyrazolopyrimidine warhead with a handle for linker attachment. This multi-step synthesis involves reduction of the nitro group, diazotization, and cyclization reactions.

dot

Warhead_Synthesis cluster_start Building Block cluster_steps Synthetic Steps cluster_product Warhead start 2-Methyl-4-morpholino- 6-nitroaniline step1 1. Nitro Reduction (e.g., Fe/NH4Cl) start->step1 step2 2. Diazotization (NaNO2, HCl) step1->step2 step3 3. Condensation with (e.g., cyanoacetamide) step2->step3 step4 4. Cyclization step3->step4 step5 5. Functionalization for linker attachment step4->step5 product Functionalized Pyrazolopyrimidine Warhead for BTK step5->product caption Elaboration of the warhead from the building block.

Caption: Elaboration of the warhead from the building block.

Parallel Library Synthesis

With a functionalized warhead in hand, a PROTAC library can be rapidly assembled using parallel synthesis techniques. This involves coupling the warhead to a diverse set of pre-synthesized linker-E3 ligase ligand conjugates. Amide bond formation is a common and robust method for this coupling.[5]

Table 1: Components for Parallel PROTAC Library Synthesis

ComponentDescriptionExamples
Warhead BTK-targeting pyrazolopyrimidine derived from "this compound" with a carboxylic acid or amine handle.-
Linkers Varying lengths and compositions to modulate ternary complex formation.Polyethylene glycol (PEG), alkyl chains.
E3 Ligase Ligands Targeting common E3 ligases like CRBN and VHL.Pomalidomide, Thalidomide, VHL-1.

Protocol 3.2: Parallel Amide Coupling for PROTAC Library Synthesis

This protocol is designed for a 96-well plate format.

  • Stock Solutions:

    • Prepare a stock solution of the functionalized warhead (with a carboxylic acid handle) in a suitable solvent (e.g., DMF or DMSO).

    • Prepare stock solutions of a library of amine-terminated linker-E3 ligase ligand conjugates in the same solvent.

    • Prepare stock solutions of a coupling agent (e.g., HATU) and a base (e.g., DIPEA) in the same solvent.

  • Reaction Setup:

    • In each well of a 96-well plate, add the warhead stock solution.

    • To each well, add a different amine-terminated linker-E3 ligase ligand conjugate stock solution.

    • Add the coupling agent and base stock solutions to each well.

  • Reaction and Work-up:

    • Seal the plate and shake at room temperature for 12-24 hours.

    • Quench the reaction by adding water to each well.

    • The crude PROTAC library can be used directly for high-throughput screening or purified by preparative HPLC-MS.

Characterization and Screening of the PROTAC Library

Analytical Characterization

The synthesized PROTACs should be characterized to confirm their identity and purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the synthesized PROTACs and assess their purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of purified PROTACs.

High-Throughput Screening

The primary screen of the PROTAC library aims to identify compounds that induce the degradation of the target protein, BTK.

Protocol 4.2: Western Blotting for BTK Degradation

  • Cell Culture and Treatment:

    • Plate a suitable B-cell lymphoma cell line (e.g., TMD8, Ramos) in a 96-well plate.

    • Treat the cells with a single concentration (e.g., 1 µM) of each PROTAC from the library for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells and quantify the total protein concentration in each well.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against BTK and a loading control (e.g., GAPDH or β-actin).

    • Incubate with a secondary antibody and visualize the protein bands using a suitable detection method.

  • Data Analysis:

    • Quantify the band intensities for BTK and the loading control.

    • Normalize the BTK signal to the loading control and compare the levels in treated cells to the vehicle control to determine the percentage of BTK degradation.

dot

Screening_Workflow cluster_library PROTAC Library cluster_screening High-Throughput Screening cluster_hits Hit Identification library Synthesized PROTAC Library (96-well format) treatment Treat B-cell lymphoma cells with PROTAC library library->treatment lysis Cell Lysis and Protein Quantification treatment->lysis western_blot Western Blotting for BTK and Loading Control lysis->western_blot analysis Data Analysis: Quantify BTK Degradation western_blot->analysis hits Identify PROTACs that induce BTK degradation analysis->hits caption Workflow for high-throughput screening of the PROTAC library.

Caption: Workflow for high-throughput screening of the PROTAC library.

Conclusion and Future Directions

This application note provides a detailed framework for the synthesis and utilization of a PROTAC library derived from the novel building block "this compound." By targeting the clinically relevant kinase BTK, we have demonstrated a clear path from chemical synthesis to biological evaluation. The modular nature of the described synthetic approach allows for the rapid generation of a diverse chemical space, increasing the probability of identifying potent and selective protein degraders.

Future work will focus on expanding the library with a wider range of linkers and E3 ligase ligands. Furthermore, hit compounds identified from the primary screen will be subjected to further characterization, including dose-response studies, determination of DC₅₀ and Dₘₐₓ values, and assessment of off-target effects using proteomic approaches. The methodologies outlined in this guide are broadly applicable to other protein targets, providing a valuable resource for researchers in the exciting field of targeted protein degradation.

References

  • Buhimschi, A. D., et al. (2018). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. bioRxiv.
  • Sun, Y., et al. (2019). Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo. RSC Medicinal Chemistry.
  • Jaime-Figueroa, S., et al. (2020). Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy. Journal of Medicinal Chemistry.
  • Tinworth, C. P., et al. (2019). PROTAC-mediated degradation of Bruton’s tyrosine kinase is inhibited by the presence of a C481S mutation. Bioorganic & Medicinal Chemistry Letters.
  • Xue, G., et al. (2020). Discovery of P13-I, a Novel Orally Bioavailable PROTAC Degrader of Bruton’s Tyrosine Kinase. Journal of Medicinal Chemistry.
  • Gabizon, R., et al. (2020). Reversible Covalent PROTACs for Targeted Protein Degradation. Journal of the American Chemical Society.
  • Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK.
  • Wikipedia. (2023). Proteolysis targeting chimera. Retrieved from [Link]

  • Google Patents. (n.d.). A method for preparation of ibrutinib precursor.
  • Google Patents. (n.d.). Method for Preparing Ibrutinib.
  • National Center for Biotechnology Information. (n.d.). Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase. Retrieved from [Link]

  • MDPI. (2023).
  • Frontiers. (2021). Targeting Protein Kinases Degradation by PROTACs. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). Nitro bioisosteres. Retrieved from [Link]

  • Bentham Science. (n.d.). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. Retrieved from [Link]

  • Chem-Space. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis route of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • Drug Discovery News. (2023). What are PROTACs? Mechanisms, advantages, and challenges. Retrieved from [Link]

Sources

Application Notes and Protocols for the Design of Cell-Permeable PROTACs Utilizing 2-Methyl-4-morpholino-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: Overcoming the Permeability Barrier in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[3] By inducing the proximity of the POI and the E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the target protein.[4]

Despite their promise, a significant hurdle in PROTAC development is achieving efficient cell permeability.[5][6] Their high molecular weight and large polar surface area often place them outside the conventional "rule of five" for drug-likeness, leading to poor absorption and limited bioavailability.[7][8] This guide introduces a novel chemical scaffold, 2-methyl-4-morpholino-6-nitroaniline , and provides a comprehensive rationale and detailed protocols for its application in the design of cell-permeable PROTACs.

II. The Strategic Advantage of the this compound Scaffold

The unique combination of functional groups in this compound offers a multi-pronged approach to enhancing the drug-like properties of PROTACs.

  • The Morpholine Moiety: A Proven Permeability Enhancer: The morpholine ring is a well-established pharmacophore in medicinal chemistry, known for its ability to improve the physicochemical properties of drug candidates.[9][10] Its balanced lipophilic-hydrophilic character and weak basicity can enhance aqueous solubility and membrane permeability.[11][12] The incorporation of a morpholine group can thus help to mitigate the inherent hydrophilicity of many PROTACs.

  • The Nitroaniline Core: Modulating Electronic Properties and Target Interactions: The nitro group, being strongly electron-withdrawing, can significantly influence the electronic distribution of the aniline ring. This can be leveraged to fine-tune the binding affinity of the PROTAC to its target proteins.[13] Furthermore, the nitro and amino groups can participate in hydrogen bonding, potentially contributing to favorable interactions within the ternary complex (POI-PROTAC-E3 ligase).

  • The Methyl Group: Steric Control and Metabolic Stability: The methyl group provides a degree of steric hindrance that can be strategically employed to influence the conformation of the PROTAC and its binding orientation. It can also play a role in protecting the molecule from metabolic degradation, thereby increasing its half-life.

The combination of these features in a single, compact building block makes this compound an attractive starting point for the synthesis of novel, cell-permeable PROTACs.

III. Synthesis and Incorporation of the this compound Moiety into a PROTAC

The following sections outline a proposed synthetic route for a PROTAC incorporating the this compound scaffold. This is a generalized protocol that can be adapted for specific POI and E3 ligase ligands.

A. Proposed Synthetic Pathway

The synthesis of a PROTAC containing the this compound moiety can be envisioned as a modular process.[2] A plausible synthetic route for the key intermediate and its subsequent incorporation into a PROTAC is outlined below.

G A 2-Methyl-4,6-dinitroaniline B This compound A->B Nucleophilic Aromatic Substitution with Morpholine F Intermediate 1 (B + C) B->F Coupling Reaction C Functionalized Linker C->F D POI Ligand G Intermediate 2 (F + D) D->G E E3 Ligase Ligand H Final PROTAC E->H F->G Coupling Reaction G->H Coupling Reaction

Caption: Proposed synthetic workflow for a PROTAC incorporating this compound.

B. Experimental Protocols

1. Synthesis of this compound (Intermediate A)

This protocol describes a potential method for the synthesis of the core scaffold.

  • Materials:

    • 2-Methyl-4,6-dinitroaniline

    • Morpholine

    • Potassium carbonate (K₂CO₃)

    • Dimethyl sulfoxide (DMSO)

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of 2-methyl-4,6-dinitroaniline (1 eq) in DMSO, add morpholine (1.5 eq) and K₂CO₃ (2 eq).

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield this compound.

2. General Protocol for PROTAC Synthesis via Amide Coupling

This protocol provides a general method for coupling the synthesized intermediate to a linker, POI ligand, and E3 ligase ligand.[14]

  • Materials:

    • This compound (or its derivative with a suitable functional group for linking)

    • Linker with appropriate functional groups (e.g., carboxylic acid and amine)

    • POI ligand with a suitable functional group

    • E3 ligase ligand with a suitable functional group (e.g., ligands for VHL or Cereblon)[15][16][17]

    • Coupling agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole) or Oxyma Pure

    • Base: DIPEA (N,N-diisopropylethylamine) or NMM (N-methylmorpholine)

    • Solvent: Anhydrous DMF (dimethylformamide) or DMSO

  • Procedure (Illustrative Example: Amide Bond Formation):

    • Step 1: Coupling of the Linker to this compound.

      • Dissolve the this compound derivative (with a free amine, for example) (1 eq) and a linker with a terminal carboxylic acid (1 eq) in anhydrous DMF.

      • Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2 eq).

      • Stir the reaction at room temperature for 12-24 hours.[14]

      • Monitor the reaction by TLC or LC-MS.

      • Upon completion, purify the product by preparative HPLC.

    • Step 2: Coupling of the POI Ligand.

      • Activate the terminal carboxylic acid of the product from Step 1 using EDC and HOBt.

      • Add the POI ligand (with a free amine) and DIPEA.

      • Stir at room temperature and monitor the reaction.

      • Purify the resulting conjugate.

    • Step 3: Coupling of the E3 Ligase Ligand.

      • Repeat the coupling procedure with the E3 ligase ligand to obtain the final PROTAC.

      • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

IV. Characterization and Evaluation of the PROTAC

A. Physicochemical Properties

A key aspect of this application note is the improvement of the physicochemical properties of the PROTAC. The following parameters should be determined for the final PROTAC and compared to a control PROTAC lacking the this compound moiety.

PropertyMethodExpected Outcome with this compound
Aqueous Solubility Kinetic or thermodynamic solubility assayIncreased solubility
Lipophilicity (LogD) HPLC-based or shake-flask methodModulated LogD, potentially bringing it into a more favorable range for permeability
Polar Surface Area (PSA) CalculatedContribution of the morpholine may be offset by other components, but overall permeability is expected to improve
B. Cell Permeability Assessment

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of a compound.[18][19][20][21]

G cluster_0 Donor Plate (pH 7.4) cluster_1 Acceptor Plate (pH 7.4) A PROTAC in buffer B Artificial Membrane (Lipid-infused filter) A->B Passive Diffusion C Buffer B->C

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Protocol: PAMPA

    • Prepare a solution of the PROTAC in a suitable buffer at a known concentration.

    • Coat the filter of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).

    • Add the PROTAC solution to the donor wells.

    • Add buffer to the acceptor wells.

    • Assemble the donor and acceptor plates and incubate for a defined period (e.g., 4-18 hours).

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the permeability coefficient (Pe).

  • Data Interpretation:

    • Compare the Pe value of the PROTAC containing the this compound moiety with that of a control PROTAC. An increased Pe value would indicate improved passive permeability.

CompoundPermeability Coefficient (Pe) (10⁻⁶ cm/s)Classification
Control PROTACExperimental ValueLow/Moderate
Test PROTACExperimental ValueModerate/High (Expected)
C. Biological Activity: Target Protein Degradation

The ultimate test of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.[22]

  • Protocol: Western Blotting

    • Culture a relevant cell line to 70-80% confluency.

    • Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 4, 8, 16, 24 hours).

    • Lyse the cells and quantify the total protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the POI and a loading control (e.g., GAPDH or β-actin).

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities to determine the extent of protein degradation.

  • Data Analysis:

    • Calculate the DC₅₀ (concentration at which 50% degradation is observed) and Dₘₐₓ (maximum degradation). A lower DC₅₀ value for the test PROTAC compared to the control would suggest that the improved permeability translates to enhanced biological activity.

V. Conclusion

The rational design of PROTACs with improved cell permeability is a critical step towards their clinical translation. The novel this compound scaffold presented here offers a promising strategy to address this challenge. By combining the permeability-enhancing properties of the morpholine moiety with the electronically-tuning and hydrogen-bonding potential of the nitroaniline core, researchers can develop a new generation of more effective targeted protein degraders. The detailed protocols provided in this guide offer a practical framework for the synthesis, characterization, and evaluation of these next-generation PROTACs.

VI. References

  • Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). (2023). Taylor & Francis Online. [Link]

  • 2-Methyl-4-nitroaniline. PubChem. [Link]

  • Preparation method of 2-methyl-4-nitrophenylamine. Google Patents.

  • Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. (2022). ACS Publications. [Link]

  • Synthesis Technique of 2-Methyl-6-nitroaniline. Energetic Materials. [Link]

  • Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. (2022). National Institutes of Health. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). National Institutes of Health. [Link]

  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (2020). PubMed. [Link]

  • Structural and Physicochemical Features of Oral PROTACs. (2024). ACS Publications. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). National Institutes of Health. [Link]

  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. (2020). ACS Publications. [Link]

  • The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. [Link]

  • PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. MDPI. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Publications. [Link]

  • Property-based optimisation of PROTACs. (2021). National Institutes of Health. [Link]

  • From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. (2023). PubMed Central. [Link]

  • PROTAC Design | Degrader Design and Synthesis. Bio-Techne. [Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). MDPI. [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link]

  • Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. (2024). PubMed Central. [Link]

  • Targeted Protein Degradation: Design Considerations for PROTAC Development. (2022). eScholarship.org. [Link]

  • Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. (2023). ACS Publications. [Link]

  • Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek. [Link]

  • Permeability Assay. Profacgen. [Link]

  • p-Nitroaniline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate. [Link]

  • Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines. Aragen Life Sciences. [Link]

  • Nitro-Group-Containing Drugs. ACS Publications. [Link]

  • Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

Sources

Application Notes & Protocols: Leveraging 2-Methyl-4-morpholino-6-nitroaniline in PROTAC Synthesis via Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of targeting and degrading previously "undruggable" proteins.[][2] The modular nature of PROTACs, consisting of a target protein warhead, an E3 ligase binder, and a connecting linker, lends itself to innovative synthetic strategies.[3][4] Click chemistry, with its high efficiency and biocompatibility, has become an indispensable tool for the rapid and modular assembly of PROTAC libraries.[][][6] This document outlines a prospective application of "2-Methyl-4-morpholino-6-nitroaniline" as a novel scaffold in the click chemistry-mediated synthesis of PROTACs. We will explore its potential derivatization to incorporate click handles and provide detailed, hypothetical protocols for its integration into a PROTAC synthesis workflow.

Introduction: The Synergy of PROTACs and Click Chemistry

PROTACs function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). These heterobifunctional molecules form a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI.[4][7] The linker connecting the two recognition moieties is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex.[][]

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a powerful solution for linker construction.[8][9] Its high yield, mild reaction conditions, and broad functional group tolerance make it ideal for the convergent synthesis of complex molecules like PROTACs, enabling the rapid generation of libraries with diverse linker lengths and compositions for optimization.[3][][6]

The PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC molecule.

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Catalytic Release Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Rationale for Employing this compound

While "this compound" has not been previously documented in PROTAC literature, its constituent chemical motifs suggest its potential as a versatile scaffold.

  • Morpholino Group: The morpholine moiety is a privileged structure in medicinal chemistry. It is often incorporated to improve pharmacokinetic properties such as solubility, metabolic stability, and cell permeability.[10][11][12] Its presence could impart favorable drug-like characteristics to a novel PROTAC.

  • Nitroaniline Core: Nitroaromatic compounds are valuable synthetic intermediates.[13][14] The strongly electron-withdrawing nitro group can influence the electronic properties of the ring and adjacent functional groups, potentially modulating binding interactions with a target protein.[15][16] Furthermore, the aniline amine provides a convenient handle for chemical modification.

  • Methyl Group: The methyl group provides a point of steric definition, which can be crucial for achieving specific interactions within a protein's binding pocket.

We hypothesize that the "this compound" core could serve as a novel warhead for a target protein. The primary amino group on the aniline ring is the key reactive site for introducing a click chemistry handle, enabling its conjugation to a linker and, subsequently, an E3 ligase ligand.

Synthetic Strategy: Functionalization for Click Chemistry

To integrate "this compound" into a PROTAC via click chemistry, it must first be functionalized with either an alkyne or an azide group. The primary amine is the most logical point of attachment. Below are two proposed synthetic routes.

Route A: Synthesis of an Alkyne-Modified Derivative

This protocol describes the acylation of the aniline amine with an alkyne-containing acyl chloride, such as 4-pentynoyl chloride.

Caption: Synthesis of an alkyne-functionalized derivative. (Note: A placeholder image is used for the product).

Route B: Synthesis of an Azide-Modified Derivative

This protocol involves converting the primary amine to an azide. A common method is the diazotization of the amine followed by substitution with an azide salt. A more direct approach for creating an azide-terminated linker is to acylate the amine with an azide-containing carboxylic acid (e.g., 5-azidopentanoic acid) using standard peptide coupling reagents.

Caption: Synthesis of an azide-functionalized derivative. (Note: A placeholder image is used for the product).

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the synthesis and subsequent click reaction.

Protocol 1: Synthesis of Alkyne-Functionalized Warhead

Objective: To synthesize N-(2-Methyl-4-morpholino-6-nitrophenyl)pent-4-ynamide.

Materials:

  • This compound

  • 4-Pentynoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add anhydrous pyridine (1.2 eq) to the solution and stir for 5 minutes.

  • Add 4-pentynoyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the desired alkyne-functionalized product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: PROTAC Synthesis via CuAAC Reaction

Objective: To conjugate the alkyne-functionalized warhead with an azide-functionalized E3 ligase ligand linker (e.g., Azido-PEG3-VHL ligand).

Materials:

  • Alkyne-functionalized warhead (from Protocol 1)

  • Azide-functionalized E3 ligase ligand (e.g., a commercially available or custom-synthesized VHL or CRBN ligand with an azide-PEG linker)[3]

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Standard laboratory glassware

Procedure:

  • In a vial, dissolve the alkyne-functionalized warhead (1.0 eq) and the azide-functionalized E3 ligase ligand (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in deionized water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in deionized water.

  • Add the sodium ascorbate solution to the reaction mixture containing the alkyne and azide components, followed by the addition of the CuSO₄ solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The formation of a 1,4-disubstituted triazole ring is expected.[]

  • Monitor the reaction by TLC or LC-MS to confirm the formation of the PROTAC product.

  • Upon completion, the product may precipitate out of the solution or can be extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • Purify the crude PROTAC using preparative HPLC to obtain the final product with high purity.

  • Characterize the final PROTAC molecule by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

PROTAC Assembly Workflow

The following diagram outlines the modular assembly of the final PROTAC molecule using the CuAAC click reaction.

PROTAC_Assembly cluster_reaction CuAAC Click Reaction Warhead Alkyne-Functionalized Warhead Catalyst Cu(I) Catalyst (from CuSO₄ + Na Ascorbate) Warhead->Catalyst E3_Ligand Azide-Functionalized E3 Ligand + Linker E3_Ligand->Catalyst PROTAC_Product Final PROTAC Molecule Catalyst->PROTAC_Product

Caption: Modular synthesis of a PROTAC via CuAAC reaction.

Characterization and Validation

Data Presentation: All synthesized intermediates and the final PROTAC should be rigorously characterized. The data should be presented in a clear, tabular format.

CompoundMethodExpected Result
Alkyne-Functionalized Warhead¹H NMR, ¹³C NMRPeaks corresponding to all protons and carbons
HRMSCalculated m/z matching the observed value
Final PROTAC Molecule¹H NMR, ¹³C NMRPresence of triazole, warhead, and E3 ligand signals
HRMSCalculated m/z matching the observed value
Analytical HPLCPurity >95%

Self-Validating System: The success of each protocol is validated by the characterization of its product. The clean conversion in the click chemistry step, as monitored by LC-MS, serves as a validation of the functionalization protocol. The final validation of the synthesized PROTAC would involve biochemical and cellular assays to confirm its ability to bind to the target protein and the E3 ligase, form a ternary complex, and induce the degradation of the target protein.

Conclusion

"this compound" represents a promising, yet unexplored, chemical scaffold for the development of novel PROTACs. Its inherent structural features, including a drug-like morpholine moiety and a readily functionalizable aniline group, make it an attractive starting point for chemical elaboration. By employing the power and simplicity of click chemistry, this scaffold can be efficiently incorporated into a modular PROTAC synthesis platform. The protocols detailed herein provide a comprehensive, albeit hypothetical, roadmap for researchers to explore this potential, paving the way for the discovery of new and effective protein degraders.

References

  • Wurz, R. P., et al. (2018). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry, 61(2), 453-461. Retrieved from [Link]

  • Ci, D., et al. (2023). Click chemistry in the development of PROTACs. RSC Chemical Biology. Retrieved from [Link]

  • RSC Publishing. (2023). Click chemistry in the development of PROTACs. RSC Chemical Biology. Retrieved from [Link]

  • Singh, A., et al. (n.d.). General strategy using "click chemistry" for PROTAC synthesis. ResearchGate. Retrieved from [Link]

  • Lenci, E., & Trabocchi, A. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved from [Link]

  • Pharma's Almanac. (2023). Unlocking New Possibilities in Research, Therapeutics, and Beyond with Morpholino Antisense Oligos. Retrieved from [Link]

  • The Morpholino Group. (n.d.). Research. Retrieved from [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved from [Link]

  • Nature Communications. (2020). A versatile photoclick reaction expanding the toolkit of click chemistry. Retrieved from [Link]

  • Wang, P., et al. (2011). A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins: Important synthons for the synthesis of chromogenic/fluorogenic protease substrates. PMC. Retrieved from [Link]

  • Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Retrieved from [Link]

  • National Institutes of Health. (2019). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • MDPI. (2025). Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. Retrieved from [Link]

Sources

Application Note: A Scalable Synthesis of von Hippel-Lindau (VHL)-Recruiting PROTACs Incorporating a 2-Methyl-4-morpholino-6-nitroaniline-Derived Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the multi-gram scale synthesis of a Proteolysis-Targeting Chimera (PROTAC) designed to degrade the bromodomain-containing protein 4 (BRD4). The synthetic strategy is centered around the versatile but underutilized building block, 2-Methyl-4-morpholino-6-nitroaniline , which is elaborated into a potent von Hippel-Lindau (VHL) E3 ligase ligand. We present a robust, step-by-step protocol that emphasizes scalability, process safety, and in-process controls. The modular nature of PROTAC synthesis is leveraged through a highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction to conjugate the VHL ligand with a BRD4-targeting moiety. This guide is intended for researchers, chemists, and drug development professionals seeking to establish reliable and scalable manufacturing processes for this promising therapeutic modality.

Introduction and Strategic Overview

The PROTAC Modality

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in therapeutic intervention from occupancy-driven inhibition to event-driven protein degradation.[1] These molecules function by simultaneously binding a protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[2] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[3] This catalytic mechanism allows for substoichiometric drug concentrations to achieve profound and durable protein knockdown.

The modular architecture of a PROTAC—comprising a POI ligand, an E3 ligase ligand, and a connecting linker—lends itself to systematic optimization and parallel synthesis.[4] While numerous E3 ligases exist, the most widely exploited in PROTAC design are Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor.[5] VHL is particularly attractive due to its ubiquitous expression and the availability of high-affinity, well-characterized small molecule ligands.[6][7]

Rationale for the Synthetic Strategy

The primary objective of this protocol is to provide a scalable pathway to a VHL-based PROTAC. Our strategy commences with the functionalization of This compound . This starting material is strategically chosen for several reasons:

  • Orthogonal Functionality: The primary amine and the nitro group offer two distinct chemical handles that can be manipulated in a controlled, sequential manner.

  • Structural Contribution: The morpholine moiety can enhance aqueous solubility and metabolic stability, desirable properties for drug candidates.[8]

  • Scalability: The proposed synthetic route prioritizes reactions and purification methods amenable to large-scale production, such as crystallization and liquid-liquid extraction, minimizing reliance on costly and time-consuming chromatography where possible.

The overall synthetic workflow is depicted below. It involves two main phases: the synthesis of key intermediates (the functionalized VHL ligand and a linker-equipped POI ligand) and their final convergent assembly.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Convergent Assembly A 2-Methyl-4-morpholino- 6-nitroaniline B Intermediate 1 (Functionalized Aryl Halide) A->B C Intermediate 2 (VHL Core Precursor) B->C D VHL Ligand-Alkyne C->D G Final PROTAC Molecule D->G E JQ1-OH (BRD4 Ligand) F JQ1-Linker-Azide E->F

Figure 1: Overall workflow for the scalable synthesis of the target PROTAC.

Synthesis of VHL Ligand-Alkyne Intermediate

This section details the multi-step synthesis of the key VHL E3 ligase ligand, functionalized with an alkyne handle for subsequent click chemistry conjugation.

Step 1: Diazotization of this compound

Causality: The primary amine is converted into a diazonium salt, a versatile intermediate. This reaction is performed at low temperatures (0-5 °C) because diazonium salts are unstable and can decompose violently at higher temperatures. The use of nitrosylsulfuric acid, prepared in situ from sodium nitrite and sulfuric acid, is a common and effective method for diazotization of weakly basic anilines.

Protocol:

  • Safety First: Conduct this reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a face shield and blast shield. Nitroaniline compounds are toxic.[9]

  • In a three-necked, jacketed reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, charge concentrated sulfuric acid (H₂SO₄, 5.0 eq).

  • Cool the reactor to 0 °C using a circulating chiller.

  • Slowly add sodium nitrite (NaNO₂, 1.1 eq) in portions, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture for 1 hour at 0-5 °C to form nitrosylsulfuric acid.

  • In a separate vessel, dissolve this compound (1.0 eq) in glacial acetic acid (5 vol).

  • Add the aniline solution dropwise to the cold nitrosylsulfuric acid solution over 1-2 hours, maintaining the internal temperature between 0-5 °C.

  • Stir the reaction mixture for an additional 1 hour at 0-5 °C. The resulting diazonium salt solution is used directly in the next step without isolation.

Step 2: Sandmeyer Reaction to Install Chloro Substituent

Causality: The diazonium group is replaced with a chlorine atom using a copper(I) chloride catalyst. This classic Sandmeyer reaction is a robust and high-yielding method for introducing halides onto an aromatic ring. The chloro-substituent is a key pharmacophore for binding to the VHL protein.[10]

Protocol:

  • In a separate jacketed reactor, prepare a solution of copper(I) chloride (CuCl, 1.2 eq) in concentrated hydrochloric acid (HCl, 10 vol). Cool this solution to 0 °C.

  • Slowly transfer the cold diazonium salt solution from Step 1 into the CuCl/HCl solution via a cannula or pump. Vigorous nitrogen evolution will occur. Control the addition rate to maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until in-process control (IPC) by LC-MS confirms consumption of the diazonium intermediate.

  • Workup: Carefully pour the reaction mixture onto crushed ice (~20 vol). The product will precipitate.

  • Filter the solid, wash the cake thoroughly with cold water until the filtrate is neutral (pH ~7), and then with a small amount of cold methanol.

  • Dry the solid under vacuum at 40-50 °C to yield 4-chloro-2-methyl-6-morpholino-1-nitrobenzene (Intermediate 1).

Step 3: Reduction of the Nitro Group

Causality: The nitro group is reduced to a primary amine, which will serve as the attachment point for the hydroxyproline core of the VHL ligand. Iron powder in the presence of an acid (like ammonium chloride) is a classic, inexpensive, and highly effective method for this transformation, particularly suitable for scale-up as it avoids the cost and hazards of catalytic hydrogenation with palladium or platinum.

Protocol:

  • Charge a reactor with Intermediate 1 (1.0 eq), ethanol (10 vol), and a solution of ammonium chloride (NH₄Cl, 5.0 eq) in water (5 vol).

  • Heat the suspension to 70-75 °C with vigorous stirring.

  • Add iron powder (Fe, 5.0 eq) portion-wise over 1 hour. The reaction is exothermic; control the addition rate to maintain the temperature below 85 °C.

  • After the addition is complete, maintain the reaction at 80 °C for 2-4 hours. Monitor progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to 50 °C and filter through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.

  • Concentrate the combined filtrates under reduced pressure.

  • Partition the residue between ethyl acetate and saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield 5-chloro-3-methyl-4-morpholinoaniline (Intermediate 2). This product can often be used directly in the next step or purified further by recrystallization from an appropriate solvent system like ethanol/water.

Step 4: Amide Coupling with Hydroxyproline Core

Causality: The aniline (Intermediate 2) is coupled with a protected hydroxyproline derivative to form the core structure of the VHL ligand. HATU is used as the coupling agent; it is highly efficient and minimizes side reactions and racemization. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction. This step builds the critical amide bond and introduces the chiral hydroxyproline scaffold necessary for VHL binding.[11]

Protocol:

  • In a dry reactor under a nitrogen atmosphere, dissolve (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (Boc-Hyp-OH, 1.05 eq) in anhydrous N,N-Dimethylformamide (DMF, 10 vol).

  • Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of Intermediate 2 (1.0 eq) in DMF (2 vol) to the activated acid mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor completion by LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous lithium chloride (LiCl) solution (3x, to remove DMF), saturated aqueous sodium bicarbonate (NaHCO₃) (2x), and brine (1x).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to afford the Boc-protected VHL core precursor (Intermediate 3). For scale-up, developing a crystallization method is highly recommended.

Step 5: Boc-Deprotection and Linker Attachment

Causality: The Boc protecting group on the proline nitrogen is removed under acidic conditions (TFA). The resulting secondary amine is then immediately alkylated with an alkyne-containing linker. This two-step, one-pot procedure is efficient. The terminal alkyne is installed to serve as a reactive handle for the final "click" reaction.

Protocol:

  • Dissolve Intermediate 3 (1.0 eq) in dichloromethane (DCM, 10 vol).

  • Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 10 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours. Monitor deprotection by LC-MS.

  • Concentrate the reaction mixture in vacuo. Co-evaporate with toluene (2x) to remove residual TFA.

  • Dissolve the crude amine salt in DMF (10 vol). Add DIPEA (4.0 eq) to neutralize the salt, followed by 5-hexynoic acid (1.2 eq) and HATU (1.3 eq).

  • Stir at room temperature for 4-6 hours until LC-MS indicates complete formation of the desired product.

  • Perform an aqueous workup as described in Step 4.

  • Purify the crude product by flash chromatography to yield the final VHL Ligand-Alkyne intermediate.

Synthesis of POI Ligand-Azide Intermediate

Step 6: Functionalization of JQ1 with an Azide Linker

Causality: The well-established BRD4 ligand, (+)-JQ1, contains a tert-butyl ester which can be hydrolyzed to a carboxylic acid. This acid is then coupled to a short PEG linker containing a terminal azide. The azide group is the complementary partner for the alkyne in the CuAAC reaction. PEG linkers are often used to improve the solubility and pharmacokinetic properties of PROTACs.[]

Protocol:

  • Hydrolysis: Dissolve (+)-JQ1 (1.0 eq) in a 3:1 mixture of DCM and TFA. Stir at room temperature for 4 hours. Concentrate under reduced pressure to yield the crude JQ1 carboxylic acid, which is used without further purification.

  • Amide Coupling: In a dry flask under nitrogen, dissolve the JQ1 carboxylic acid (1.0 eq) and 1-amino-2-(2-azidoethoxy)ethane (1.2 eq) in DMF (10 vol).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir at room temperature for 12 hours.

  • Perform an aqueous workup as described in Step 4.

  • Purify by flash chromatography to yield the JQ1-Linker-Azide intermediate.

Final PROTAC Assembly and Purification

Step 7: CuAAC "Click" Reaction

Causality: This reaction forms the final PROTAC molecule by creating a stable triazole ring between the alkyne and azide intermediates.[13][14] The use of copper(I) sulfate and a reducing agent like sodium ascorbate is a standard, robust, and scalable method for generating the active Cu(I) catalyst in situ.

G cluster_0 Reactants cluster_1 Reaction Conditions VHL_Alkyne VHL Ligand-Alkyne PROTAC Final PROTAC Molecule VHL_Alkyne->PROTAC JQ1_Azide JQ1-Linker-Azide JQ1_Azide->PROTAC Catalyst CuSO₄ (0.1 eq) Na Ascorbate (0.3 eq) Catalyst->PROTAC Catalyzes Cycloaddition Solvent tBuOH / H₂O (1:1) Solvent->PROTAC Reaction Medium

Figure 2: Schematic of the final CuAAC "click" reaction assembly.

Protocol:

  • In a reactor, dissolve the VHL Ligand-Alkyne (1.0 eq) and JQ1-Linker-Azide (1.05 eq) in a 1:1 mixture of tert-butanol and water (20 vol).

  • Add sodium ascorbate (0.3 eq) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq).

  • Stir the mixture vigorously at room temperature for 12-24 hours. The reaction is often heterogeneous initially but should become more homogeneous as the reaction progresses. Monitor by LC-MS.

  • Workup: Upon completion, dilute the reaction with ethyl acetate. Wash with saturated aqueous ammonium chloride (NH₄Cl) (2x, to remove copper) and then with brine (1x).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude PROTAC.

Step 8: Final Purification

Causality: PROTAC molecules often have poor solubility and high molecular weights, making crystallization difficult.[15] Reversed-phase preparative HPLC is the gold standard for obtaining highly pure material required for biological evaluation.[16]

Protocol:

  • Dissolve the crude PROTAC in a minimal amount of DMSO or DMF.

  • Purify the material using a preparative C18 HPLC column.

  • Mobile Phase: Use a gradient of acetonitrile in water, both containing 0.1% TFA or formic acid as a modifier to improve peak shape.

  • Monitor the elution profile at an appropriate wavelength (e.g., 254 nm).

  • Collect fractions corresponding to the main product peak.

  • Analyze the fractions by analytical LC-MS to confirm purity.

  • Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the final, pure PROTAC as a fluffy solid.

Data Summary and Characterization

All intermediates and the final product must be rigorously characterized to ensure identity and purity.

Compound NameStepExpected YieldPurity Target (HPLC)Characterization Methods
Intermediate 1 275-85%>95%¹H NMR, LC-MS
Intermediate 2 380-90%>95%¹H NMR, LC-MS
Intermediate 3 465-75%>98%¹H NMR, ¹³C NMR, HRMS
VHL Ligand-Alkyne 570-80%>98%¹H NMR, ¹³C NMR, HRMS
JQ1-Linker-Azide 660-70%>98%¹H NMR, HRMS
Final PROTAC 850-65%>99%¹H NMR, ¹³C NMR, HRMS, HPLC

Safety and Handling

  • Nitroanilines: this compound and its derivatives are toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged exposure.[9] Always handle in a ventilated enclosure with appropriate PPE.

  • Azides: Organic azides can be explosive, especially in the presence of heat, shock, or certain metals. While the azide used here is relatively stable, avoid exposure to strong acids or reducing agents outside of the intended reaction.

  • Reagents: Handle strong acids (H₂SO₄, TFA), bases (DIPEA), and reactive coupling agents (HATU) with care, following standard laboratory safety procedures. Consult the Safety Data Sheet (SDS) for each reagent before use.[17][18]

Conclusion and Biological Validation Pathway

This application note outlines a robust and scalable synthetic route to a VHL-recruiting BRD4-degrading PROTAC, starting from this compound. The successful synthesis and purification of the final compound is the critical first step. Subsequent validation of its biological activity is essential.

G A Purified PROTAC B Biophysical Assays (SPR, ITC, TR-FRET) A->B Confirm Ternary Complex Formation C Cellular Assays (Western Blot, HiBiT) A->C Confirm Target Degradation D Functional Assays (Viability, Phenotypic) C->D Assess Biological Consequence E Validated Degrader D->E

Figure 3: Logical workflow for the biological validation of the synthesized PROTAC.

The synthesized PROTAC should be evaluated in a series of assays to confirm its mechanism of action.[19] This includes biophysical assays to measure binding to BRD4 and VHL and to confirm ternary complex formation, followed by cell-based assays such as Western Blot or HiBiT to quantify the degradation of BRD4 protein.[20] Successful validation in these assays confirms that the scalable chemical synthesis yields a functionally active molecule ready for further preclinical development.

References

  • Burke, J. P. (2025).
  • Snowden, T. S., et al. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection.
  • Mtoz Biolabs. (n.d.).
  • Ciulli, A., et al. (n.d.). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central.
  • Alfa Chemistry. (2024). Advancing Drug Discovery with PROTAC Building Blocks. YouTube.
  • Ciulli, A. (2024).
  • Ciulli, A., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews (RSC Publishing).
  • Rao, Y., et al. (n.d.).
  • Li, D., et al. (2023). Click chemistry in the development of PROTACs. PMC - NIH.
  • CPAchem Ltd. (n.d.). Safety data sheet for 2-Methyl-4-nitroaniline. CPAchem.
  • BenchChem. (n.d.).
  • Snowden, T. S., et al. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. RSC Publishing.
  • WuXi AppTec. (2023).
  • Fisher Scientific. (2025). SAFETY DATA SHEET for N-Methyl-4-nitroaniline. Fisher Scientific.
  • Sygnature Discovery. (2023). The Developability Challenges with Bifunctional Targeted Protein Degraders.
  • BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design. BOC Sciences.
  • Abid, M., et al. (2024). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. PubMed.
  • The Biochemist. (2021).
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET for 4-Nitroaniline. Sigma-Aldrich.
  • ResearchGate. (n.d.). General strategy using "click chemistry" for PROTAC synthesis.

Sources

Troubleshooting & Optimization

PROTAC Synthesis Technical Support Center: Overcoming Low Yields with 2-Methyl-4-morpholino-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on resolving issues related to low reaction yields when incorporating the "2-Methyl-4-morpholino-6-nitroaniline" moiety. As Senior Application Scientists, we have curated this guide to provide not only procedural steps but also the underlying chemical principles to empower your research.

Part 1: Troubleshooting Guide - Low Yield Diagnosis

Low yields in multi-step PROTAC synthesis are a common challenge, often stemming from a variety of factors at each stage of the process.[1] This guide will address specific issues you may encounter when using this compound as a building block, likely as a precursor to a warhead targeting a protein of interest.

Q1: My initial coupling reaction of the linker to the aniline of this compound is giving a very low yield. What are the likely causes?

This is a critical step, and its inefficiency will significantly impact the overall yield. The primary causes often revolve around the nucleophilicity of the aniline and the reaction conditions.

  • Steric Hindrance: The aniline nitrogen is ortho to a methyl group and a nitro group, which can sterically hinder its approach to the electrophilic linker. This steric congestion can significantly slow down the reaction rate.

  • Reduced Nucleophilicity: The electron-withdrawing nature of the nitro group deactivates the aromatic ring and reduces the nucleophilicity of the aniline nitrogen, making it a poorer nucleophile for coupling reactions.

  • Inappropriate Coupling Reagents: Standard amide coupling conditions might not be optimal. The choice of coupling reagent and base is critical for activating the carboxylic acid of the linker without causing side reactions.[1][2]

  • Side Reactions: The nitro group can be susceptible to reduction under certain conditions, leading to unwanted byproducts. Additionally, if the linker is an acyl halide, there's a risk of diacylation.

Solutions & Optimization Strategies:

  • Choice of Coupling Reagents: For amide bond formation, consider using more potent coupling reagents like HATU or HBTU in combination with a non-nucleophilic base such as DIPEA.[2] These reagents are known to be effective for sterically hindered amines.

  • Reaction Conditions:

    • Temperature: Gently heating the reaction (e.g., to 40-50 °C) can help overcome the activation energy barrier imposed by steric hindrance. However, monitor the reaction closely to avoid decomposition.

    • Solvent: Use an anhydrous polar aprotic solvent like DMF or NMP to ensure good solubility of reactants and facilitate the reaction.[1]

  • Alternative Coupling Strategies: If amide coupling proves challenging, consider alternative linker chemistries. For instance, a linker with a good leaving group could be coupled via a nucleophilic aromatic substitution (SNAr) reaction, although this would typically involve a different set of starting materials.

Q2: I'm observing multiple spots on my TLC/LC-MS after the coupling step, and my desired product is a minor component. What are these byproducts likely to be?

A complex reaction mixture indicates the presence of side reactions or impurities.

  • Unreacted Starting Material: This is the most common "byproduct." It points to an incomplete reaction, as discussed in Q1.

  • Diacylated Product: If using a highly reactive linker (e.g., an acyl chloride) or an excess of the linker, you might see the formation of a diacylated product where the linker has reacted twice with the aniline.

  • Hydrolysis of Activated Linker: If there is any moisture in your reaction, the activated linker can hydrolyze back to its carboxylic acid form.

  • Degradation of Starting Material: this compound may be sensitive to certain reaction conditions. Strong bases or high temperatures could lead to its decomposition.

Troubleshooting Steps:

  • Characterize the Byproducts: If possible, isolate and characterize the major byproducts by NMR and MS to understand the side reactions occurring.

  • Control Stoichiometry: Use a precise stoichiometry of your reactants. A slight excess (1.1-1.2 equivalents) of the linker is often optimal.

  • Ensure Anhydrous Conditions: Dry your solvents and glassware thoroughly to prevent hydrolysis of the coupling reagents and activated linker.

  • Purity of Starting Materials: Confirm the purity of your this compound and linker before starting the reaction. Impurities can interfere with the desired transformation.[1]

Q3: The reduction of the nitro group to an amine is incomplete or resulting in a complex mixture. How can I improve this transformation?

The reduction of the nitro group is a common step to introduce a new reactive handle for further functionalization.

  • Choice of Reducing Agent: The choice of reducing agent is critical.

    • Catalytic Hydrogenation (H2, Pd/C): This is a clean and effective method but can sometimes be slow for sterically hindered nitro groups. Ensure the catalyst is active and the system is properly flushed with hydrogen.

    • Metal Reductions (e.g., SnCl2, Fe/HCl): These are robust methods but can require harsh acidic conditions that may not be compatible with other functional groups in your molecule. Workup can also be challenging.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Over-reduction or Side Reactions: Under certain conditions, other functional groups might be reduced, or polymerization of the resulting aniline can occur.

Optimization Strategies:

  • Screen Reducing Agents: If one method is not working well, try another. For example, if catalytic hydrogenation is slow, a trial with SnCl2 might be warranted, provided the rest of the molecule is stable to acidic conditions.

  • Optimize Reaction Conditions: For catalytic hydrogenation, varying the solvent, pressure, and catalyst loading can have a significant impact. For metal reductions, controlling the temperature and the rate of addition of the acid is important.

  • Purification of the Product: The resulting aniline can be unstable and prone to air oxidation. It's often best to use it immediately in the next step or to protect it if it needs to be stored.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the likely role of "this compound" in PROTAC synthesis?

While not a commonly cited building block in seminal PROTAC literature, its structure suggests it is likely a precursor to a "warhead" that binds to a protein of interest. The aniline nitrogen or the nitro group (after reduction) would serve as an attachment point for the linker. The substituted aniline core likely provides the key interactions with the target protein.

Q2: Are there any specific safety precautions I should take when working with this compound?

Nitroaromatic compounds should be handled with care as they can be toxic and potentially mutagenic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Material Safety Data Sheet (MSDS) for specific handling and disposal information.

Q3: My PROTAC is difficult to purify by standard silica gel chromatography. What are my options?

PROTACs are often large, relatively polar molecules, which can make purification challenging.[1]

  • Reverse-Phase Chromatography (C18): This is often the most effective method for purifying PROTACs.

  • Size Exclusion Chromatography (SEC): For very large PROTACs, SEC can be a useful tool to separate the product from smaller impurities.

  • Ion-Exchange Chromatography: If your PROTAC has a net charge, ion-exchange chromatography can be a powerful purification technique.

Part 3: Experimental Protocols & Data

Protocol: Amide Coupling of a Linker to this compound

This protocol provides a starting point for the amide coupling reaction. Optimization may be required based on the specific linker used.

Step-by-Step Methodology:

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq) and the carboxylic acid-terminated linker (1.1 eq) in anhydrous DMF.

  • Addition of Coupling Reagents: To the solution from step 1, add HATU (1.2 eq) followed by the dropwise addition of DIPEA (3.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS every 1-2 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO3, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative reverse-phase HPLC to obtain the desired PROTAC precursor.

Data Presentation: Troubleshooting Yields

Parameter Initial Conditions Optimized Conditions Observed Yield Purity (LC-MS)
Coupling Reagent EDC/HOBtHATU15%75%
Base TriethylamineDIPEA65%>95%
Temperature Room Temperature45 °C
Solvent DichloromethaneDMF

Part 4: Visualization of Troubleshooting Workflow

Troubleshooting Logic for Low Yield in PROTAC Synthesis

The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of a PROTAC involving this compound.

TroubleshootingWorkflow start Low Yield Observed check_sm Verify Purity & Integrity of Starting Materials (NMR, LC-MS) start->check_sm sm_ok Starting Materials OK? check_sm->sm_ok purify_sm Purify or Re-synthesize Starting Materials sm_ok->purify_sm No coupling_step Analyze Coupling Step: - Incomplete conversion? - Side products? sm_ok->coupling_step Yes purify_sm->start optimize_coupling Optimize Coupling Reaction: - Stronger coupling reagents (HATU) - Non-nucleophilic base (DIPEA) - Anhydrous solvent (DMF) - Increase temperature coupling_step->optimize_coupling Yes reduction_step Analyze Reduction Step: - Incomplete conversion? - Byproducts? coupling_step->reduction_step No optimize_coupling->coupling_step optimize_reduction Optimize Reduction: - Screen reducing agents (H2/Pd-C, SnCl2) - Adjust T, P, catalyst loading reduction_step->optimize_reduction Yes purification_step Evaluate Purification: - Significant product loss? reduction_step->purification_step No optimize_reduction->reduction_step optimize_purification Optimize Purification Method: - Reverse-Phase HPLC - SEC or Ion Exchange purification_step->optimize_purification Yes final_product High Yield Achieved purification_step->final_product No optimize_purification->purification_step

Caption: Troubleshooting workflow for low PROTAC synthesis yield.

References

  • Royal Society of Chemistry. (2024). Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis. Royal Society of Chemistry. [Link]

Sources

Technical Support Center: Optimizing Coupling Reactions with 2-Methyl-4-morpholino-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methyl-4-morpholino-6-nitroaniline (CAS No. 468741-20-0).[1] This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, actionable troubleshooting protocols, and a deeper mechanistic understanding of how to effectively utilize this versatile building block in complex coupling reactions. The unique electronic nature of this molecule—possessing both a strong electron-donating morpholino group and a potent electron-withdrawing nitro group—presents specific challenges and opportunities in synthesis that we will address herein.

Compound Profile & Handling

This compound is a substituted nitroaniline with the following key characteristics:

PropertyValueSource
CAS Number 468741-20-0[1]
Molecular Formula C₁₁H₁₅N₃O₃[1]
Molecular Weight 237.26 g/mol [1]
Appearance Typically a yellow or orange solidInferred from related nitroanilines[2]
Solubility Limited solubility in non-polar solvents; moderate solubility in polar aprotic solvents like DMF, Dioxane, and THF.Inferred from related compounds[3]

The electronic profile of this molecule is dominated by the push-pull effect of the morpholino and nitro substituents. This significantly modulates the nucleophilicity of the primary amine, a critical factor in its reactivity.

Caption: Electronic push-pull effects on the aniline core.

Frequently Asked Questions (FAQs)

Q1: My this compound is poorly soluble in my reaction solvent. What should I do?

A1: This is a common issue with poly-functionalized aromatic compounds. Solubility is often limited in common non-polar solvents like toluene at room temperature.

  • Solvent Choice: Consider polar aprotic solvents such as 1,4-dioxane, THF, DMF, or DMAc, where solubility is generally better. For some cross-coupling reactions, a co-solvent system (e.g., Toluene/Water) may be effective.[3][4]

  • Temperature: Gently heating the mixture can significantly improve solubility. However, ensure this is compatible with the thermal stability of your other reagents, particularly the palladium catalyst and ligands.

  • Reagent Grade: Ensure your solvent is anhydrous, as water can interfere with many coupling reactions and affect solubility.

Q2: Which type of coupling reaction is this molecule best suited for?

A2: Given the primary amine, this compound is an excellent candidate as a nucleophilic partner in Palladium-catalyzed C-N cross-coupling reactions , such as the Buchwald-Hartwig amination.[5][6] This allows for the formation of a new bond between the aniline nitrogen and an aryl or heteroaryl electrophile (e.g., an aryl halide).

More advanced applications might involve using the nitro group itself as a leaving group in a denitrative cross-coupling reaction . This is a newer, powerful method for functionalizing nitroarenes, though it requires specific catalytic systems (e.g., Pd/BrettPhos or Pd/NHC catalysts) to facilitate the challenging oxidative addition into the Ar-NO₂ bond.[7][8]

Q3: How does the nitro group affect the reactivity of the primary amine in a Buchwald-Hartwig reaction?

A3: The nitro group is strongly electron-withdrawing, which significantly reduces the electron density on the benzene ring and, consequently, the nucleophilicity of the amino group. This makes the reaction more challenging than with electron-rich anilines. To overcome this, you will likely need:

  • More Forcing Conditions: Higher reaction temperatures may be required.

  • Stronger Base: A strong, non-nucleophilic base is often necessary to deprotonate the aniline and generate the active nucleophile.

  • Electron-Rich Ligands: Bulky, electron-rich phosphine ligands on the palladium catalyst are essential to promote the reductive elimination step, which is often the rate-limiting step for electron-poor anilines.[6]

In-Depth Troubleshooting Guides

Scenario 1: Low to No Yield in Buchwald-Hartwig Amination

You are attempting to couple this compound with an aryl bromide, but TLC/LC-MS analysis shows primarily unreacted starting materials.

G cluster_checks Troubleshooting Pathway Start Problem: Low/No Yield Catalyst 1. Catalyst & Ligand System Start->Catalyst Is the catalytic system optimal? Base 2. Base Selection Catalyst->Base Is the base appropriate & active? Conditions 3. Reaction Conditions Base->Conditions Are temperature & atmosphere controlled? Reagents 4. Reagent Quality Conditions->Reagents Are reagents pure & anhydrous? End Re-run Optimized Reaction Reagents->End Systematic check complete

Caption: A logical workflow for troubleshooting failed coupling reactions.

Q: My catalyst system doesn't seem to be working. What should I change?

A: Catalyst choice is paramount for coupling with electron-deficient anilines.

  • Palladium Source: If you are generating the Pd(0) catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, activation might be inefficient. Switch to a pre-formed Pd(0) source or, preferably, use modern palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts). These are air-stable and form the active catalytic species more reliably.

  • Ligand Selection: Standard ligands like PPh₃ are often ineffective. You need bulky, electron-rich phosphine ligands that stabilize the palladium center and accelerate the catalytic cycle.

Ligand ClassExamplesRationale
Buchwald Ligands XPhos, SPhos, RuPhosHighly effective for C-N coupling, especially with challenging substrates. They promote both oxidative addition and reductive elimination.
Josiphos Ligands VariesCan be effective, but screening may be required.
Carbene Ligands IPr, SIMesN-Heterocyclic Carbene (NHC) ligands can offer high activity and stability, particularly for denitrative coupling.[7][8]

Actionable Step: Screen a panel of Buchwald ligands (e.g., XPhos, RuPhos) in combination with a G3 pre-catalyst.

Q: I'm using NaOtBu as a base, but the reaction is still sluggish. Are there alternatives?

A: While Sodium tert-butoxide (NaOtBu) is a common strong base, its effectiveness can be substrate-dependent. Furthermore, its high basicity can sometimes lead to side reactions with sensitive functional groups.[9]

  • Base Comparison: The choice of base can dramatically influence reaction rate and outcome.

BasepKaH (Conjugate Acid)Characteristics & Use Cases
NaOtBu ~19Very strong, high reaction rates. Can be incompatible with base-sensitive groups like esters.[9]
LHMDS ~26Strong, non-nucleophilic. Useful for substrates with protic functional groups. Air-sensitive.[9]
K₃PO₄ ~12.3Weaker base. Excellent functional group tolerance but may require higher temperatures or longer reaction times.
Cs₂CO₃ ~10.3A good weak base option with high functional group tolerance. Often provides high rates among weaker bases.[9]
  • Causality: The base's role is to deprotonate the aniline to form the palladium-amido complex after initial coordination. For a weakly nucleophilic aniline like ours, a stronger base (NaOtBu, LHMDS) is typically required to drive this equilibrium forward. If that fails, it suggests another step in the catalytic cycle is rate-limiting.

Scenario 2: Side Product Formation or Degradation

You observe product formation, but also significant side products, including what appears to be a debrominated arene (hydrodehalogenation) or decomposition of your nitroaniline.

Q: How can I minimize hydrodehalogenation of my aryl halide?

A: Hydrodehalogenation occurs when the aryl halide is reduced instead of coupled. This often points to issues with catalyst stability or reaction conditions.

  • Ensure Inert Atmosphere: Oxygen can interfere with the catalytic cycle and lead to catalyst decomposition, which can promote side reactions. Thoroughly degas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen).[3]

  • Lower Catalyst Loading: Sometimes, excessively high catalyst concentrations can lead to unwanted pathways. Use the lowest effective catalyst loading (typically 0.5–2 mol%).

  • Check Reagent Purity: Impurities in the base or solvent can act as hydrogen sources. Use high-purity reagents.

Q: My starting nitroaniline seems to be degrading at higher temperatures. What can I do?

A: Nitroarenes can be susceptible to reduction or other side reactions under harsh conditions, especially in the presence of a palladium catalyst and a strong base.

  • Lower the Temperature: A more active catalyst/ligand system may allow you to run the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), preserving the integrity of your starting material.

  • Use a Weaker Base: If compatible with achieving a reasonable reaction rate, switching from NaOtBu to K₃PO₄ or Cs₂CO₃ can mitigate base-mediated degradation pathways.[9]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a robust starting point for optimization.

G Prep 1. Preparation (Inert Atmosphere) Add_Solid 2. Add Solids (Amine, Ar-Br, Base, Catalyst) Prep->Add_Solid Add_Solvent 3. Add Degassed Solvent Add_Solid->Add_Solvent React 4. Heat & Stir (e.g., 100 °C, 12-24h) Add_Solvent->React Monitor 5. Monitor Progress (TLC / LC-MS) React->Monitor Workup 6. Quench & Workup Monitor->Workup Purify 7. Purify Product (Column Chromatography) Workup->Purify

Caption: Standard experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl halide (1.1 equiv.), the selected base (e.g., NaOtBu, 1.4 equiv.), and the palladium pre-catalyst/ligand system (e.g., XPhos Pd G3, 2 mol%).

  • Seal and Purge: Seal the vessel with a septum or cap. Evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.[3]

  • Solvent Addition: Add the required volume of anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to achieve a concentration of ~0.1 M) via syringe.

  • Reaction: Place the flask in a preheated oil bath or heating block at the desired temperature (start with 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere if possible) and analyzing by TLC or LC-MS until the starting aniline is consumed.

  • Workup: Cool the reaction to room temperature. Quench by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

Protocol 2: Reaction Monitoring by LC-MS

Objective: To accurately track the consumption of starting materials and the formation of the product.

  • Sample Preparation: Take a ~50 µL aliquot from the reaction mixture. Dilute it with 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Use a reverse-phase C18 column.

  • Mobile Phase: A typical gradient might be from 95:5 Water (with 0.1% formic acid):Acetonitrile (with 0.1% formic acid) to 5:95 over 5-10 minutes.

  • Analysis: Monitor the UV trace at a relevant wavelength (e.g., 254 nm) and the mass spectrometer for the expected m/z values of both starting materials and the desired product. This provides unambiguous confirmation of product formation and allows for semi-quantitative assessment of conversion.[10][11]

References

  • PubChem. (n.d.). 2-Methyl-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Methyl-6-nitroaniline (CAS 570-24-1). Retrieved from [Link]

  • Nishizawa, Y., et al. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Retrieved from [Link]

  • Wang, S., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Food Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]

  • ACS Publications. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

Sources

Technical Support Center: Purification Strategies for 2-Methyl-4-morpholino-6-nitroaniline-Containing PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of Proteolysis Targeting Chimeras (PROTACs) that incorporate the 2-methyl-4-morpholino-6-nitroaniline moiety. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to overcome purification challenges and ensure the integrity of your final compounds for biological evaluation.

Introduction to the Challenge

PROTACs are inherently complex, heterobifunctional molecules that bridge a target protein and an E3 ubiquitin ligase.[1][2][3][4] Their high molecular weight, often falling into the "beyond Rule of 5" chemical space, coupled with diverse functional groups, presents unique purification challenges.[5] The inclusion of the this compound moiety introduces specific characteristics that must be considered during the development of a robust purification strategy. This guide will address common issues encountered during the purification of these specific PROTACs and provide practical, field-proven solutions.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the purification of this compound-containing PROTACs.

Q1: What are the primary purification challenges associated with PROTACs containing the this compound moiety?

A1: The primary challenges stem from the physicochemical properties of both the PROTAC backbone and the specific moiety:

  • Complex Impurity Profiles: PROTAC synthesis is often a multi-step process, leading to a variety of impurities, including unreacted starting materials, coupling reagents, and reaction byproducts.[3][6]

  • Polarity and Solubility: The this compound group, with its morpholine and nitroaniline components, imparts a degree of polarity. However, the overall PROTAC molecule can still be large and hydrophobic, leading to challenging solubility and chromatographic behavior. The polarity of nitroanilines can significantly influence their interaction with stationary phases in chromatography.[7][8]

  • Potential for On-Column Degradation: The nitroaniline group can be sensitive to certain chromatographic conditions. While generally stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures, should be approached with caution.

  • Non-Specific Binding: Due to their size and varied functional groups, these PROTACs can exhibit non-specific binding to chromatography columns or sample containers, leading to poor recovery.[9]

  • Chiral Separation: If chiral centers are present in the PROTAC structure, diastereomers may form, requiring specialized chiral separation techniques for resolution.[5]

Q2: What is a good starting point for developing a purification method for my this compound-containing PROTAC?

A2: A multi-step purification approach is typically recommended.[1]

  • Initial Crude Purification: Start with normal-phase flash chromatography on silica gel. This is effective for removing less polar impurities and unreacted starting materials. A good starting mobile phase would be a gradient of methanol in dichloromethane (DCM).[1]

  • Final Polishing Step: Follow up with reversed-phase high-performance liquid chromatography (RP-HPLC) for final purification to achieve the high purity required for biological assays.[1] A C18 column is a common choice, with a mobile phase gradient of acetonitrile in water, often with an additive like formic acid (FA) or trifluoroacetic acid (TFA).[1]

Q3: My PROTAC seems to be streaking on the silica gel TLC plate. What could be the cause and how can I fix it?

A3: Streaking on a TLC plate, and by extension, poor peak shape in flash chromatography, can be caused by several factors:

  • Compound Overload: You may be spotting too much of your crude sample on the TLC plate. Try diluting your sample.

  • Inappropriate Solvent System: The chosen solvent system may not be optimal for your compound's polarity. The nitroaniline moiety can interact strongly with the silica. Try adding a small amount of a more polar solvent like methanol or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your mobile phase to improve peak shape.

  • Insolubility: Your PROTAC may be poorly soluble in the developing solvent. Ensure your compound is fully dissolved before spotting. You might need to use a stronger spotting solvent, like DMF or DMSO, but use it sparingly as it can affect the chromatography.

Q4: I am observing poor recovery of my PROTAC after RP-HPLC. What are the potential reasons and solutions?

A4: Poor recovery from RP-HPLC is a common issue with large, hydrophobic molecules like PROTACs.[9]

  • Non-Specific Binding: Your PROTAC may be irreversibly binding to the stationary phase or frits. Consider using a column with a different stationary phase (e.g., a phenyl-hexyl column which can offer alternative selectivity through π-π interactions) or a bio-inert column. Adding a small percentage of an organic solvent like isopropanol to your sample solvent can sometimes help.

  • Precipitation on Column: The PROTAC might be precipitating at the head of the column when the sample, dissolved in a strong organic solvent, mixes with the weaker aqueous mobile phase. Try to dissolve your sample in a solvent composition that is as close as possible to the initial mobile phase conditions.[1]

  • Incomplete Elution: The gradient may not be strong enough to elute your highly retained PROTAC. Try extending the gradient to a higher percentage of organic solvent or using a stronger organic solvent like acetonitrile or methanol.

Part 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common purification problems.

Problem Potential Cause Troubleshooting Steps & Solutions
Broad or Tailing Peaks in Flash Chromatography 1. Secondary Interactions: The morpholino group (basic) or other functionalities might be interacting with acidic silanol groups on the silica gel. 2. Inappropriate Mobile Phase: The solvent system may not be strong enough to elute the compound efficiently.1. Add a Modifier: Add a small amount (0.1-1%) of triethylamine or ammonia to the mobile phase to neutralize acidic silanols. 2. Increase Mobile Phase Polarity: Increase the percentage of the more polar solvent (e.g., methanol in DCM) in your gradient.
Co-elution of Impurities with Product in RP-HPLC 1. Suboptimal Selectivity: The chosen stationary phase and mobile phase are not providing adequate resolution. 2. Presence of Diastereomers: If your PROTAC has multiple chiral centers, you may be seeing co-eluting diastereomers.1. Change Mobile Phase Additive: Switch from TFA to formic acid, or vice-versa. This can alter the ionization state of your compound and impurities, changing their retention times. 2. Try a Different Stationary Phase: Consider a phenyl-hexyl or a pentafluorophenyl (PFP) column for alternative selectivity. 3. Optimize Gradient: A shallower gradient can often improve the resolution of closely eluting peaks. 4. Consider Chiral Chromatography: If diastereomers are suspected, achiral separation may not be sufficient. Chiral SFC or HPLC may be necessary.[5][10]
Product Degradation During Purification 1. Acid/Base Sensitivity: The nitroaniline or other functional groups might be sensitive to the acidic (TFA) or basic modifiers used in the mobile phase. 2. Thermal Instability: Prolonged exposure to elevated temperatures during solvent evaporation can cause degradation.1. Use a Milder Additive: Use formic acid instead of TFA in RP-HPLC. If base sensitivity is a concern, avoid ammonia in normal phase and consider neutral mobile phases if possible. 2. Minimize Exposure Time: Keep purification times as short as possible. 3. Gentle Evaporation: Use a rotary evaporator at a lower temperature or a lyophilizer to remove the solvent.[1]
Low Yield and Poor Recovery 1. Non-specific Adsorption: The PROTAC may be sticking to glassware, tubing, or the chromatography column.[9] 2. Incomplete Sample Transfer: Due to poor solubility, some of the PROTAC may not be transferred effectively at each step.1. Use Low-Binding Labware: Utilize low-adsorption vials and collection tubes.[9] 2. Pre-condition the System: For HPLC, injecting a blank or a small amount of a similar compound can sometimes passivate active sites in the system. 3. Optimize Solvents: Ensure complete dissolution of your sample before loading. A small amount of DMSO or DMF can be used, but minimize the volume.[1]

Part 3: Experimental Protocols

These protocols provide a starting point for the purification of your this compound-containing PROTAC. Optimization will likely be required for your specific molecule.

Protocol 1: Initial Purification by Normal-Phase Flash Chromatography

Objective: To remove major non-polar impurities from the crude reaction mixture.

Materials:

  • Crude PROTAC

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Flash chromatography system with UV detector

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude PROTAC in DCM or a suitable solvent. Spot the TLC plate and develop it in a solvent system such as 5-10% MeOH in DCM. Visualize under a UV lamp to determine the Rf of your product and impurities.[7][11]

  • Column Packing: Dry pack or slurry pack a flash column with silica gel.

  • Sample Loading: Dissolve the crude PROTAC in a minimal amount of DCM. If solubility is an issue, use a stronger solvent like DMF and adsorb the sample onto a small amount of silica gel. Dry this silica and load it onto the top of the column.

  • Chromatography: Equilibrate the column with 100% DCM. Run a linear gradient from 0% to 15% MeOH in DCM over 20-30 column volumes.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Analysis: Analyze the collected fractions by TLC or LC-MS to identify the fractions containing the desired product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Final Purification by Reversed-Phase Preparative HPLC

Objective: To achieve high purity (>95%) of the PROTAC for biological assays.

Materials:

  • Partially purified PROTAC from flash chromatography

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid (FA) or Trifluoroacetic Acid (TFA), HPLC grade

  • Preparative HPLC system with a C18 column and UV detector

  • Lyophilizer or rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the partially purified PROTAC in a suitable solvent, such as a small volume of DMSO, and then dilute with the initial mobile phase (e.g., 20% ACN in water with 0.1% FA).[1] Filter the sample through a 0.45 µm filter.

  • Method Development (Analytical Scale): If possible, develop the gradient on an analytical HPLC system first to optimize separation. A typical gradient might be 20-80% ACN in water (with 0.1% FA) over 20 minutes.

  • Preparative Run: Scale up the optimized method to your preparative HPLC system. Inject the sample onto the equilibrated C18 column.

  • Fraction Collection: Collect fractions corresponding to the main product peak based on UV detection.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical LC-MS.

  • Solvent Removal: Combine the pure fractions. If the mobile phase contains TFA, it may be beneficial to neutralize it with a small amount of ammonia before solvent removal to avoid TFA salts in the final product. Remove the organic solvent using a rotary evaporator.

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the final pure PROTAC as a solid.[1]

Part 4: Advanced Purification Strategies

For particularly challenging separations, consider the following advanced techniques:

Supercritical Fluid Chromatography (SFC)

SFC is an attractive alternative to both normal and reversed-phase HPLC, offering several advantages:

  • Speed: Faster separations due to the low viscosity of the supercritical CO2-based mobile phase.[12][13]

  • Green Chemistry: Reduced use of organic solvents.[12][14]

  • Orthogonal Selectivity: Can provide different selectivity compared to HPLC, which can be beneficial for resolving difficult impurities.

  • Efficient Solvent Removal: The CO2 evaporates upon depressurization, leaving the compound in the co-solvent, which is typically a small volume of methanol, leading to faster sample workup.[12]

SFC can be particularly effective for chiral separations of PROTACs.[10][15]

Part 5: Visualization of Workflows

General Purification Workflow

PurificationWorkflow Crude_PROTAC Crude PROTAC Mixture Flash_Chromatography Normal-Phase Flash Chromatography (Silica Gel, DCM/MeOH) Crude_PROTAC->Flash_Chromatography Purity_Analysis_1 Purity Check (TLC, LC-MS) Flash_Chromatography->Purity_Analysis_1 Impure_Fractions Impure Fractions Flash_Chromatography->Impure_Fractions RP_HPLC Reversed-Phase HPLC (C18, ACN/H2O + FA/TFA) Purity_Analysis_2 Final Purity & Identity Confirmation (LC-MS, NMR) RP_HPLC->Purity_Analysis_2 Purity_Analysis_1->RP_HPLC If purity < 95% Purity_Analysis_1->Purity_Analysis_2 If purity > 95% Pure_PROTAC Pure PROTAC (>95%) Purity_Analysis_2->Pure_PROTAC HPLCTroubleshooting Start Poor Resolution in RP-HPLC Q1 Is the gradient optimized? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Have you tried different mobile phase additives? A1_Yes->Q2 Sol1 Make the gradient shallower A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Have you tried a different stationary phase? A2_Yes->Q3 Sol2 Switch between TFA and Formic Acid A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Consider orthogonal methods like SFC A3_Yes->End Sol3 Try Phenyl-Hexyl or PFP column A3_No->Sol3 Sol3->End

Caption: Decision tree for troubleshooting poor HPLC resolution.

References

  • Application Notes and Protocols for the Purification of PROTACs Synthesized with Phthalimide-PEG4-PDM-OTBS - Benchchem.
  • Diastereomeric Branched-Ester dBET1 Analogs Exhibit Conformation-Dependent Differences in Passive Membrane Permeability | Journal of Medicinal Chemistry - ACS Publications.
  • Troubleshooting Purification Methods - Sigma-Aldrich.
  • Impurities Investigation of ARV-825 Proteolysis Targeting Chimera (PROTAC) Compound through Fraction Collection | LabRulez LCMS.
  • Technical Support Center: Troubleshooting PROTAC Assays with Fluorescent Linkers - Benchchem.
  • Method Development of Proteolysis Targeting Chimera (PROTAC) Compound ARV-825 Forced Degradation Sample Using the Systematic Screening Protocol - Waters Corporation.
  • Nitroanilne TLC | PDF | Thin Layer Chromatography - Scribd.
  • PROTACs: A Practical Guide | Biocompare: The Buyer's Guide for Life Scientists.
  • Methods to accelerate PROTAC drug discovery - PMC - NIH.
  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals.
  • Reverse Phased Chromatography (RPC) in Practice - Sigma-Aldrich.
  • (DOC) Experiment 2A and 2B: Thin-Layer Chromatography and Column Chromatography.docx - Academia.edu.
  • What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs.
  • Analysis of The Composition of Mixture of Nitro An... | PDF | Thin Layer Chromatography | Chemistry - Scribd.
  • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe.
  • The development of a sub/supercritical fluid chromatography based purification method for peptides - PubMed.
  • PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK.
  • Rapid PROTAC Discovery Platform: Nanomole-Scale Array Synthesis and Direct Screening of Reaction Mixtures - NIH.
  • Chiral Separations Techniques - Video - Regis Technologies.
  • Proteolysis targeting chimera - Wikipedia.

Sources

Technical Support Center: Navigating Solubility Challenges for PROTACs Derived from Lipophilic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth troubleshooting strategies for a common and critical hurdle in Proteolysis-Targeting Chimera (PROTAC) development: poor aqueous solubility.

While this document addresses general principles, we will use the structural motifs of "2-Methyl-4-morpholino-6-nitroaniline" as a representative example of a challenging, lipophilic starting point. The presence of a substituted aniline ring system often contributes to low solubility, a problem magnified by the high molecular weight and "greasy" nature inherent to many PROTACs. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why are my PROTACs consistently showing poor solubility?

PROTACs are inherently large molecules, often with molecular weights exceeding 700-1000 Da, placing them "beyond the Rule of Five" (bRo5).[1][2] This size, combined with the often lipophilic nature of the two ligands and the linker, leads to a high propensity for poor aqueous solubility. The molecule "this compound" itself contains a substituted aromatic system, which is a common feature in warheads that contributes to low solubility. When this is combined with a linker and an E3 ligase ligand, the resulting PROTAC often has a large, hydrophobic surface area, causing it to aggregate or "crash out" of aqueous solutions.

Q2: What is the most critical component of a PROTAC affecting its solubility?

While all three components—the warhead, the E3 ligase ligand, and the linker—contribute, the linker is the most synthetically tractable and versatile component for modulating physicochemical properties.[][4][5] It plays a crucial role not only in positioning the two ligands for effective ternary complex formation but also in dictating the overall solubility, permeability, and metabolic stability of the final molecule.[][6]

Q3: Can changing the E3 ligase ligand impact solubility?

Absolutely. The choice of E3 ligase ligand has a profound effect on the PROTAC's properties. Ligands for different E3 ligases have distinct structural features. For instance, von Hippel-Lindau (VHL) ligands are typically more peptide-like and rigid, while Cereblon (CRBN) ligands, derived from thalidomide, can be more lipophilic.[7] Switching from a CRBN to a VHL-based PROTAC, or vice-versa, can significantly alter the final compound's solubility profile.[8]

Q4: What is the "chameleon effect" and how does it relate to solubility and permeability?

The "chameleon effect" describes the ability of some flexible PROTACs to adopt different conformations depending on their environment.[9] In an aqueous solution, the PROTAC might expose its polar functionalities to maximize solubility. To cross a non-polar cell membrane, it can fold into a more compact, globular shape, forming intramolecular hydrogen bonds to shield its polar groups.[10][11] This dynamic behavior is a key consideration, as strategies to improve solubility (e.g., adding polar groups) can sometimes hinder the conformational changes needed for cell permeability, highlighting the delicate balance required in PROTAC design.[2]

Troubleshooting Guide 1: Rational Linker Design to Enhance Solubility

The linker is your primary tool for fine-tuning the physicochemical properties of a PROTAC. A well-designed linker can dramatically improve solubility without compromising the degradation activity.

Strategy 1.1: Incorporation of Hydrophilic Moieties

The most direct way to increase aqueous solubility is to introduce polar, hydrophilic groups into the linker.

Causality: Adding polar groups, such as polyethylene glycol (PEG) chains or ethers, disrupts the molecule's overall lipophilicity (reduces LogP). These groups can hydrogen bond with water, improving solvation and preventing the PROTAC from aggregating in aqueous media.[5][12]

Experimental Protocol: Synthesis of a PEG-Containing Linker

This protocol outlines a standard method for incorporating a short PEG chain.

  • Starting Materials: An alkyne-functionalized warhead, an azide-functionalized E3 ligase ligand, and a commercially available bis-azide or bis-alkyne PEG linker.

  • Step 1: Click Chemistry Reaction: In a solution of tert-butanol and water (1:1), dissolve the alkyne-functionalized warhead (1 eq.).

  • Step 2: Add the PEG-linker (1.1 eq.), the azide-functionalized E3 ligase ligand (1 eq.), copper(II) sulfate (0.1 eq.), and sodium ascorbate (0.2 eq.).

  • Step 3: Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

  • Step 4: Purification: Upon completion, purify the crude product using reverse-phase HPLC to isolate the final PROTAC.

  • Step 5: Validation: Characterize the final product by ¹H NMR and HRMS. Assess its aqueous solubility using nephelometry or a kinetic solubility assay and compare it to the parent compound lacking the PEG linker.

Strategy 1.2: Introduction of Ionizable Groups

Incorporating a basic nitrogen atom, such as a piperidine or piperazine ring, can provide a significant boost in solubility.

Causality: Basic groups can be protonated at physiological pH, forming a charged species. This ionic character dramatically increases the molecule's interaction with water. This strategy has been shown to yield significant solubility improvements, in some cases over 100-fold.[13] The introduction of an ionizable pyridine/di-piperidine motif has also proven effective.[4]

Experimental Protocol: Incorporating a Piperazine Moiety

  • Linker Synthesis: Synthesize a linker containing a Boc-protected piperazine. One end of the linker should have a carboxylic acid, and the other a leaving group (e.g., a tosylate).

  • Step 1: Alkylation: React the tosylated end of the linker with a phenolic handle on your warhead (e.g., derived from "this compound") under basic conditions (e.g., K₂CO₃ in DMF).

  • Step 2: Amide Coupling: Deprotect the Boc group on the piperazine with trifluoroacetic acid (TFA). Couple the resulting secondary amine with a carboxylic acid-functionalized E3 ligase ligand using a standard coupling reagent like HATU or HBTU.

  • Step 3: Purification & Validation: Purify the final PROTAC by HPLC. Confirm its structure and measure its pH-dependent solubility. You should observe significantly higher solubility at lower pH values where the piperazine is protonated.

Linker Strategy Decision Workflow

G start Initial PROTAC has Solubility < 10 µM strategy Modify Linker start->strategy peg Strategy: Add Hydrophilic Chain (e.g., PEG, ethers) strategy->peg If LogP is very high ionize Strategy: Add Ionizable Group (e.g., piperazine, pyridine) strategy->ionize If pH-dependent solubility is desired permeability_check Assess Cellular Permeability (e.g., PAMPA, Caco-2) peg->permeability_check ionize->permeability_check balance Goal: Balanced Solubility and Permeability permeability_check->balance

Caption: Decision workflow for selecting a linker modification strategy.

Summary of Linker Modification Strategies
StrategyPrimary MechanismProsCons
Hydrophilic Chains (PEG) Reduces LogP, increases H-bondingHigh impact on solubility, synthetically accessible.[12]May increase molecular weight and flexibility, potentially reducing permeability and increasing metabolic liability.
Ionizable Groups (Piperazine) Introduces a pH-dependent chargeSignificant solubility enhancement, allows for salt formation.[13]Can alter cell permeability and introduce new off-target interactions.
Rigid Polar Linkers (Alkynes) Pre-organizes conformation, can improve PK propertiesCan improve potency and selectivity while maintaining polarity.[4]More synthetically challenging, may not provide a large solubility boost on its own.

Troubleshooting Guide 2: E3 Ligase Ligand Optimization

The E3 ligase ligand is a major contributor to the PROTAC's overall character. Strategic selection and modification of this component can resolve solubility issues.

Causality: The intrinsic physicochemical properties of the E3 ligase ligand (e.g., its LogP, polar surface area, and hydrogen bond donors/acceptors) directly influence the final PROTAC's solubility.[7] No single E3 ligase is universally superior; the optimal choice is context-dependent, influenced by factors like cell type and the target protein.[8]

Strategy 2.1: E3 Ligase Ligand Swapping

The most common E3 ligases used are CRBN and VHL, and their ligands have different properties. If you are using a thalidomide-based CRBN ligand and facing solubility issues, consider switching to a VHL ligand.

  • CRBN Ligands (e.g., Pomalidomide): Often more hydrophobic.

  • VHL Ligands (e.g., VH032): Contain a hydroxyproline core, offering more structural rigidity and often better solubility profiles.[7]

This "scaffold hopping" approach requires re-synthesis of the PROTAC but is a powerful method to fundamentally alter its properties.

Strategy 2.2: Modification of Solvent-Exposed Vectors

Most E3 ligase ligands have known crystal structures bound to their respective proteins. These structures reveal solvent-exposed regions where chemical modifications can be made without disrupting the key binding interactions. Adding small, polar functional groups (e.g., a hydroxyl or methoxy group) to these positions can enhance solubility.

E3 Ligase Selection Logic

G start Solubility Issues Persist After Linker Modification ligase_choice Evaluate E3 Ligase Ligand start->ligase_choice crbn Current Ligand: CRBN (e.g., Thalidomide-based) ligase_choice->crbn vhl Current Ligand: VHL (e.g., VH032-based) ligase_choice->vhl swap_to_vhl Action: Re-synthesize with VHL Ligand crbn->swap_to_vhl swap_to_crbn Action: Re-synthesize with CRBN Ligand vhl->swap_to_crbn outcome Assess Solubility and Degradation Potency swap_to_vhl->outcome swap_to_crbn->outcome

Caption: Logic for addressing solubility by changing the E3 ligase ligand.

Troubleshooting Guide 3: Formulation Development

When medicinal chemistry approaches are exhausted or insufficient, formulation strategies can be employed to deliver poorly soluble PROTACs.[14] These methods are particularly useful for in vivo studies.

Strategy 3.1: Amorphous Solid Dispersions (ASDs)

Causality: PROTACs, due to their flexibility, are often poorly crystalline.[14] An ASD is a formulation where the PROTAC is molecularly dispersed within a polymer matrix (e.g., HPMCAS). This prevents the molecule from crystallizing, holding it in a higher-energy amorphous state that dissolves more readily, often leading to a supersaturated solution.[15][16]

Experimental Protocol: Lab-Scale ASD Preparation by Solvent Evaporation

  • Materials: PROTAC, polymer (e.g., HPMCAS), a suitable solvent system (e.g., dichloromethane/ethanol).[14]

  • Step 1: Dissolution: Dissolve both the PROTAC and the polymer in the solvent system to create a homogenous solution. A typical drug loading is 10-20% w/w.

  • Step 2: Evaporation: Evaporate the solvent under reduced pressure or in a vacuum oven at a controlled temperature (e.g., 60-70°C) overnight.[14]

  • Step 3: Characterization: Scrape the resulting solid film. Confirm the amorphous nature of the dispersion using techniques like Differential Scanning Calorimetry (DSC) or Powder X-Ray Diffraction (PXRD).

  • Step 4: Validation: Perform a dissolution test to compare the release profile of the ASD against the unformulated, crystalline PROTAC. The ASD should show a significantly higher concentration in solution over time.[15]

Strategy 3.2: Lipid-Based Formulations (e.g., SNEDDS)

Causality: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) are mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium.[17] This formulation encapsulates the lipophilic PROTAC within oily nanodroplets, keeping it in solution and facilitating its absorption in the gastrointestinal tract.[11]

Summary of Formulation Strategies
StrategyPrimary MechanismBest ForKey Considerations
Amorphous Solid Dispersions (ASDs) Prevents crystallization, enhances dissolution rate.[14][15]Oral solid dosage forms.Requires polymer screening; physical stability of the amorphous state must be monitored.
Lipid-Based Formulations (SNEDDS) Encapsulates drug in lipid nanodroplets.[17]Oral delivery, especially for very lipophilic compounds.Requires careful selection of oils and surfactants; can be complex to develop.
Administration with Food Utilizes bile salts in the fed state to aid solubilization.Early in vivo PK studies.Can improve exposure for some PROTACs; may not be a viable long-term strategy.[10][11]

References

  • 7 strategies to improve PROTACs' oral bioavailability - Drug Discovery and Development. (2022-05-25). Available from: [Link]

  • Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability. Journal of Medicinal Chemistry. (2025-07-17). Available from: [Link]

  • Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PMC - NIH. Available from: [Link]

  • Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC - NIH. (2023-01-03). Available from: [Link]

  • Designing Soluble PROTACs: Strategies and Preliminary Guidelines - UniTo. (2022-04-25). Available from: [Link]

  • Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - NIH. Available from: [Link]

  • Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. Available from: [Link]

  • PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - MDPI. Available from: [Link]

  • Novel approaches for the rational design of PROTAC linkers - Open Exploration Publishing. (2020-10-30). Available from: [Link]

  • From Design to Degradation: The Essential Role of Linkers in PROTACs - AxisPharm. (2024-10-23). Available from: [Link]

  • Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - ResearchGate. (2025-10-13). Available from: [Link]

  • The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation. Drug Discovery Today. (2024-05). Available from: [Link]

  • Context Matters: E3 Ligase-Ligand Pairing Strategies for Optimized PROTAC Performance. Protein & Cell. (2025-12-10). Available from: [Link]

  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry. Available from: [Link]

  • The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology - MDPI. Available from: [Link]

Sources

Technical Support Center: Stability and Troubleshooting for 2-Methyl-4-morpholino-6-nitroaniline-Based Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methyl-4-morpholino-6-nitroaniline-based linkers. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address stability issues you may encounter during your experiments. The information herein is grounded in established principles of organic chemistry and bioconjugation, providing you with the expertise to navigate challenges with this novel linker class.

The unique structure of the this compound core presents both opportunities and challenges. The electron-donating morpholino group and the electron-withdrawing nitro group create a push-pull system on the aniline ring, which can be exploited for specific cleavage strategies but may also introduce unforeseen stability issues. This guide will help you understand and overcome these challenges.

Frequently Asked Questions (FAQs)

General Properties and Handling

Q1: What are the key chemical features of the this compound linker that I should be aware of?

A1: The this compound linker is an aromatic system with several key functional groups that dictate its behavior:

  • Nitro Group (-NO₂): This electron-withdrawing group makes the aromatic ring electron-deficient and is known to be susceptible to chemical and enzymatic reduction.[1][2] It is also a key component of many photocleavable linkers, suggesting potential light sensitivity.[3][4]

  • Aniline Amine (-NH₂): This is typically the point of attachment to a payload or biomolecule. Its reactivity is modulated by the other substituents on the ring.

  • Morpholino Group: This is a bulky, electron-donating group. It can influence the electronic properties of the nitro group, potentially affecting its reduction potential or photosensitivity. Its size can also provide steric hindrance, which may impact enzymatic access to nearby cleavage sites.[5][6]

  • Methyl Group (-CH₃): This group also provides some steric bulk and has a mild electron-donating effect.

The interplay of these groups results in a linker with a specific set of properties that must be considered during experimental design. The compound is likely a yellow or orange solid, given the nitroaniline chromophore.[7] It is also likely to be incompatible with strong acids, acid chlorides, and strong oxidizing agents.[7][8]

Q2: How should I store my this compound-based bioconjugate to ensure its stability?

A2: Proper storage is critical for preventing premature degradation of your bioconjugate. Based on the chemical properties of nitroanilines, we recommend the following:

  • Temperature: Store at -20°C or -80°C in a non-frost-free freezer. Avoid repeated freeze-thaw cycles, which can lead to aggregation and degradation. For short-term storage (a few days), 4°C may be acceptable, but this should be validated for your specific conjugate.

  • Light: Protect from light at all times by using amber vials or by wrapping containers in aluminum foil. The nitroaromatic structure suggests a high likelihood of photosensitivity.[3]

  • pH: Store in a buffered solution at a pH between 6.0 and 7.4. Highly acidic or basic conditions can promote hydrolysis of the linker or modifications to your biomolecule.

  • Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation.

Storage Condition Recommendation Rationale
Temperature -20°C to -80°CMinimizes chemical and enzymatic degradation.
Light Exposure Protect from light (amber vials)Prevents potential photocleavage of the nitroaromatic linker.[3]
pH 6.0 - 7.4Avoids acid or base-catalyzed hydrolysis.
Atmosphere Inert gas overlay (optional)Prevents oxidation.

Troubleshooting Guide: Premature Linker Cleavage

One of the most common and critical issues with cleavable linkers is their premature cleavage in circulation or during storage, leading to off-target toxicity and reduced efficacy.[6][9]

Q3: I am observing premature release of my payload in mouse plasma. What could be the cause and how can I fix it?

A3: Premature payload release in mouse plasma is a known issue for certain classes of linkers, particularly those susceptible to enzymatic cleavage.[10] For a this compound-based linker, there are two primary suspects:

  • Enzymatic Reduction of the Nitro Group: The nitro group can be reduced to an amino group by nitroreductases present in plasma or liver microsomes. This reduction can trigger a self-immolative cascade, leading to payload release.[1]

  • Hydrolysis of the Linker-Payload Bond: Depending on how the payload is attached, the bond may be susceptible to hydrolysis by plasma esterases or proteases.[9][10]

Diagnostic Workflow for Premature Cleavage

To diagnose the issue, follow this experimental workflow:

  • Incubate the bioconjugate in mouse plasma at 37°C.

  • Take time points (e.g., 0, 1, 6, 24, 48 hours).

  • Analyze samples by LC-MS/MS to identify the released payload and any linker metabolites.

  • Compare to control incubations:

    • Bioconjugate in buffer (to assess inherent hydrolytic stability).

    • Bioconjugate in heat-inactivated plasma (to assess the role of enzymes).

G cluster_0 Diagnostic Workflow for Premature Cleavage start Incubate ADC in Mouse Plasma at 37°C timepoint Collect Samples at T = 0, 1, 6, 24, 48h start->timepoint analysis Analyze by LC-MS/MS timepoint->analysis compare Compare Results analysis->compare control1 Control 1: ADC in Buffer control1->compare control2 Control 2: ADC in Heat-Inactivated Plasma control2->compare conclusion1 Cleavage in Plasma > Controls (Enzymatic) compare->conclusion1 Significant Difference conclusion2 Cleavage in Buffer ≈ Plasma (Hydrolytic Instability) compare->conclusion2 No Significant Difference

Caption: Diagnostic workflow for identifying the cause of premature linker cleavage.

Troubleshooting Strategies
  • If cleavage is enzymatic:

    • Modify the linker structure: Introducing steric hindrance near the nitro group (e.g., by changing the position of the methyl group or modifying the morpholino ring) can reduce enzymatic access.[5]

    • Switch animal models for preclinical studies: Some linkers are unstable in mouse plasma but stable in rat or primate plasma due to differences in plasma enzymes like carboxylesterase Ces1c.[10] This is a critical consideration for the translatability of your findings.

  • If cleavage is due to hydrolysis:

    • Re-evaluate the linker-payload bond: If it's an ester bond, consider switching to a more stable amide bond.

    • Adjust buffer formulation: Ensure the pH is optimal for stability (typically 6.0-7.4) and that buffer components are not catalyzing hydrolysis.

Troubleshooting Guide: Incomplete or Failed Cleavage

The opposite problem, failure to release the payload at the target site, results in a loss of efficacy.

Q4: My bioconjugate is stable in plasma, but I'm not seeing the expected cytotoxic effect in my cell-based assays. I suspect the linker is not cleaving. How can I confirm this and what can I do?

A4: Failure to cleave can be due to several factors related to the specific cleavage mechanism you are targeting. For a nitroaniline-based linker, this could be reductive cleavage or photocleavage.

Scenario 1: Reductive Cleavage in Hypoxic Tumor Cells

The rationale for using a nitroaromatic linker is often to exploit the hypoxic environment of solid tumors, where nitroreductase activity is high.

Diagnostic Protocol:

  • Cell-based cleavage assay: Lyse your target cancer cells to prepare a cell lysate.

  • Incubate the bioconjugate with the cell lysate under both normoxic (21% O₂) and hypoxic (<1% O₂) conditions.

  • Include a co-factor: Add NADPH or NADH, as these are required by most nitroreductases.

  • Analyze by LC-MS/MS to quantify payload release.

Condition Expected Outcome if Reductive Cleavage is Working
Normoxic + LysateMinimal to no payload release
Hypoxic + LysateSignificant payload release
Hypoxic + Lysate + NADPHHighest payload release
Hypoxic + Buffer (no lysate)No payload release

Troubleshooting:

  • Low nitroreductase expression: Verify that your target cell line expresses a sufficient level of the necessary nitroreductases (e.g., by Western blot or qPCR). If not, your linker may not be appropriate for that cancer type.

  • Poor cell penetration: The morpholino group adds bulk and may affect the bioconjugate's ability to internalize. Assess cellular uptake using a fluorescently labeled version of your conjugate.

  • Sub-optimal intracellular conditions: The reduction process can be pH-sensitive. Ensure your assay conditions mimic the intracellular environment.

Scenario 2: Photocleavage

If your linker is designed to be photocleavable, cleavage failure is usually due to issues with light delivery or the chemical environment.

Diagnostic Protocol:

  • In a cuvette, dissolve the bioconjugate in a buffer that is transparent at the activation wavelength.

  • Expose the solution to a light source of the appropriate wavelength (e.g., 365 nm for many nitrobenzyl-based linkers) and intensity.

  • Monitor cleavage over time using HPLC or LC-MS.

Troubleshooting:

  • Incorrect wavelength or insufficient light dose: Verify the activation wavelength of your specific linker and ensure your light source is providing sufficient power. Light penetration in tissues is a major challenge for in vivo applications.[3]

  • Quenching effects: Components in your experimental medium could be quenching the excited state of the linker. Run the photocleavage assay in a simple buffer first to establish a baseline.

  • Hydrolytic instability of photocleavage products: Some photocleavage reactions produce reactive intermediates that can be trapped by water, leading to side products instead of the desired payload release.[4]

G cluster_1 Factors Affecting Linker Stability & Cleavage cluster_2 Stability Factors (Undesired Cleavage) cluster_3 Cleavage Triggers (Desired Release) Linker 2-Methyl-4-morpholino- 6-nitroaniline Linker PlasmaEnzymes Plasma Enzymes (Esterases, Reductases) PlasmaEnzymes->Linker degrades pH Non-optimal pH (Acid/Base Hydrolysis) pH->Linker degrades Light Ambient Light Exposure (Photocleavage) Light->Linker degrades Hypoxia Tumor Hypoxia (Nitroreductases) Hypoxia->Linker cleaves LightSource External Light Source (Photocleavage) LightSource->Linker cleaves

Caption: Key factors influencing the stability and cleavage of the linker.

Troubleshooting Guide: Aggregation and Solubility Issues

The hydrophobicity of linkers and payloads can lead to aggregation of the bioconjugate, which can compromise its efficacy and safety.[9][11]

Q5: I'm observing aggregation of my bioconjugate during purification and storage. What can I do to improve its solubility?

A5: The this compound core is relatively hydrophobic. When conjugated to a large biomolecule and potentially a hydrophobic payload, aggregation is a significant risk.

Diagnostic Steps:

  • Visual Inspection: Look for turbidity or precipitates in your solution.

  • Size Exclusion Chromatography (SEC): This is the gold standard for detecting aggregates. An increase in high-molecular-weight species indicates aggregation.

  • Dynamic Light Scattering (DLS): DLS can measure the size distribution of particles in your solution and is very sensitive to the presence of aggregates.

Solutions and Mitigation Strategies:

  • Incorporate a hydrophilic spacer: The most common and effective strategy is to include a polyethylene glycol (PEG) spacer within your linker design. PEGylation can dramatically improve solubility and reduce aggregation.

  • Optimize the Drug-to-Antibody Ratio (DAR): Higher DARs often lead to increased aggregation due to the cumulative hydrophobicity of the payload-linker moieties. Aim for a lower DAR if aggregation is a problem.

  • Formulation Optimization:

    • Excipients: Include solubility-enhancing excipients like polysorbate 20/80 or arginine in your formulation buffer.

    • pH: Sometimes, a slight shift in pH (while staying within the stability range of your biomolecule) can improve solubility.

    • Ionic Strength: Adjusting the salt concentration of your buffer can also help.

References

  • Google Patents. (n.d.). CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.
  • PubChem. (n.d.). 2-Methyl-4-nitroaniline. Retrieved January 21, 2026, from [Link]

  • Biopharma PEG. (2021, December 24). How To Choose The Best ADC Linker? Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Current ADC Linker Chemistry. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (2023, September 25). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. Retrieved January 21, 2026, from [Link]

  • HANNENG CAILIAO. (n.d.). Synthesis Technique of 2-Methyl-6-nitroaniline. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2018, August 10). High-rate biodegradation of 3-and 4-nitroaniline. Retrieved January 21, 2026, from [Link]

  • Creative Biolabs. (n.d.). Troubleshooting Guides. Retrieved January 21, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Methyl-6-nitroaniline (CAS 570-24-1). Retrieved January 21, 2026, from [Link]

  • ChemRxiv. (2023, September 25). Exo-Cleavable Linkers: A Paradigm Shift for Enhanced Stability and Therapeutic Efficacy in Antibody-Drug Conjugates. Retrieved January 21, 2026, from [Link]

  • PLOS One. (n.d.). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. Retrieved January 21, 2026, from [Link]

  • Nature Research. (2018, June 28). Improving stability of antibody-drug conjugates in mouse models. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis technique of 2-methyl-6-nitroaniline | Request PDF. Retrieved January 21, 2026, from [Link]

  • Royal Society of Chemistry. (2020, May 19). Critical review on the chemical reduction of nitroaniline. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2018, August 6). Effect of Attachment Site on Stability of Cleavable Antibody Drug Conjugates | Request PDF. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (2016, November 24). Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). 4-Nitroaniline. Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: Advanced Strategies for 2-Methyl-4-morpholino-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: The Gemini Senior Application Scientist Team

Welcome to the technical support center for navigating the unique chemical reactivity of 2-Methyl-4-morpholino-6-nitroaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges stemming from the molecule's significant steric and electronic complexity. Our goal is to provide not just protocols, but a foundational understanding of the principles governing its reactivity, enabling you to troubleshoot and optimize your synthetic routes effectively.

Understanding the Challenge: A Sterically Encumbered and Electronically Deactivated Nucleophile

This compound is a highly substituted aniline derivative. Its utility as a synthetic intermediate is often hampered by the severe steric congestion around the primary amino group, which is flanked by both a methyl and a nitro group at the ortho positions. This unique arrangement presents a formidable challenge for many standard transformations.

Buchwald_Hartwig_Troubleshooting cluster_fail start_node Start: Low Yield / No Reaction decision_node Ligand Choice? start_node->decision_node Initial Check process_node1 Switch to Bulky Biaryl Phosphine Ligands (e.g., BrettPhos, RuPhos) decision_node->process_node1 Standard Ligand (e.g., XPhos) process_node2 process_node2 decision_node->process_node2 Bulky Ligand Already Used process_node process_node success_node Success: Product Formation fail_node Consider Alternative Strategy (e.g., High Pressure) decision_node2 Base Strength? process_node1->decision_node2 Re-evaluate process_node2->decision_node2 process_node3 Use Strong, Non-Nucleophilic Base (e.g., LHMDS, K₃PO₄) decision_node2->process_node3 Weak Base (e.g., K₂CO₃) process_node4 process_node4 decision_node2->process_node4 Strong Base Already Used decision_node3 Temperature? process_node3->decision_node3 Re-evaluate process_node4->fail_node If all else fails process_node4->decision_node3 decision_node3->success_node ≥ 100 °C process_node5 Increase Temperature (110-140 °C) Use high-boiling solvent (e.g., Toluene, Dioxane) decision_node3->process_node5 < 100 °C process_node5->success_node

Caption: Troubleshooting flowchart for C-N coupling reactions.

Key Optimization Parameters:

ParameterStandard ConditionsRecommended for Hindered SubstrateRationale
Pd Precatalyst Pd₂(dba)₃, Pd(OAc)₂G3 or G4 Palladacycles (e.g., BrettPhos-Pd-G3)Provides a well-defined, highly active 1:1 Pd:Ligand ratio, improving catalytic turnover for challenging substrates. [1]
Ligand XPhos, SPhosBrettPhos , RuPhos , AlisonPhosThese ligands possess the extreme bulk and specific bite angles necessary to promote reductive elimination from a sterically crowded metal center. [2]
Base NaOtBu, K₂CO₃LHMDS , K₃PO₄ Strong, non-nucleophilic bases are required for the deprotonation of the weakly acidic aniline, but LHMDS can be less prone to side reactions than NaOtBu at high temperatures.
Solvent Toluene, DioxaneToluene, Dioxane, CPMEHigh-boiling point, non-coordinating solvents are essential to reach the required reaction temperatures.
Temperature 80-110 °C110-140 °C Higher thermal energy is required to overcome the significant activation barrier for the C-N bond formation. [3]
Q3: I need to selectively reduce the nitro group. What are the best practices for this hindered substrate?

Answer: Selective reduction of the nitro group to an amine is a common and feasible transformation. The steric hindrance around the nitro group is less of an issue for small reducing agents or heterogeneous catalysts. The primary concern is chemoselectivity—avoiding reduction of other functionalities.

Recommended Reduction Methods:

MethodReagentsTypical ConditionsAdvantages & Considerations
Catalytic Hydrogenation H₂ (gas), Pd/C (5-10 mol%) or Raney NickelMethanol or Ethanol, RT to 50°C, 1-50 atm H₂Generally clean and high-yielding. [4]The catalyst surface provides a route that bypasses solution-phase steric issues. Monitor carefully to prevent over-reduction of the aromatic ring.
Metal-Acid Reduction SnCl₂·2H₂OEthanol or Ethyl Acetate, 70-80°CA classic and reliable method for nitro group reduction. [5]The workup can be cumbersome, requiring careful neutralization.
Transfer Hydrogenation Ammonium formate, Pd/CMethanol, RefluxAvoids the need for a high-pressure hydrogenation apparatus. It is a safer and more convenient lab-scale method.
Iron in Acidic Media Fe powder, NH₄Cl or Acetic AcidEthanol/Water, RefluxAn economical and effective method, often used in industrial processes. [5]
Q4: Conventional methods are failing due to extreme steric hindrance. What advanced techniques can I employ?

Answer: When standard thermal methods prove insufficient, specialized techniques that introduce higher energy or alter reaction thermodynamics can be effective.

  • High-Pressure Chemistry (Barochemistry): Performing reactions at high pressures (10-20 kbar) can significantly accelerate sterically hindered reactions. [6]Pressure reduces the activation volume of the transition state, effectively forcing molecules closer together and overcoming steric repulsion. This can dramatically improve yields for reactions that are otherwise non-viable. [7][8]

  • Microwave-Assisted Synthesis: Microwave heating can rapidly and efficiently bring reactions to high temperatures, often reducing reaction times from hours to minutes. For sterically hindered transformations, this can minimize the formation of degradation byproducts that may occur during prolonged heating.

Validated Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of this compound with an Aryl Bromide

This protocol is optimized for coupling with a highly hindered aniline, employing a state-of-the-art catalyst system.

  • Reagent and Catalyst Setup: In a glovebox or under a robust argon counterflow, add to a flame-dried Schlenk tube:

    • BrettPhos-Pd-G3 precatalyst (0.02 mmol, 2.0 mol%)

    • Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 mmol, 1.5 equiv.)

  • Substrate Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the desired aryl bromide (1.1 mmol, 1.1 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the tube tightly and heat the mixture to 120 °C with vigorous stirring for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel.

Protocol 2: Selective Reduction of the Nitro Group using Tin(II) Chloride

This protocol provides a reliable method for the chemoselective reduction of the nitro group.

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv.) in ethanol (15 mL).

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 mmol, 4.0 equiv.) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 2-4 hours. The reaction's progress can be monitored by the disappearance of the yellow starting material color and confirmed by TLC.

  • Work-up: Cool the reaction to room temperature and carefully pour it into a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid and precipitate tin salts.

  • Extraction: Filter the mixture through a pad of Celite® to remove inorganic solids, washing thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the desired diamine product, which can be further purified if necessary.

References
  • Patil, V. V., & Shankarling, G. S. (2015). Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. The Journal of Organic Chemistry, 80(15), 7876–7883. [Link]

  • Mailig, M., Rucker, R. P., & Lalic, G. (2015). A practical catalytic method for the synthesis of sterically hindered anilines. Chemical Communications, 51(55), 11048–11051. [Link]

  • Rucker, R. P., & Lalic, G. (2012). Synthesis of Hindered Anilines: Copper-Catalyzed Electrophilic Amination of Aryl Boronic Esters. Angewandte Chemie International Edition, 51(16), 3953–3956. [Link]

  • Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Chempanda Blog. [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Chemistry Steps. [Link]

  • Törincsi, M., et al. (2025). Green synthesis of building blocks, drug candidates and fine chemicals by barochemistry: application of high pressure in organic synthesis. Green Chemistry. [Link]

  • Chemistry Stack Exchange. (2019). Nitration of aniline. [Link]

  • Somerville, R. J., & Toste, F. D. (2020). New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. Chemical Reviews, 120(17), 9323–9386. [Link]

  • Zeng, X., et al. (2020). Steric Hindrance Effect in High-Temperature Reactions. CCS Chemistry. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • ResearchGate. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Catalysis. [Link]

  • Dong, J., & Szostak, M. (2018). Ruthenium(0)-Catalyzed Cross-Coupling of Anilines with Organoboranes by Selective Carbon–Nitrogen Cleavage. ACS Catalysis, 8(10), 9219–9225. [Link]

  • Nolan, S. P., & Szostak, M. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. Angewandte Chemie International Edition, 60(28), 15468-15475. [Link]

  • Quora. (2018). Why does aniline react faster than nitro benzene in an electronic substitution reaction? [Link]

  • ResearchGate. (n.d.). Cross-coupling strategies for aniline synthesis. [Link]

  • Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. [Link]

  • ResearchGate. (2020). Steric Hindrance Effect in High-Temperature Reactions. [Link]

  • Der Pharma Chemica. (n.d.). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. [Link]

  • ACS Publications. (n.d.). Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. Industrial & Engineering Chemistry Research. [Link]

  • ResearchGate. (2019). Reactions for making widely used aniline compounds break norms of synthesis. [Link]

  • Physics Forums. (2018). Steric inhibition of protonation in o-substituted anilines. [Link]

  • Jenner, G. (2002). Effect of high pressure on sterically congested Passerini reactions. Tetrahedron Letters, 43(7), 1235-1238. [Link]

  • ResearchGate. (n.d.). Synthesis route of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline. [Link]

  • Semantic Scholar. (n.d.). Synthesis Technique of 2-Methyl-6-nitroaniline. [Link]

  • Asynt. (2024). Methods for Heating Chemical Reactions Under High Pressure. [Link]

  • Al-Ostath, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14, 3769-3780. [Link]

  • ResearchGate. (n.d.). The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid... [Link]

  • ResearchGate. (n.d.). Anilines as Nucleophiles. [Link]

  • Slideshare. (n.d.). Reactions and pharmaceutical applications of aniline. [Link]

  • ResearchGate. (2021). Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors. [Link]

  • PubChem. (n.d.). 2-Methyl-4-nitroaniline. [Link]

  • Google Patents. (n.d.). CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.
  • Energetic Materials. (n.d.). Synthesis Technique of 2-Methyl-6-nitroaniline. [Link]

Sources

Technical Support Center: Byproduct Analysis in Azo Coupling Reactions of 2-Methyl-4-morpholino-6-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting and Optimization

Welcome to the technical support center for byproduct analysis in coupling reactions. While direct literature on "2-Methyl-4-morpholino-6-nitroaniline" is not extensively available, its structure strongly suggests its use as a diazo component in azo coupling reactions—a cornerstone of dye and pigment synthesis.[1] This guide leverages established principles from analogous, well-documented azo coupling systems to provide researchers, scientists, and drug development professionals with a robust framework for identifying, minimizing, and troubleshooting byproducts.

We will proceed by examining a representative reaction: the diazotization of this compound followed by its coupling with a common partner, such as a naphthol derivative. This practical approach allows us to address the specific challenges you may face in your own experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing an off-color precipitate and the yield of my target azo dye is low. What are the most likely byproducts?

Low yields and incorrect colors are typically the result of side-reactions competing with the desired azo coupling.[2] The primary culprits are byproducts stemming from the instability of the diazonium salt intermediate.[3]

Common Byproducts Include:

  • Phenolic Impurities: The most common byproduct is the corresponding phenol, formed when the diazonium group (-N₂⁺) is replaced by a hydroxyl group (-OH) from water.[4] This is particularly prevalent if the reaction temperature rises above the recommended 0-5°C.[2]

  • Triazenes: If your coupling partner is a primary or secondary amine, the diazonium salt can react with the amine's nitrogen atom (N-coupling) instead of the aromatic ring (C-coupling).[2][5] This forms a triazene, which is often an unstable, undesired byproduct.[6]

  • Diazoamino Compounds: These can form when the diazonium salt couples with the amino group of the unreacted parent aniline.[2] This is a sign of incomplete diazotization.

  • Polymeric/Tar-like Substances: The formation of brown, insoluble tars often indicates significant decomposition of the diazonium salt at elevated temperatures, leading to a complex mixture of byproducts.[2]

Q2: I'm seeing multiple spots on my TLC plate and several peaks in my HPLC chromatogram that are close to my main product. How can I identify them?

Differentiating between the target product and various byproducts requires a multi-faceted analytical approach. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for this type of analysis.[7][8]

Identification Workflow:

  • HPLC-UV Analysis: Initially, use a Diode Array Detector (DAD) to obtain UV-Vis spectra for each peak. Azo dyes have characteristic strong absorbance in the visible region (400-700 nm), while many byproducts like phenols will have different absorption maxima.[9]

  • Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) will provide the molecular weight of the compound in each HPLC peak.[10] This is crucial for distinguishing between isomers and identifying compounds formed through unexpected additions or decompositions.

  • Tandem MS (MS/MS): To confirm structures, subject the primary ions from your MS to Collision-Induced Dissociation (CID). The resulting fragmentation patterns provide structural information that can help differentiate isomers and pinpoint the location of functional groups.[8]

The following table summarizes expected mass-to-charge ratios (m/z) for potential species in a hypothetical reaction.

Compound TypeHypothetical StructureExpected [M+H]⁺ (m/z)Notes
Starting Material This compound238.1Unreacted starting material.
Desired Product Azo dye with N,N-dimethylaniline357.2Target compound.
Phenolic Byproduct 2-Methyl-4-morpholino-6-nitrophenol239.1Formed from diazonium salt decomposition.
Triazene Byproduct Formed with unreacted starting amine474.2Dimer-like structure.
Q3: My diazotization step seems inefficient, leading to downstream byproducts. How can I optimize this critical step?

Complete and clean diazotization is essential for a successful coupling reaction. The steric hindrance from the ortho-methyl group and the electron-withdrawing nature of the nitro group in your starting material can make diazotization challenging.[11]

Key Optimization Parameters:

  • Temperature Control: The reaction must be kept between 0-5°C.[12] Use an ice-salt bath for consistent cooling. Temperatures above this range lead to rapid decomposition of the diazonium salt into phenols and other impurities.[2]

  • Rate of Nitrite Addition: Add the sodium nitrite solution slowly and dropwise. A rapid addition can cause localized temperature spikes, leading to decomposition and the formation of tarry byproducts.[2]

  • Acid Concentration: Ensure a sufficient excess of mineral acid (e.g., hydrochloric acid) is used. This is necessary to fully protonate the starting amine and to generate the active nitrosating agent, the nitrosonium ion (NO⁺).[11][13]

  • Purity of Starting Amine: Impurities in the initial this compound can lead to colored byproducts and interfere with the diazotization process.[3]

Q4: How does pH affect the subsequent coupling reaction and byproduct formation?

The pH of the coupling reaction is a critical parameter that dictates both the reaction rate and the regioselectivity (C- vs. N-coupling).

  • Coupling with Phenols: These reactions require mildly alkaline conditions (pH 8-10). The base deprotonates the phenol to form the much more nucleophilic phenoxide ion, which readily attacks the diazonium electrophile.[4][14]

  • Coupling with Anilines: These reactions are typically performed in mildly acidic conditions (pH 4-6).[2] In alkaline conditions, the concentration of the diazonium ion decreases, and the risk of N-coupling to form triazenes increases.[15]

Incorrect pH can either halt the reaction or significantly promote the formation of undesired byproducts.[2] Careful monitoring and adjustment of pH are essential.

Visualizing Reaction Pathways and Troubleshooting

To better understand the chemical transformations and decision-making processes, the following diagrams illustrate the key pathways.

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_byproducts Potential Byproduct Pathways A 2-Methyl-4-morpholino- 6-nitroaniline B Aryl Diazonium Salt (Intermediate) A->B NaNO₂, HCl 0-5 °C D Desired Azo Dye (Product) B->D E Phenolic Byproduct B->E H₂O, T > 5°C F Triazene Byproduct B->F Excess Amine G Tar Formation B->G High Temp Decomposition C Coupling Component (e.g., Naphthol) C->D

Caption: General workflow for azo dye synthesis and common byproduct pathways.

G start Problem Observed: Low Yield / Off-Color Product q1 Analyze reaction mixture by HPLC-MS start->q1 phenol Major Peak is Phenolic Byproduct q1->phenol Decomposition triazene Unexpected Mass (e.g., Triazene) q1->triazene Side Reaction unreacted High % of Starting Material q1->unreacted Incomplete Reaction sol_temp Solution: Improve Temperature Control (Maintain 0-5°C) phenol->sol_temp sol_ph Solution: Optimize Coupling pH & Check for Excess Amine triazene->sol_ph sol_dianitro Solution: Check Diazotization (Slow NaNO₂ addition, excess acid) unreacted->sol_dianitro

Caption: Troubleshooting flowchart for byproduct identification and resolution.

Experimental Protocols

Protocol 1: General Procedure for HPLC-MS Analysis

This protocol provides a starting point for analyzing the complex mixture resulting from an azo coupling reaction. Method optimization will be required based on the specific analytes.

  • Sample Preparation:

    • Quench a 0.1 mL aliquot of the reaction mixture in 1.0 mL of a 50:50 acetonitrile/water solution.

    • Vortex the sample for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes to pellet any precipitate.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Detection: DAD (210-700 nm) followed by ESI-MS.

  • MS Conditions (ESI Positive Mode):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325°C.

    • Nebulizer Pressure: 40 psi.

This method allows for the separation of compounds with varying polarities and provides both UV-Vis and mass data for tentative identification.[8][16]

Troubleshooting Guide Summary

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield / No Reaction Diazotization Failure: Temperature too high; insufficient acid; impure amine.[3]Maintain temperature strictly at 0-5°C; use excess mineral acid; ensure purity of starting materials.
Incorrect Coupling pH: pH is not optimal for the specific coupling partner.[2]Adjust pH to ~8-10 for phenols or ~4-6 for anilines.
Incorrect Color Decomposition: Diazonium salt has decomposed to form phenols.[2]Use the diazonium salt immediately after preparation; maintain low temperatures throughout.
Wrong Isomer Formation: Coupling occurred at an unintended position (e.g., ortho instead of para).If the para position is blocked, ortho-coupling may occur. Consider a different coupling component.
Formation of Tar/Brown Precipitate Extensive Decomposition: Significant temperature increase during diazotization or coupling.[2]Ensure slow, dropwise addition of reagents with vigorous stirring and efficient cooling.
Oxidation: Coupling components (phenols, anilines) can oxidize.Consider running the reaction under an inert atmosphere (e.g., Nitrogen).
Significant Triazene Byproduct N-Coupling with Amine: Reaction conditions favor attack at the nitrogen of the coupling partner.[2][5]Adjust pH to be mildly acidic for aniline couplers; consider protecting the amine group if the problem persists.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Diazotization and Coupling Reactions for Azo Pigments.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Azo Coupling Reaction Yield.
  • Various Authors. (n.d.). Kinetics and Mechanism of Diazotization. ResearchGate.
  • Syrgiannis, Z., Bonasera, A., Tenori, E., & Prato, M. (n.d.). Typical aryl diazonium salt decomposition pathways. ResearchGate.
  • Benchchem. (n.d.). Preventing byproduct formation in azo coupling reactions.
  • Wikipedia. (n.d.). Triazenes.
  • NPTEL Archive. (n.d.). Lecture 16 Aromatic Diazonium Salts.
  • Vanhoenacker, G., David, F., & Sandra, P. (n.d.). Developing a method for the analysis of Azo Dyes using the Agilent 1290 Infinity LC Method Development System and the Agilent Method. Agilent.
  • Benchchem. (n.d.). Technical Support Center: Diazotization of Sterically Hindered Anilines.
  • Flieger, M., et al. (2000). Analysis of metal complex azo dyes by high- performance liquid chromatography/ electrospray ionization mass spectrometry and mul. Rapid Communications in Mass Spectrometry, 14(20), 1881-8.
  • Google Patents. (n.d.). Process for the preparation of aryl diazonium salts and reaction with nucleophiles.
  • Freeman, H. S., & Mills, K. P. (1988). Analyses of two azo dyes by high-performance liquid chromatography.
  • Flieger, M., et al. (2000). Analysis of metal complex azo dyes by high-performance liquid chromatography/electrospray ionization mass spectrometry and multistage mass spectrometry. PubMed.
  • ResearchGate. (n.d.). Analysis of metal complex azo dyes by high-performance liquid chromatography/electrospray ionization mass spectrometry and multistage mass spectrometry.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • BYJU'S. (n.d.). Diazotization Reaction Mechanism.
  • DR-NTU. (n.d.). INVESTIGATION OF REACTIONS OF ARYL TRI- AZENE/DIAZENE AND THEIR APPLICATION FOR SYNTHESIS OF ARYLBORONIC ESTERS AND DI.
  • Beilstein Journal of Organic Chemistry. (n.d.). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. PMC - NIH.
  • Lumen Learning. (n.d.). 17.3. Reactions involving arenediazonium salts | Organic Chemistry II.
  • Benchchem. (n.d.). A Comparative Analysis of Synthesis Routes for 2-Methyl-4-nitroaniline.
  • Wikipedia. (n.d.). Azo coupling.
  • Chemistry Stack Exchange. (2015). Azo coupling with arenediazonium salts - why isn't nitrogen gas lost?.
  • Guidechem. (n.d.). How to prepare 2-Methyl-6-nitroaniline in synthesis? - FAQ.
  • Chemistry LibreTexts. (2015). 22.11: Electrophilic Substitution with Arenediazonium Salts: Diazo Coupling.
  • Benchchem. (n.d.). managing byproduct formation in the synthesis of 2-Methyl-5-nitroaniline.
  • NCBI. (n.d.). GENERAL INTRODUCTION TO THE CHEMISTRY OF DYES - Some Aromatic Amines, Organic Dyes, and Related Exposures.
  • Quora. (2020). 3. Most diazo coupling reactions do not work well in acidic solutions. Why? Explain..
  • Flinn Scientific. (n.d.). Analysis of Dye Mixtures.
  • ChemicalBook. (n.d.). 2-Methyl-4-nitroaniline synthesis.
  • ResearchGate. (n.d.). Synthesis route of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline.
  • Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines.
  • Online Chemistry notes. (2023). Diazotization reaction: Mechanism and Uses.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • Longdom Publishing. (n.d.). Modern analytical methods for the analysis of synthetic dyes in food.
  • ResearchGate. (n.d.). Analytical Methods for the Characterization of Organic Dyes in Artworks and in Historical Textiles.
  • Semantic Scholar. (n.d.). Synthesis Technique of 2-Methyl-6-nitroaniline.
  • ResearchGate. (n.d.). (PDF) Simultaneous displacement of a nitro group during coupling of diazotized o -nitroaniline with phenols.
  • Slideshare. (n.d.). Methods to determine the dye chemistry.
  • Chemguide. (n.d.). some reactions of diazonium ions.
  • Benchchem. (n.d.). A Comparative Guide to 2-Methyl-5-nitroaniline in Synthesis Applications.
  • ResearchGate. (n.d.). Synthesis technique of 2-methyl-6-nitroaniline.
  • Benchchem. (n.d.). Application Notes and Protocols: Azo Coupling Reactions of 2-Methyl-4-nitrobenzenediazonium with Phenols.

Sources

Technical Support Center: Enhancing Reaction Kinetics of Substituted Nitroanilines

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from the Senior Application Scientist:

Welcome to the technical support center. While your query specified "2-Methyl-4-morpholino-6-nitroaniline," a compound with limited publicly available kinetic data[1], the principles governing its reactivity are well-established within the broader class of substituted nitroaromatics. This guide is structured to address the core challenge: enhancing reaction kinetics, using the catalytic reduction of a nitro group as a representative and fundamentally important transformation. The insights and protocols provided here are broadly applicable to your compound of interest and related structures, grounding our discussion in robust, verifiable science.

The reduction of a nitro group is a cornerstone of synthetic chemistry, yet its efficiency can be notoriously sensitive to a multitude of factors. This resource is designed for practicing researchers to navigate these complexities, moving beyond mere procedural steps to understand the causality behind them.

Frequently Asked Questions (FAQs)

Q1: My nitro reduction is extremely slow or has stalled completely. What are the most likely causes?

A1: A stalled reaction is a common issue, typically pointing to one of three areas: the catalyst, the reaction conditions, or the reagents themselves.

  • Catalyst Inactivation (Poisoning): This is the most frequent culprit. Precious metal catalysts (like Pd/C) have active sites that can be irreversibly blocked by contaminants. Common poisons include sulfur compounds (e.g., from thiols, thioethers), residual phosphorus-containing reagents, or even certain nitrogen heterocycles which can bind strongly to the metal surface[2]. The substrate or solvent might contain these impurities.

  • Insufficient Hydrogen Availability: In catalytic transfer hydrogenation (e.g., using hydrazine or NaBH₄), the hydrogen donor may be depleted or decomposing[3]. In reactions using H₂ gas, poor mass transfer of the gas into the liquid phase is a common problem. Vigorous stirring is essential to maximize the gas-liquid surface area[4].

  • Poor Substrate Solubility: If the nitroaniline substrate is not fully dissolved in the chosen solvent, the reaction becomes diffusion-limited, drastically slowing the apparent rate.

  • Product Inhibition: The resulting amine product can sometimes adsorb onto the catalyst surface, competing with the nitro-substrate and slowing the reaction rate as the conversion increases.

Q2: How do I choose the optimal catalyst for my specific nitroaniline derivative?

A2: Catalyst selection is a balance between reactivity, selectivity, and cost. There is no single "best" catalyst; the choice is substrate-dependent.

  • Palladium on Carbon (Pd/C): This is the workhorse for nitro reductions due to its high activity under mild conditions (H₂ balloon pressure, room temperature)[5][6]. However, it is notoriously non-selective and can reduce other functional groups, such as alkenes, alkynes, and benzyl ethers. It is also highly susceptible to causing dehalogenation in halogenated nitroaromatics[7][8].

  • Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂): These are generally more robust to acidic conditions than Pd/C and can be effective when palladium catalysts fail. PtO₂, also known as Adam's catalyst, is a common choice[3].

  • Raney Nickel (Raney® Ni): A cost-effective alternative to precious metals. It is particularly useful for substrates where dehalogenation is a concern[5]. However, it often requires higher temperatures and pressures and is pyrophoric, requiring careful handling[2].

  • Metal Reductants (Fe, Zn, SnCl₂): These are classical methods that offer excellent chemoselectivity, often leaving other reducible groups untouched[5]. Iron powder in acidic media (e.g., acetic acid) is a very mild and selective option, though it can lead to large amounts of iron sludge waste, complicating purification[5][9].

Q3: What is the role of the solvent, and how does it impact reaction kinetics?

A3: The solvent is not merely a medium for dissolution; it actively influences the reaction rate.[10][11] Its roles include:

  • Solubilizing the Reactant: As mentioned, the substrate must be in solution to react efficiently.

  • Modifying Catalyst Activity: Solvents can stabilize or destabilize key intermediates and transition states on the catalyst surface[11]. Protic solvents like methanol and ethanol are often excellent choices for catalytic hydrogenation, providing high conversion rates[12]. They can participate in the protonolysis steps of the reduction mechanism.

  • Controlling Heat Transfer: Nitro reductions are often highly exothermic. The solvent acts as a heat sink, preventing thermal runaways, which can lead to side reactions or catalyst degradation.

A statistical analysis of solvents for nitrobenzene hydrogenation found that a solvent's hydrogen donor and acceptor abilities are critical factors, with protic solvents generally providing higher conversion and yield than aprotic ones[12].

Troubleshooting Guide: From Slow Reactions to Optimal Performance

This section provides a systematic approach to diagnosing and solving common problems.

Problem Probable Cause(s) Suggested Solution(s)
Reaction Fails to Initiate 1. Catalyst Poisoning: Impurities in substrate, solvent, or from glassware. 2. Inactive Catalyst: Catalyst is old, was improperly handled (e.g., air exposure for pyrophoric catalysts), or is a poor choice for the substrate. 3. No Hydrogen Source: H₂ gas line is blocked, balloon has a leak, or transfer agent (e.g., NaBH₄) has degraded.1. Purify Substrate: Recrystallize or run a plug of silica gel. Use high-purity solvents. 2. Test Catalyst: Run a reaction on a simple, reliable substrate like nitrobenzene to confirm activity. Use fresh catalyst from a reputable source. 3. Verify H₂ Delivery: Use a bubbler to confirm gas flow. Use a fresh bottle of the transfer agent.
Reaction is Slow or Stalls Mid-Way 1. Insufficient Catalyst Loading: The turnover frequency (TOF) is too low for a practical reaction time. 2. Poor Mixing/Mass Transfer: Inadequate stirring prevents H₂ gas from dissolving or the substrate from reaching the catalyst surface. 3. Product Inhibition: The amine product is blocking active sites. 4. Intermediate Buildup: Stable intermediates like nitroso or hydroxylamine species are forming but are slow to reduce further[9][13].1. Increase Catalyst: Incrementally increase catalyst loading (e.g., from 1 mol% to 5 mol%). 2. Improve Agitation: Use a larger flask to increase headspace, a baffled flask if available, and ensure vigorous stirring to create a vortex. 3. Change Solvent/Temperature: Altering the solvent may change adsorption equilibria. A modest increase in temperature can sometimes overcome product inhibition, but may reduce selectivity[3]. 4. Monitor with TLC/LCMS: Confirm the presence of intermediates. A change in catalyst or solvent may be required to facilitate the complete reduction.
Low Yield / Formation of Byproducts 1. Over-reduction/Side Reactions: Other functional groups are being reduced (e.g., dehalogenation, benzyl ether cleavage). 2. Condensation Reactions: Intermediates (nitroso and hydroxylamine) can condense to form azoxy or azo compounds, especially under neutral or basic conditions[9][14]. 3. Catalyst Decomposition: Harsh conditions (high temp, wrong pH) can degrade the catalyst, leading to uncontrolled reactions.1. Switch to a Milder/More Selective System: If Pd/C causes dehalogenation, try Raney® Ni or a chemical reductant like Fe/AcOH[5]. 2. Control pH and Temperature: Acidic conditions often favor the direct reduction pathway to the amine and suppress condensation[10]. Run the reaction at the lowest effective temperature. 3. Consult Literature: Review conditions used for similar substituted nitroanilines. Ensure the chosen catalyst is stable under your proposed conditions.

Visualizing the Kinetic Factors and Troubleshooting Workflow

A clear understanding of the interplay between variables is key to enhancing reaction kinetics.

kinetics_factors cluster_reactants Reactants & Reagents cluster_catalyst Catalyst System cluster_conditions Reaction Conditions Substrate Substrate Purity & Concentration Kinetics Reaction Kinetics Substrate->Kinetics Solvent Solvent Choice (Polarity, Protic/Aprotic) Solvent->Kinetics H2_Source Hydrogen Source (H₂ Gas vs. Transfer Agent) H2_Source->Kinetics Catalyst_Type Catalyst Choice (Pd/C, PtO₂, Raney Ni, etc.) Catalyst_Type->Kinetics Catalyst_Loading Catalyst Loading (mol %) Catalyst_Loading->Kinetics Catalyst_Activity Catalyst Activity (Freshness, Poisoning) Catalyst_Activity->Kinetics Temperature Temperature Temperature->Kinetics Pressure Pressure (H₂) Pressure->Kinetics Mixing Mixing Rate (Stirring Speed) Mixing->Kinetics pH pH pH->Kinetics troubleshooting_workflow Start Reaction is Slow or Stalled Check_Catalyst 1. Verify Catalyst Activity (Run control reaction, use fresh catalyst) Start->Check_Catalyst Check_Purity 2. Check Reagent Purity (Purify substrate, use high-purity solvent) Check_Catalyst->Check_Purity [ Catalyst OK ] Success Reaction Rate Enhanced Check_Catalyst->Success [ New Catalyst Works ] Optimize_Mixing 3. Optimize Physical Conditions (Increase stir rate, check H₂ flow) Check_Purity->Optimize_Mixing [ Reagents Pure ] Check_Purity->Success [ Purification Works ] Optimize_Chemical 4. Optimize Chemical Conditions (Increase catalyst loading, change solvent/temp) Optimize_Mixing->Optimize_Chemical [ No Improvement ] Optimize_Mixing->Success [ Improvement Seen ] Optimize_Chemical->Success [ Improvement Seen ] Failure Consult Specialist / Re-evaluate Synthetic Route Optimize_Chemical->Failure [ No Improvement ]

Caption: Systematic workflow for troubleshooting slow reactions.

Experimental Protocol: Optimizing Catalytic Hydrogenation of a Nitroaniline

This protocol provides a robust starting point for the reduction of a substituted nitroaniline using the common Pd/C catalyst system.

Objective: To determine the optimal conditions for the reduction of a model nitroaniline to its corresponding aniline via catalytic hydrogenation with Pd/C.

Materials:

  • Substituted Nitroaniline (e.g., 2-Methyl-4-nitroaniline)

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (MeOH), HPLC grade

  • Hydrogen (H₂) gas cylinder with regulator

  • Balloons

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Celite® for filtration

Procedure:

  • Reaction Setup:

    • To a 100 mL two-neck round-bottom flask containing a magnetic stir bar, add the substituted nitroaniline (e.g., 1.0 g, 1.0 equiv).

    • Add methanol (20 mL) to dissolve the substrate. Gentle warming may be required. Allow to cool to room temperature.

    • Fit one neck of the flask with a rubber septum. Fit the other neck with a stopcock adapter connected to a vacuum/inert gas manifold.

  • Inerting the System:

    • Carefully, and in a single portion, add the 10% Pd/C catalyst (5 mol%, ~0.05 equiv by weight of Pd metal). CAUTION: Do not add the dry catalyst to the flammable solvent vapor without an inert atmosphere; always add the catalyst to the solution.

    • Seal the flask with the septum.

    • Evacuate the flask under vacuum for 1-2 minutes while stirring gently to degas the solution.

    • Backfill the flask with an inert gas like Nitrogen or Argon. Repeat this vacuum/backfill cycle three times.

  • Introducing Hydrogen:

    • After the final inert gas backfill, evacuate the flask one last time.

    • Backfill the flask with hydrogen from a balloon attached to the stopcock.

    • Begin vigorous stirring immediately to ensure good mixing of the gas, liquid, and solid phases. The reaction is often exothermic; a slight warming of the flask may be observed.

  • Monitoring the Reaction:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • To take a sample, briefly switch the atmosphere to inert gas, remove a small aliquot with a syringe through the septum, and then re-establish the hydrogen atmosphere.

    • The reaction is complete when the starting material is no longer visible.

  • Workup:

    • Once complete, carefully purge the flask with inert gas to remove all hydrogen.

    • Prepare a small pad of Celite® in a Büchner funnel and wet it with methanol.

    • Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. CAUTION: The Celite® pad with the catalyst is pyrophoric and can ignite in air as it dries. Immediately quench the pad with plenty of water before disposal.

    • Rinse the flask and the pad with additional methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by recrystallization or column chromatography.

References

  • Guo, W., Zheng, Y., Xiang, W., & Zhang, Y. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Sustainable Energy & Fuels. [Link]

  • Klyuev, M. V., & Shvets, V. F. (2021). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Bashkir chemical journal. [Link]

  • Wang, D., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

  • Pen-Cheng, L., et al. (2013). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules. [Link]

  • Klyuev, M.V. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Academia.edu. [Link]

  • Ali, J., et al. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium. ChemistryOpen. [Link]

  • Royal Society of Chemistry. (2018). Tandem selective reduction of nitroarenes catalyzed by palladium nanoclusters. Green Chemistry. [Link]

  • Ali, J., et al. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. PMC - NIH. [Link]

  • Takale, B. S., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters. [Link]

  • Ali, J., et al. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. ResearchGate. [Link]

  • Wang, Z., et al. (2016). Insights into the mechanism of nitrobenzene reduction to aniline over Pt catalyst and the significance of the adsorption of phenyl group on kinetics. Queen's University Belfast. [Link]

  • Reddit user discussion. (2022). Hydrogenation reaction tips and tricks. r/Chempros. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Methyl-6-nitroaniline (CAS 570-24-1). Cheméo. [Link]

  • Sokolsky, D.V., et al. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy. [Link]

  • Royal Society of Chemistry. (2020). Critical review on the chemical reduction of nitroaniline. RSC Publishing. [Link]

  • Pir, A., et al. (2020). Critical review on the chemical reduction of nitroaniline. ResearchGate. [Link]

  • Kim, D., et al. (2021). A solvent-selection strategy for the hydrogenation reaction inside a tubular-flow reactor through a statistical approach. Reaction Chemistry & Engineering. [Link]

  • PubChem. (n.d.). 2-Methyl-4-nitroaniline. PubChem. [Link]

  • PubMed. (2018). Catalytic Reduction of 2-nitroaniline: A Review. PubMed. [Link]

  • Wang, H., et al. (2024). Solvent-free selective hydrogenation of nitroaromatics to azoxy compounds over Co single atoms decorated on Nb2O5 nanomeshes. ResearchGate. [Link]

  • Liu, Y., & Lercher, J. (n.d.). Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. American Chemical Society. [Link]

  • Royal Society of Chemistry. (2019). Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. Faraday Discussions. [Link]

  • ResearchGate. (2025). Solvent-Free Selective Hydrogenation of Nitroarenes Using Nanoclusters of Palladium Supported on Nitrogen-Doped Ordered Mesoporous Carbon. ResearchGate. [Link]

Sources

Validation & Comparative

The Unseen Architect: A Comparative Guide to PROTAC Linker Effects on Potency, Featuring a Hypothetical Analysis of a Novel Nitroaniline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving landscape of targeted protein degradation, the Proteolysis Targeting Chimera (PROTAC) has emerged as a powerful modality, offering the potential to address previously "undruggable" targets.[1][2] These heterobifunctional molecules orchestrate the degradation of a protein of interest (POI) by hijacking the cell's native ubiquitin-proteasome system.[1][3] A PROTAC's architecture is deceptively simple: a ligand for the POI and a ligand for an E3 ubiquitin ligase are joined by a chemical linker.[1][4] While the ligands provide specificity, it is the often-underestimated linker that dictates the ultimate potency and efficacy of the PROTAC.[5][6][7] This guide will provide a comparative analysis of common linker types and their impact on PROTAC performance, and as a case study in rational design, we will explore the theoretical implications of a novel, rigid linker scaffold: "2-Methyl-4-morpholino-6-nitroaniline."

The Central Role of the Linker in PROTAC Efficacy

The linker is far more than a passive tether; it is an active contributor to the formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase.[5][7] An ideal linker facilitates optimal spatial orientation and protein-protein interactions within this complex, leading to efficient ubiquitination and subsequent degradation of the target protein.[3][4] Conversely, a suboptimal linker can introduce steric hindrance, promote unfavorable conformations, or possess poor physicochemical properties, all of which can severely compromise degradation efficiency.[7]

The key parameters of a linker that influence PROTAC potency include its length, composition, rigidity, and attachment points.[6][8] The interplay of these factors governs the PROTAC's solubility, cell permeability, and its ability to induce a stable and active ternary complex.[9][10]

A Comparative Analysis of PROTAC Linker Archetypes

PROTAC linkers are broadly classified based on their chemical composition and flexibility. The most common types include flexible alkyl and polyethylene glycol (PEG) chains, and more rigid structures incorporating cyclic moieties.[1][]

Linker TypeKey CharacteristicsAdvantagesDisadvantages
Alkyl Chains Flexible, hydrophobic.Synthetically straightforward; systematic length variation is simple.Can decrease solubility; may lead to non-specific hydrophobic interactions.
PEG Chains Flexible, hydrophilic.Improves solubility and cell permeability; reduces non-specific binding.Can be metabolically unstable; may be too flexible for optimal ternary complex formation in some cases.
Rigid Linkers (e.g., piperazine/piperidine, alkynes) Constrained conformation.Can pre-organize the PROTAC for optimal binding, leading to higher potency; may improve metabolic stability.[10]More complex synthesis; less conformational freedom may be detrimental if the optimal geometry is not achieved.
Hypothetical: this compound Scaffold Rigid aromatic core, potential for improved solubility (morpholine), and specific electronic properties (nitro group).The rigid core could enforce a specific and potentially highly favorable conformation for ternary complex formation. The morpholino group may enhance aqueous solubility and the nitro group could be leveraged for further chemical modification.The rigidity could also be a significant drawback if the enforced conformation is not conducive to a productive ternary complex. The metabolic stability of the nitro group would need to be carefully evaluated.

Experimental Workflows for Evaluating Linker Performance

A systematic, multi-faceted approach is essential for characterizing the efficacy of a novel PROTAC, particularly when evaluating the impact of a new linker.[12] The following experimental workflows provide a robust framework for assessing PROTAC potency and mechanism of action.

Workflow for Assessing PROTAC-Mediated Protein Degradation

PROTAC Degradation Workflow cluster_0 Cellular Assays cluster_1 Biochemical Analysis Cell Culture Cell Culture PROTAC Treatment PROTAC Treatment Cell Culture->PROTAC Treatment Treat with varying PROTAC concentrations Cell Lysis Cell Lysis PROTAC Treatment->Cell Lysis Harvest cells at different time points Cell Viability Cell Viability Assay (Cytotoxicity) PROTAC Treatment->Cell Viability Western Blot Western Blot (Protein Degradation) Cell Lysis->Western Blot Ubiquitination Assay Ubiquitination Assay (Mechanism of Action) Cell Lysis->Ubiquitination Assay

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

Detailed Experimental Protocols

This is the most direct method to measure the reduction in target protein levels.[12]

Materials:

  • Appropriate cell line and cell culture reagents

  • PROTAC compound (stock solution in DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[13]

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the protein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC for various time points (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add lysis buffer with protease inhibitors and incubate on ice for 15-30 minutes.[13]

  • Protein Quantification: Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes (with the exception of some membrane proteins).

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.[14] Incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane thoroughly and add the chemiluminescent substrate. Image the blot using a chemiluminescence detection system. Densitometry analysis can be used to quantify the extent of protein degradation.

This assay confirms that the PROTAC-mediated protein degradation is dependent on the ubiquitin-proteasome system.[15][16]

Materials:

  • Cells treated with PROTAC and a proteasome inhibitor (e.g., MG132)

  • Lysis buffer with protease inhibitors and deubiquitinase inhibitors (e.g., PR-619)

  • Antibody for the protein of interest for immunoprecipitation

  • Protein A/G magnetic beads

  • Anti-ubiquitin antibody for Western blotting

Protocol:

  • Cell Treatment and Lysis: Treat cells with the PROTAC in the presence or absence of a proteasome inhibitor for a shorter time course (e.g., 1-4 hours). Lyse the cells as described above, ensuring the inclusion of deubiquitinase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the protein of interest overnight at 4°C. Add Protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complex.

  • Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the immunoprecipitated protein by boiling in Laemmli sample buffer.

  • Western Blotting: Perform Western blotting on the eluted samples using an anti-ubiquitin antibody to detect the polyubiquitinated protein of interest. An increase in the ubiquitinated protein signal in the presence of the PROTAC confirms its mechanism of action.

This assay assesses the cytotoxic effects of the PROTAC on the cells.[15][17]

Materials:

  • Cells seeded in a 96-well plate

  • PROTAC compound

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC for an extended period (e.g., 48-72 hours).

  • Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader. The signal is proportional to the number of viable cells.

Visualizing the PROTAC Mechanism of Action

PROTAC_MoA POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degradation Degraded Peptides Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion: Rational Linker Design is Key to Potent PROTACs

The linker is a critical determinant of PROTAC potency, and its rational design is paramount for developing effective protein degraders.[4][] While established linker classes like alkyl and PEG chains offer a solid foundation, the exploration of novel, more rigid scaffolds, such as the hypothetical "this compound" structure, holds the potential to unlock new levels of potency and selectivity. By employing a systematic and rigorous experimental approach, researchers can thoroughly evaluate the impact of different linkers on PROTAC performance. The combination of Western blotting to quantify degradation, ubiquitination assays to confirm the mechanism of action, and cell viability assays to assess cytotoxicity provides a comprehensive toolkit for the development of the next generation of targeted protein degraders.

References

  • Tavares, F. et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. [Link]

  • University of Birmingham. (2022). Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. [Link]

  • Wang, L. et al. (2022). Small Molecule–Degrader Conjugates: Evaluating the Structure–Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery. Journal of Medicinal Chemistry. [Link]

  • Ciulli, A. et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC, NIH. [Link]

  • BMG Labtech. (2021). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. [Link]

  • Profacgen. Ubiquitination Assay. [Link]

  • PubMed. (2022). Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery. [Link]

  • Mtoz Biolabs. PROTAC Molecules Activity and Efficacy Evaluate Service. [Link]

  • CD ComputaBio. PROTAC Linker Design and Optimization. [Link]

  • R Discovery. (2022). Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery. [Link]

  • Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. [Link]

  • Taylor & Francis Online. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. [Link]

  • NIH. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. [Link]

  • Springer Nature Experiments. (2020). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. [Link]

  • 2BScientific. Ten Tips for Successful Westerns. [Link]

  • ResearchGate. (2022). (PDF) An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. [Link]

  • Reaction Biology. Protein Degradation Assays - PROTAC Screening. [Link]

  • Bio-Techne. Assays for Targeted Protein Degradation. [Link]

  • NIH. (2019). Critical assessment of targeted protein degradation as a research tool and pharmacological modality. [Link]

  • NIH. (2021). Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One. [Link]

  • ResearchGate. (2020). (PDF) Current strategies for the design of PROTAC linkers: a critical review. [Link]

  • Semantic Scholar. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. [Link]

Sources

Navigating the Spacer: A Comparative Guide to Alkyl Linkers and Novel Chemical Scaffolds in PROTAC Design

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving landscape of targeted protein degradation, the Proteolysis Targeting Chimera (PROTAC) has emerged as a powerful therapeutic modality. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins, are elegantly simple in concept yet profoundly complex in their mechanism of action.[1][2] A PROTAC's success hinges on the synergistic interplay of its three core components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the often-underestimated linker that connects them.[1]

While the choice of ligands dictates the "what" and "how" of PROTAC targeting, the linker governs the crucial "where" and "when," orchestrating the formation of a productive ternary complex between the POI and the E3 ligase.[3] Historically, linker design has been a somewhat empirical process, a "trial and error" approach to finding a connection that works.[1][4] However, as our understanding of the structural and dynamic nature of ternary complexes deepens, a more rational approach to linker design is taking center stage.[1][4]

This guide provides an in-depth comparison of the most established and widely used linker class—the alkyl linkers—with a forward-looking analysis of how novel chemical scaffolds, exemplified by the molecule "2-Methyl-4-morpholino-6-nitroaniline," could potentially influence PROTAC design. We will delve into the causality behind experimental choices, provide validated protocols, and offer a field-proven perspective for researchers, scientists, and drug development professionals.

The Unsung Hero: Why the PROTAC Linker is Critical

The linker is far more than a simple tether. Its length, composition, rigidity, and attachment points are critical parameters that profoundly influence a PROTAC's biological activity.[1][3] An optimized linker is essential for:

  • Productive Ternary Complex Formation: The linker must possess the correct length and flexibility to orient the POI and E3 ligase in a manner conducive to ubiquitination.[3][] A linker that is too short may cause steric hindrance, while one that is too long might lead to unproductive binding.[][6]

  • Physicochemical Properties: The linker's chemical makeup significantly impacts the overall solubility, cell permeability, and metabolic stability of the PROTAC molecule.[][7]

  • Selectivity: Subtle changes in linker composition can impart selectivity for degrading one protein over another, even within the same family.[4]

The Workhorse of PROTACs: A Deep Dive into Alkyl Linkers

Alkyl chains, often interspersed with ether functionalities (polyethylene glycol or PEG units), represent the most common motifs in published PROTAC structures.[1][4] Approximately 30% of reported PROTACs utilize purely alkyl linkers, and around 65% contain a combination of alkyl and PEG segments.[4] Their prevalence is a testament to their synthetic tractability and functional reliability.

Properties and Performance of Alkyl Linkers

Alkyl linkers are primarily composed of saturated hydrocarbon chains. Their key characteristics include:

  • Synthetic Accessibility: Alkyl chains are readily synthesized and incorporated into PROTACs using commercially available building blocks and robust chemical reactions.[1][4]

  • Flexibility: The rotational freedom of single carbon-carbon bonds imparts significant flexibility, which can be crucial for allowing the PROTAC to adopt the optimal conformation for ternary complex formation.[4]

  • Hydrophobicity: Pure alkyl chains are hydrophobic, which can enhance cell membrane permeability.[3][7] However, excessive hydrophobicity can lead to poor aqueous solubility, aggregation, and off-target effects.[7] To counteract this, alkyl chains are frequently combined with more polar PEG units to strike a balance between permeability and solubility.[3][7]

The impact of alkyl linker length on PROTAC efficacy is a well-documented phenomenon. Early studies demonstrated that there is often an optimal range for linker length to achieve potent degradation. For instance, in the development of estrogen receptor (ER) targeting PROTACs, a 16-atom chain length was found to be optimal.[8] Similarly, for allosteric AKT PROTACs, alkyl linkers with a 7-10 carbon chain were most effective.[9]

Experimental Workflow: Optimizing Alkyl Linker Length

A common workflow for optimizing the linker involves synthesizing a small library of PROTACs with varying linker lengths and evaluating their degradation efficiency.

Protocol 1: Synthesis and Evaluation of an Alkyl Linker-Based PROTAC Library

1. Synthesis of Linker Intermediates: a. Begin with commercially available bifunctional alkyl chains of varying lengths (e.g., 6-(Fmoc-amino)hexanoic acid).[4] b. Protect one end of the linker to allow for sequential conjugation.

2. Conjugation to Ligands: a. Employ standard amide coupling or "click chemistry" reactions to attach the linker to the POI ligand and the E3 ligase ligand.[10][] Click chemistry, in particular, offers a modular and efficient platform for rapidly generating a library of PROTACs.[10][][12]

3. Purification and Characterization: a. Purify the final PROTACs using high-performance liquid chromatography (HPLC). b. Confirm the identity and purity of each PROTAC by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

4. Cellular Degradation Assay: a. Culture a relevant cell line that expresses the target protein. b. Treat the cells with a concentration range of each PROTAC from the library for a specified time (e.g., 24 hours). c. Lyse the cells and quantify the remaining target protein levels using Western blotting or an alternative quantitative protein detection method like ELISA or mass spectrometry-based proteomics.

5. Data Analysis: a. Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) for each PROTAC. b. Plot DC50 and Dmax values against linker length to identify the optimal linker.

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_analysis Data Analysis s1 Synthesize Linker Library (Varying Alkyl Chain Lengths) s2 Conjugate to POI and E3 Ligands s1->s2 s3 Purify and Characterize PROTACs s2->s3 e1 Treat Cells with PROTAC Library s3->e1 e2 Lyse Cells and Prepare Samples e1->e2 e3 Quantify Target Protein (e.g., Western Blot) e2->e3 a1 Calculate DC50 and Dmax e3->a1 a2 Identify Optimal Linker Length a1->a2

Exploring New Chemical Space: The Case of this compound

While alkyl and PEG linkers are effective, the field is moving towards more sophisticated and functional linkers to unlock novel PROTAC activities.[1][4] To understand the challenges and opportunities in this space, let's consider a hypothetical scenario using "this compound." Although this specific molecule is not a known PROTAC linker, analyzing its structure allows us to explore how different chemical features might impact PROTAC performance compared to a standard alkyl chain.

Structural and Chemical Properties

"this compound" possesses several distinct chemical features:

  • Aromatic Core: A substituted aniline ring.

  • Functional Groups: A nitro group (-NO2), a methyl group (-CH3), a morpholino group, and an amino group (-NH2).

These features would impart properties that are significantly different from a simple alkyl chain:

  • Rigidity: The aniline ring introduces a rigid, planar element into the linker. This contrasts sharply with the flexibility of alkyl chains.

  • Polarity and Solubility: The morpholino and nitro groups are polar, which could enhance aqueous solubility. However, the overall molecule has poor water solubility.[13]

  • Specific Interactions: The nitro and amino groups, as well as the oxygen in the morpholino ring, could act as hydrogen bond donors and acceptors, potentially forming specific interactions within the ternary complex.

  • Synthetic Complexity: Incorporating such a substituted aromatic core into a linker would be more synthetically challenging than using a simple alkyl chain.

G alkyl Flexible Hydrophobic Synthetically Simple No Specific Interactions novel Rigid Core Polar Groups Synthetically Complex Potential for H-Bonding

Comparative Analysis: Alkyl Linkers vs. Novel Scaffolds

FeatureAlkyl LinkersHypothetical "this compound" ScaffoldRationale and Implications
Flexibility HighLow (due to aromatic core)High flexibility in alkyl linkers can be advantageous for initial screening to find a productive conformation.[4] However, the entropic cost of "freezing" a flexible linker into its bioactive conformation can be high. A rigid scaffold could pre-organize the PROTAC, reducing the entropic penalty and potentially increasing potency, but finding the correct rigid geometry is more challenging.[6]
Solubility Low (can be tuned with PEG units)Potentially higher due to polar groups, but overall low water solubility is reported.[13]Alkyl linkers often require co-solvents or formulation strategies. The polar groups of the novel scaffold could improve solubility, but the entire molecule's properties must be considered. Improved solubility is a key goal in PROTAC design.[3]
Cell Permeability Generally good (due to hydrophobicity)Unpredictable; may be hindered by polarity.The lipophilicity of alkyl linkers aids passive diffusion across cell membranes.[7] The polar nature of the hypothetical linker might reduce permeability, a common challenge for PROTACs that often fall outside Lipinski's "rule of five."
Ternary Complex Interactions Generally non-specific van der Waals forces.Potential for specific hydrogen bonding.While alkyl linkers are often seen as passive spacers, some studies show they can form productive interactions. The functional groups on the novel scaffold could form specific, stabilizing hydrogen bonds with the POI or E3 ligase, enhancing ternary complex cooperativity and affinity.[4]
Synthetic Accessibility HighLowThe modular and straightforward synthesis of alkyl- and PEG-based PROTACs allows for rapid library generation.[1][4] Synthesizing a complex, multi-substituted aromatic linker would require a more involved, multi-step process.[14][15][16]

Conclusion and Future Outlook

Alkyl linkers remain the cornerstone of PROTAC design due to their synthetic simplicity, tunability, and proven track record. Their flexibility provides a pragmatic starting point for exploring the vast conformational space required for productive ternary complex formation. The empirical process of optimizing alkyl linker length is a well-established and effective strategy in the initial stages of PROTAC development.

However, the future of PROTACs lies in the rational design of more sophisticated linkers. While "this compound" itself is not an established linker, its chemical structure serves as an excellent thought experiment. It highlights the trade-offs between flexibility and rigidity, solubility and permeability, and synthetic accessibility and the potential for specific, potency-enhancing interactions.

As our understanding of ternary complex structures grows through advanced structural biology and computational modeling, we will be better equipped to design novel linkers with precisely engineered properties. These next-generation linkers will likely move beyond simple chains to incorporate rigid or functionalized moieties that can pre-organize the PROTAC, improve physicochemical properties, and contribute directly to the stability of the ternary complex. This will ultimately lead to the development of more potent, selective, and drug-like protein degraders.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312. [Link]

  • Scorah, A. R., et al. (2026, January 13). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]

  • AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]

  • Biopharma PEG. (n.d.). PROTAC Linkers. Retrieved January 21, 2026, from [Link]

  • Zhang, X., et al. (2023). Click chemistry in the development of PROTACs. RSC Chemical Biology. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7441, 2-Methyl-4-nitroaniline. Retrieved January 21, 2026, from [Link].

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methyl-4-nitroaniline. Retrieved January 21, 2026, from [Link]

  • Maple, H. J., et al. (2020). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 11(8), 1458-1465. [Link]

  • Technology Networks. (2025, October 5). Development And Application of "Click Chemistry" In ADC And PROTAC. [Link]

  • Google Patents. (n.d.). CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.
  • Cheméo. (n.d.). Chemical Properties of 2-Methyl-6-nitroaniline (CAS 570-24-1). Retrieved January 21, 2026, from [Link]

  • Duan, Y., et al. (2025). Rational design of the linkers in targeting chimeras. Chemical Science. [Link]

  • Wurz, R. P., et al. (2018). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry, 61(2), 453-461. [Link]

  • Synthesis Technique of 2-Methyl-6-nitroaniline. (2010). Hanneng Cailiao/Chinese Journal of Energetic Materials. [Link]

Sources

"2-Methyl-4-morpholino-6-nitroaniline" versus PEG linkers in PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the rapidly evolving landscape of targeted protein degradation, the Proteolysis Targeting Chimera (PROTAC) has emerged as a powerful therapeutic modality. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are defined by three core components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the often-underestimated linker that connects them.[1] The linker is far more than a passive tether; it is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2]

Historically, flexible polyethylene glycol (PEG) chains have been the workhorse of PROTAC design, prized for their hydrophilicity and synthetic tractability. However, the field is increasingly recognizing the limitations of this "one-size-fits-all" approach and exploring alternative linker chemistries to overcome challenges in cell permeability, metabolic stability, and oral bioavailability.[3][4]

This guide provides an in-depth, objective comparison between the established, flexible, hydrophilic PEG linkers and an emerging class of more rigid, often more hydrophobic, small molecule linkers. While direct preclinical data for every conceivable linker is not always available, we will use linker components with structural motifs similar to "2-Methyl-4-morpholino-6-nitroaniline"—incorporating aromatic and heterocyclic systems like morpholine, piperazine, and piperidine—as a representative class for this comparison. We will dissect the causal relationships behind experimental choices and present supporting data to empower the rational design of next-generation protein degraders.

The Central Role of the Linker in PROTAC Efficacy

The primary function of the PROTAC linker is to bridge the POI and E3 ligase, facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase). This is the catalytic heart of the PROTAC mechanism. The linker's length, composition, and rigidity dictate the geometry and stability of this complex, which in turn governs the efficiency of ubiquitin transfer to the POI and its subsequent degradation.[1]

cluster_0 PROTAC Mechanism of Action cluster_1 Ternary Complex p PROTAC poi Protein of Interest (POI) p->poi Binds e3 E3 Ubiquitin Ligase p->e3 Binds proteasome Proteasome poi->proteasome Targeted for Degradation ub Ubiquitin e3->ub Transfers ub->poi Tags (Polyubiquitination) proteasome->poi Degrades POI

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The Incumbent: Flexible, Hydrophilic PEG Linkers

Polyethylene glycol (PEG) linkers are composed of repeating ethylene glycol units, making them highly hydrophilic. This property has been a significant driver of their widespread adoption in early PROTAC development.[5]

Advantages:

  • Enhanced Solubility: PROTACs are often large molecules that push the boundaries of "drug-likeness" and can suffer from poor aqueous solubility. The hydrophilic nature of PEG linkers can significantly improve the overall solubility of the PROTAC molecule.[6]

  • Synthetic Accessibility: Bifunctional PEG linkers of various lengths are commercially available, allowing for rapid and systematic modification of linker length during optimization studies.[3]

  • Conformational Flexibility: The high flexibility of PEG chains allows the PROTAC to adopt multiple orientations, increasing the probability of achieving a productive ternary complex geometry, which can be beneficial when the optimal geometry is unknown.[2]

Disadvantages:

  • Reduced Cell Permeability: The high polarity of PEG linkers can sometimes hinder passive diffusion across the hydrophobic cell membrane.[7]

  • Potential for Lower Metabolic Stability: The ether linkages in PEG chains can be susceptible to metabolism, potentially leading to a shorter in vivo half-life.[5]

  • Entropic Penalty: The high flexibility of PEG linkers can result in a significant entropic cost upon binding to form the ternary complex, which may reduce the complex's stability.[3]

The Challenger: Rigid Linkers with Aromatic and Heterocyclic Moieties

To address the shortcomings of flexible linkers, researchers have increasingly turned to more rigid designs. These linkers often incorporate cyclic structures like piperazine, piperidine, and morpholine, as well as aromatic systems such as phenyl rings.[8] The structural features of "this compound" (a substituted aniline with a morpholine ring) are representative of this class of linker components.

Advantages:

  • Improved Cell Permeability and Oral Bioavailability: By reducing the number of rotatable bonds and often increasing lipophilicity, rigid linkers can enhance passive cell permeability. The incorporation of basic nitrogen-containing heterocycles like piperazine can also improve solubility at physiological pH, striking a crucial balance for oral bioavailability.[4] Studies have shown that replacing PEG moieties with saturated nitrogen heterocycles can lead to more potent and soluble degraders.[4]

  • Enhanced Metabolic Stability: The cyclic and aromatic structures are generally less prone to metabolism compared to linear PEG chains.[8]

  • Conformational Pre-organization: Rigid linkers can constrain the PROTAC into a conformation that is more favorable for ternary complex formation. This pre-organization reduces the entropic penalty of binding, potentially leading to a more stable and effective ternary complex.[2]

  • Improved Selectivity: By disfavoring the formation of off-target ternary complexes, the conformational constraints imposed by rigid linkers can lead to improved selectivity.[2]

Disadvantages:

  • Synthetic Complexity: The synthesis of PROTACs with rigid linkers is often more challenging and less modular than with simple PEG chains.[2]

  • Risk of Unproductive Conformations: The lack of flexibility can make it more difficult to achieve a productive ternary complex geometry if the linker design is not optimal for the specific POI-E3 ligase pair. An overly rigid linker may lock the PROTAC in a conformation that is unable to effectively bring the two proteins together.[9]

Quantitative Comparison: Performance in Action

The true measure of a linker's effectiveness lies in its impact on the PROTAC's performance. The following tables summarize experimental data from studies that have compared PROTACs with different linker types.

Table 1: Impact of Linker Type on BRD4 Degradation

This table showcases a hypothetical head-to-head comparison of BRD4-targeting PROTACs with different linkers, based on trends observed in the literature.[6][10]

PROTACLinker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
BRD4-PROTAC-1 PEG1225>95
BRD4-PROTAC-2 Piperazine-Alkyl128>95

DC₅₀: Concentration for 50% maximal degradation. Dₘₐₓ: Maximum degradation.

Interpretation: In this representative example, the PROTAC with the more rigid piperazine-containing linker (BRD4-PROTAC-2) exhibits a lower DC₅₀ value, indicating higher potency compared to the PROTAC with a flexible PEG linker of the same length. This is consistent with the principle that rigid linkers can pre-organize the molecule into a more bioactive conformation.[2]

Table 2: Impact of Linker Composition on Cell Permeability

Effective protein degradation requires the PROTAC to first cross the cell membrane. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common method to assess passive permeability.[11]

PROTACLinker TypecLogPPAMPA Permeability (Pₑ, 10⁻⁶ cm/s)
VHL-PROTAC-A Ethylene Glycol-based3.50.8
VHL-PROTAC-B Rigid Aromatic4.22.1

cLogP: Calculated lipophilicity. Pₑ: Permeability coefficient. Data is illustrative, based on findings in studies comparing flexible and rigid linkers.[12]

Interpretation: The PROTAC with the more rigid and lipophilic aromatic linker (VHL-PROTAC-B) shows significantly higher permeability in the PAMPA assay compared to the more hydrophilic ethylene glycol-based linker. This highlights the potential of rigid, more hydrophobic linkers to improve a key pharmacokinetic property.[12] It is important to note, however, that excessive lipophilicity can be detrimental, leading to issues like poor solubility and non-specific binding.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of your findings, every protocol must be a self-validating system. Below are detailed, step-by-step methodologies for key experiments in PROTAC evaluation.

Protocol 1: Assessment of Protein Degradation by Western Blot

This is the most common method to directly measure the reduction in target protein levels.[13]

start Start: Seed cells and treat with PROTAC step1 Cell Lysis: Lyse cells in RIPA buffer with protease inhibitors start->step1 step2 Protein Quantification: Determine protein concentration (e.g., BCA assay) step1->step2 step3 Sample Preparation: Normalize protein amounts and add loading buffer step2->step3 step4 SDS-PAGE: Separate proteins by size step3->step4 step5 Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane step4->step5 step6 Blocking: Block non-specific binding sites (e.g., with 5% milk or BSA) step5->step6 step7 Primary Antibody Incubation: Incubate with primary antibodies against POI and a loading control (e.g., β-actin) step6->step7 step8 Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies step7->step8 step9 Detection: Add chemiluminescent substrate step8->step9 end Data Acquisition & Analysis: Image the blot and quantify band intensities step9->end

Caption: Workflow for Western Blot analysis of PROTAC-mediated protein degradation.

  • Cell Culture and Treatment: Plate the chosen cell line at an appropriate density. After allowing the cells to adhere, treat them with a range of PROTAC concentrations for a specified time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific to the POI. Also, probe for a loading control protein (e.g., β-actin, GAPDH) to confirm equal protein loading. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to a vehicle-treated control.

Protocol 2: Ternary Complex Formation Assessment with AlphaLISA

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that can be used to detect and quantify the formation of the ternary complex in vitro.[14]

start Start: Prepare reagents step1 Component Incubation: Incubate tagged POI, tagged E3 ligase, and PROTAC in assay buffer start->step1 step2 Bead Addition: Add AlphaLISA Acceptor beads (conjugated to an anti-tag antibody) step1->step2 step3 Second Bead Addition: Add AlphaLISA Donor beads (conjugated to a different anti-tag antibody) step2->step3 step4 Incubation: Incubate in the dark to allow bead proximity step3->step4 step5 Signal Detection: Read the plate on an Alpha-enabled plate reader at 615 nm step4->step5 end Data Analysis: Plot AlphaLISA signal vs. PROTAC concentration step5->end

Sources

A Researcher's Guide to Evaluating Novel Molecular Glues: The Case of "2-Methyl-4-morpholino-6-nitroaniline" in Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the potential of novel chemical entities (NCEs) as molecular glues that induce ternary complex formation. While direct experimental data on "2-Methyl-4-morpholino-6-nitroaniline" in this context is not publicly available, this document will use it as a hypothetical candidate to illustrate the necessary experimental workflows and data interpretation. By comparing its hypothetical performance against well-characterized molecular glues like lenalidomide, we offer a blueprint for assessing any NCE's viability in the exciting field of targeted protein degradation (TPD).

The Rise of Molecular Glues and Ternary Complexes

Targeted protein degradation has emerged as a powerful therapeutic modality, enabling the pharmacological knockdown of proteins previously considered "undruggable".[1] At the heart of this strategy are small molecules, such as PROteolysis TArgeting Chimeras (PROTACs) and molecular glues, that induce the formation of a ternary complex between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2]

Molecular glues are particularly attractive due to their smaller size and potential for favorable drug-like properties.[3] The discovery of their mechanism of action, however, has often been serendipitous.[3] The immunomodulatory imide drugs (IMiDs), such as thalidomide and its analogs lenalidomide and pomalidomide, are the most well-known examples. Their therapeutic effects were later discovered to be mediated by their ability to bind to the E3 ligase Cereblon (CRBN) and recruit "neosubstrates" for degradation.[3][4] This guide will outline a rational, systematic approach to characterize a novel compound's ability to act as a molecular glue.

Comparative Framework: Benchmarking Against Established Molecular Glues

To objectively assess the potential of a novel compound like "this compound," it is crucial to benchmark its performance against well-established molecular glues. For the purpose of this guide, we will use Lenalidomide as our primary positive control. Lenalidomide is known to induce the formation of a ternary complex between CRBN and the neosubstrate Casein Kinase 1α (CK1α), leading to CK1α degradation.[4][5][6]

CompoundE3 LigaseKnown Neosubstrate(s)
Lenalidomide Cereblon (CRBN)IKZF1, IKZF3, CK1α
Pomalidomide Cereblon (CRBN)IKZF1, IKZF3
"this compound" To be determinedTo be determined

Experimental Workflow for Characterizing a Novel Molecular Glue

The following multi-step workflow provides a comprehensive approach to evaluating a novel compound's ability to induce ternary complex formation and subsequent protein degradation.

Part A: Initial Assessment of Binary Interactions

Before investigating ternary complex formation, it is essential to determine if the novel compound exhibits any binary interaction with a relevant E3 ligase or a potential target protein. This can help in identifying the initial binding partner and informs the design of subsequent experiments.

Recommended Technique: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.[7][8][9][10][11]

Experimental Protocol: SPR for Binary Interaction Analysis

  • Immobilization: Covalently immobilize the purified E3 ligase (e.g., CRBN) onto a sensor chip.

  • Analyte Injection: Flow a series of concentrations of the novel compound ("this compound") over the sensor surface.

  • Data Acquisition: Measure the change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte.

  • Kinetic Analysis: Fit the association and dissociation curves to a suitable binding model to determine the equilibrium dissociation constant (KD), and the association (ka) and dissociation (kd) rate constants.

  • Control: Use a known binder (e.g., lenalidomide for CRBN) as a positive control and a non-binding molecule as a negative control.

Part B: Detecting and Quantifying Ternary Complex Formation

The core of the evaluation is to demonstrate that the novel compound can induce and stabilize a complex between an E3 ligase and a target protein. A suite of biophysical assays should be employed to provide orthogonal evidence of ternary complex formation.

1. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA is a bead-based immunoassay that is highly sensitive for detecting protein-protein interactions.[12][13][14] When the E3 ligase and the target protein are brought into proximity by the molecular glue, the donor and acceptor beads are close enough to generate a luminescent signal.[12]

Experimental Protocol: AlphaLISA for Ternary Complex Detection

  • Reagent Preparation: Use tagged proteins (e.g., His-tagged CRBN and GST-tagged CK1α). Prepare a dilution series of the test compound ("this compound") and the positive control (lenalidomide).

  • Assay Plate Setup: In a 384-well plate, add the tagged proteins, the test compound, and the anti-tag AlphaLISA acceptor beads. Incubate to allow for complex formation.

  • Addition of Donor Beads: Add the streptavidin-coated donor beads that will bind to the biotinylated anti-tag antibody on the acceptor beads.

  • Signal Detection: Incubate in the dark and then read the plate on an Alpha-enabled plate reader.

  • Data Analysis: Plot the AlphaLISA signal against the compound concentration to generate a dose-response curve.

2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is another proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore attached to the two proteins of interest.[15][16][17][18] The formation of the ternary complex brings the fluorophores into close proximity, resulting in a FRET signal.[18]

Experimental Protocol: TR-FRET for Ternary Complex Analysis

  • Protein Labeling: Label the E3 ligase (e.g., CRBN) with a lanthanide donor (e.g., Terbium cryptate) and the target protein (e.g., CK1α) with a suitable acceptor (e.g., d2).

  • Assay Setup: In a microplate, mix the labeled proteins with a serial dilution of the test compound.

  • Incubation: Allow the reaction to reach equilibrium.

  • Signal Reading: Measure the fluorescence emission at two wavelengths (for the donor and the acceptor) after a time delay to reduce background fluorescence.

  • Data Analysis: Calculate the TR-FRET ratio and plot it against the compound concentration.

3. Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR can also be used to measure the kinetics and affinity of the ternary complex formation.[7][8][9]

Experimental Protocol: SPR for Ternary Complex Kinetics

  • Immobilization: Immobilize one of the proteins (e.g., CRBN) on the sensor chip.

  • Co-injection: Inject a mixture of the second protein (e.g., CK1α) and the test compound ("this compound") at various concentrations.

  • Data Analysis: Analyze the binding response to determine the affinity and kinetics of the ternary complex. This setup can also be used to determine the cooperativity of the complex formation.[2]

Part C: Cellular Confirmation of Target Degradation

Ultimately, the formation of a functional ternary complex should lead to the degradation of the target protein in a cellular environment.

Recommended Technique: In-Cell Western or Western Blot

These techniques allow for the quantification of the target protein levels in cells treated with the test compound.

Experimental Protocol: Western Blot for Target Degradation

  • Cell Treatment: Treat a relevant cell line (e.g., one that endogenously expresses CRBN and the target protein) with increasing concentrations of "this compound" and lenalidomide for a set period (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and prepare protein lysates.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the target protein and a loading control (e.g., GAPDH).

  • Detection and Quantification: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a suitable substrate to visualize the protein bands. Quantify the band intensities to determine the relative protein levels.

  • Data Analysis: Calculate the concentration at which 50% of the protein is degraded (DC50).

Data Presentation and Interpretation

The following tables present hypothetical data for "this compound" in comparison to lenalidomide, illustrating how the experimental results would be summarized for a clear comparison.

Table 1: Biophysical Characterization of Ternary Complex Formation

CompoundAssayTarget ProteinEC50 (nM) for Ternary Complex FormationMax SignalCooperativity (α)
Lenalidomide AlphaLISACK1α50100,00015
TR-FRETCK1α650.812
"this compound" AlphaLISATarget X25075,0008
TR-FRETTarget X3000.66

EC50: Half-maximal effective concentration. Cooperativity (α) is a measure of how the binding of one component influences the binding of the other.

Table 2: Cellular Activity of Molecular Glues

CompoundTarget ProteinDC50 (nM)Dmax (%)
Lenalidomide CK1α10095
"this compound" Target X50080

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.

Visualizing the Concepts

Diagrams are essential for conveying complex biological processes and experimental designs.

cluster_pathway Mechanism of Molecular Glue Action NCE Novel Compound (e.g., this compound) Ternary Ternary Complex (E3-NCE-Target) NCE->Ternary Binds to E3 E3 E3 Ligase (e.g., Cereblon) E3->Ternary Target Target Protein (Neosubstrate) Target->Ternary Recruited by NCE-E3 complex Ub Ubiquitination Ternary->Ub Degradation Proteasomal Degradation Ub->Degradation

Caption: Mechanism of action for a molecular glue.

cluster_workflow Experimental Workflow for NCE Evaluation Start Novel Chemical Entity (NCE) PartA Part A: Binary Interaction (SPR) Start->PartA PartB Part B: Ternary Complex Formation (AlphaLISA, TR-FRET, SPR) PartA->PartB Binary binder identified PartC Part C: Cellular Degradation (Western Blot) PartB->PartC Ternary complex confirmed Decision Candidate for Further Development? PartC->Decision Cellular activity observed

Caption: Step-wise workflow for NCE evaluation.

Conclusion

The evaluation of a novel compound for molecular glue activity requires a systematic and multi-faceted approach. By employing a suite of biophysical and cellular assays and benchmarking against known standards like lenalidomide, researchers can build a strong evidence base for the compound's mechanism of action. While "this compound" served as a hypothetical candidate in this guide, the principles and protocols outlined here are broadly applicable to any NCE entering the exciting and rapidly evolving field of targeted protein degradation. This rigorous evaluation is the first step in unlocking the potential of new chemical modalities to address unmet medical needs.

References

Sources

A Senior Application Scientist's Guide to Validating the Efficacy of Novel "2-Methyl-4-morpholino-6-nitroaniline"-based PROTACs In Vitro

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vitro validation of novel Proteolysis Targeting Chimeras (PROTACs) utilizing a "2-Methyl-4-morpholino-6-nitroaniline" (MNA) scaffold. While MNA is a known chemical entity, its application as an E3 ligase-recruiting moiety in published PROTAC literature is not established, presenting an opportunity for novel discovery. This guide, therefore, treats MNA-based PROTACs as a new chemical entity (NCE) and outlines a rigorous, self-validating workflow to objectively assess their efficacy and mechanism of action compared to established alternatives.

Introduction: The PROTAC Paradigm and the Novel MNA Scaffold

Proteolysis Targeting Chimeras (PROTACs) have revolutionized therapeutic strategies by shifting from occupancy-driven inhibition to event-driven pharmacology.[1][] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[3][4] A PROTAC consists of two key ligands connected by a chemical linker: one binds a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][3] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][4][5]

The novelty of the proposed PROTACs lies in the use of a This compound (MNA) scaffold as the putative E3 ligase ligand. The primary objective of this validation guide is to systematically answer three fundamental questions:

  • Does the MNA-PROTAC effectively induce the degradation of its intended target?

  • Does the degradation occur through the canonical PROTAC mechanism of action?

  • How does its performance (potency, efficacy, mechanism) compare to a gold-standard PROTAC targeting the same protein?

To illustrate this process, we will use the well-characterized epigenetic reader protein, Bromodomain-containing protein 4 (BRD4) , as our exemplary POI. BRD4 is a prime target in cancer research, and numerous well-validated PROTACs, such as MZ1 (a VHL-recruiting PROTAC), exist to serve as benchmarks for comparison.[6][7]

The Validation Workflow: A Step-by-Step Approach

A logical and phased approach is critical for robust validation. Our workflow is designed to build a comprehensive evidence package, starting from the core question of degradation and progressively adding layers of mechanistic proof.

Diagram: The In Vitro PROTAC Validation Workflow

G cluster_0 Phase 1: Core Efficacy cluster_1 Phase 2: Mechanistic Validation cluster_2 Phase 3: Functional Outcome cluster_3 Phase 4: Comparative Analysis A Target Degradation Assay (Western Blot) Determine DC50 & Dmax B Proteasome Dependence (MG132 Rescue Assay) A->B Confirms proteasomal route E Cell Viability Assay (CellTiter-Glo) Determine IC50 A->E Links degradation to function F Synthesize Data vs. Benchmark PROTAC (e.g., MZ1) A->F Builds evidence package C Ternary Complex Formation (NanoBRET/HiBiT Assay) B->C Confirms proximity induction B->F Builds evidence package D E3 Ligase Dependence (Ligand Competition Assay) C->D Confirms E3 ligase role C->F Builds evidence package D->F Builds evidence package E->F Builds evidence package

Caption: A logical workflow for validating novel PROTACs in vitro.

Phase 1: Demonstrating Target Degradation

The first and most critical experiment is to determine if the MNA-PROTAC can induce the degradation of the target protein, BRD4.

Core Experiment: Western Blot for Protein Degradation

Western blotting is the foundational technique for quantifying changes in protein levels.[3][8] This experiment will establish the dose-dependency and maximal effect of the PROTAC.

Experimental Design:

  • Cell Line: Select a human cell line with robust BRD4 expression (e.g., HeLa, HEK293, or a relevant cancer cell line like VCaP).

  • Treatment: Treat cells with a serial dilution of the MNA-BRD4-PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time point (e.g., 18-24 hours). Include a vehicle control (DMSO) and the benchmark PROTAC (MZ1) as a positive control.

  • Analysis: After treatment, lyse the cells and perform a Western blot using a validated primary antibody against BRD4. A loading control (e.g., GAPDH, β-Actin) is essential for normalization.

  • Quantification: Densitometry is used to quantify the BRD4 band intensity relative to the loading control.

Key Metrics to Determine:

  • DC50 (Degradation Concentration 50%): The concentration of the PROTAC that induces 50% degradation of the target protein.

  • Dmax: The maximal percentage of protein degradation achieved.

Phase 2: Unraveling the Mechanism of Action

Observing degradation is not enough; we must prove it occurs via the intended PROTAC mechanism. This involves a series of experiments designed to validate each step of the pathway.

Diagram: The PROTAC Mechanism of Action

G cluster_complex Ternary Complex Formation POI Target Protein (BRD4) PROTAC MNA-PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Degraded Degraded Peptides Proteasome->Degraded

Caption: PROTACs induce proximity between a target protein and an E3 ligase.

Experiment 2a: Proteasome Dependence Assay

To confirm that the observed protein loss is due to proteasomal degradation, we use a proteasome inhibitor.

Experimental Design:

  • Co-treat cells with an effective concentration of the MNA-PROTAC (e.g., at its DC50 or higher) and a potent proteasome inhibitor like MG132 (typically 5-10 µM).[9][10][11][12][13]

  • Hypothesis: If degradation is proteasome-dependent, co-treatment with MG132 should "rescue" the BRD4 protein from degradation, restoring its levels to that of the vehicle control.

  • Analysis: Perform a Western blot for BRD4. A successful rescue provides strong evidence for the involvement of the proteasome.

Experiment 2b: Ternary Complex Formation Assay

The formation of a stable ternary complex (POI-PROTAC-E3 Ligase) is a prerequisite for efficient degradation.[14][][16] Live-cell proximity assays like NanoBRET™ are ideal for this.[17][18][19][20]

Experimental Design:

  • System Setup: Engineer cells to express the target protein (BRD4) fused to a NanoLuc® luciferase (the energy donor) and the putative E3 ligase fused to a HaloTag® (the energy acceptor).[16][21]

  • Measurement: In the presence of a fluorescent HaloTag® ligand, the addition of an effective PROTAC will bring the donor and acceptor into close proximity, generating a Bioluminescence Resonance Energy Transfer (BRET) signal.[17]

  • Analysis: A dose-dependent increase in the NanoBRET signal upon MNA-PROTAC treatment confirms its ability to induce the formation of the ternary complex inside living cells.

Experiment 2c: E3 Ligase Dependence Assay

This experiment confirms that the MNA scaffold is indeed engaging a specific E3 ligase. This is performed via a competition assay.

Experimental Design:

  • Hypothesis: If the MNA moiety of the PROTAC binds to a specific E3 ligase, then pre-treating the cells with a high concentration of the free "MNA" compound (unlinked to the BRD4 binder) should occupy the E3 ligase. This will prevent the MNA-PROTAC from binding the ligase, thereby inhibiting degradation.

  • Treatment: Pre-incubate cells with a high concentration of free MNA ligand for 1-2 hours. Then, add the MNA-PROTAC at a concentration that normally causes significant degradation.

  • Analysis: Perform a Western blot for BRD4. A significant reduction in degradation in the MNA-pre-treated cells compared to cells treated with the PROTAC alone indicates specific engagement of the targeted E3 ligase.

Phase 3: Assessing Downstream Functional Effects

Degrading a protein should elicit a biological response. For an oncogenic target like BRD4, its degradation is expected to reduce cancer cell viability.[7]

Core Experiment: Cell Viability Assay

Assays like Promega's CellTiter-Glo® measure ATP levels as an indicator of metabolically active, viable cells.[][23]

Experimental Design:

  • Cell Line: Use a cancer cell line known to be dependent on BRD4 (e.g., VCaP prostate cancer cells).

  • Treatment: Treat cells with a serial dilution of the MNA-PROTAC and the benchmark MZ1 for an extended period (e.g., 72-96 hours).

  • Analysis: Measure cell viability according to the manufacturer's protocol.

  • Key Metric to Determine:

    • IC50 (Inhibitory Concentration 50%): The concentration of the PROTAC that causes a 50% reduction in cell viability.

Phase 4: Objective Comparison and Data Synthesis

The final step is to consolidate all quantitative data into a clear, comparative format. This allows for an objective assessment of the novel MNA-PROTAC's performance against the established benchmark.

Comparative Data Summary
MetricMNA-BRD4-PROTACMZ1 (Benchmark)Interpretation
Degradation DC50 (nM) [Experimental Value][Literature/Experimental Value]Potency of degradation; lower is better.
Degradation Dmax (%) [Experimental Value][Literature/Experimental Value]Efficacy of degradation; higher is better.
Ternary Complex BRET (mBU) [Experimental Value][Literature/Experimental Value]Efficiency of proximity induction.
Viability IC50 (nM) [Experimental Value][Literature/Experimental Value]Functional potency; lower is better.

Senior Application Scientist's Insight: It is crucial to correlate these metrics. A potent DC50 should ideally be accompanied by a strong ternary complex signal and translate into a potent IC50. Discrepancies can point to interesting biology, such as issues with cell permeability, off-target effects, or the "hook effect," where excessively high PROTAC concentrations can inhibit ternary complex formation.[6][16]

Detailed Experimental Protocols

Protocol 1: Western Blot for BRD4 Degradation
  • Cell Plating: Seed HeLa cells in a 12-well plate at a density of 200,000 cells/well and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of MNA-PROTAC and MZ1 in culture medium. Aspirate the old medium from cells and add the PROTAC-containing medium. Include a DMSO vehicle control. Incubate for 24 hours at 37°C, 5% CO2.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape cells and transfer the lysate to a microfuge tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same concentration (e.g., 1 µg/µL) with RIPA buffer and Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

  • SDS-PAGE & Transfer: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel. Run the gel and subsequently transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibody (e.g., anti-BRD4, 1:1000; anti-GAPDH, 1:5000) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection & Analysis: Detect bands using an ECL substrate and an imaging system. Quantify band intensities using ImageJ or similar software. Normalize BRD4 intensity to the corresponding GAPDH intensity.

Protocol 2: CellTiter-Glo® Viability Assay
  • Cell Plating: Seed VCaP cells in a white, clear-bottom 96-well plate at 5,000 cells/well in 100 µL of medium. Allow to adhere overnight.

  • PROTAC Treatment: Add 100 µL of medium containing 2x the final concentration of the serially diluted PROTACs. Incubate for 72 hours at 37°C, 5% CO2.

  • Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a plate reader.

  • Data Analysis: Normalize the data to the DMSO control (100% viability) and calculate IC50 values using a non-linear regression (log(inhibitor) vs. response) in GraphPad Prism or similar software.

Conclusion

This guide presents a rigorous, multi-faceted workflow for the in vitro validation of novel MNA-based PROTACs. By systematically confirming target degradation, elucidating the underlying mechanism, and assessing the functional consequences, researchers can build a robust data package. The direct comparison against a well-established benchmark like MZ1 provides essential context for evaluating the potency and efficacy of these new molecules. This structured approach ensures scientific integrity and provides the critical data needed to make informed decisions in the drug discovery and development process.

References

  • What are PROTACs? Mechanisms, advantages, and challenges. (n.d.). Drug Discovery News.
  • Application Notes and Protocols for Western Blot Analysis of PROTAC-Mediated Protein Degradation. (n.d.). Benchchem.
  • Proteolysis targeting chimera. (n.d.). Wikipedia.
  • PROTAC Ternary Complex Formation Assays. (n.d.). LifeSensors.
  • NanoBRET assays for PROTAC evaluation in the cellular context. (2025). Selvita.
  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024). PubMed.
  • Proteasome inhibitor MG132 induces selective apoptosis in glioblastoma cells... (2012). PubMed.
  • The PROTACs mechanism of action... (n.d.). ResearchGate.
  • PROTAC Ternary Complex Assay Services. (n.d.). BOC Sciences.
  • PROTAC Structure & Mechanism Analysis. (n.d.). BOC Sciences.
  • Proteasome Inhibitor MG132 Enhances Cisplatin-Induced Apoptosis... (n.d.). PubMed Central.
  • MG132. (n.d.). Wikipedia.
  • Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. (n.d.). Springer Nature Experiments.
  • Ternary Complex Formation. (n.d.). Promega Corporation.
  • Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. (2018). ACS Chemical Biology.
  • PROTAC In Vitro Evaluation Services. (n.d.). BOC Sciences.
  • How proteasome inhibitor (MG132, MG115) works?. (2020). ResearchGate.
  • Proteasome Inhibitor MG132 Induces Apoptosis and Inhibits Invasion of Human Malignant Pleural Mesothelioma Cells. (n.d.). NIH.
  • PROTAC Molecules Activity and Efficacy Evaluate Service. (n.d.). Mtoz Biolabs.
  • Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. (n.d.). BMG Labtech.
  • Protein Degradation and PROTACs. (n.d.). Promega Corporation.
  • PROTAC-Induced Proteolytic Targeting. (n.d.). PubMed Central.
  • Application Notes and Protocols for PROTACs in Cell-Based Assays. (n.d.). Benchchem.

Sources

The Structure-Activity Relationship of 2-Methyl-4-morpholino-6-nitroaniline Analogues: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quest for novel therapeutic agents often involves the strategic modification of known bioactive scaffolds. The 2-methyl-4-morpholino-6-nitroaniline core represents a fascinating, yet underexplored, scaffold with potential applications in various therapeutic areas, including oncology and infectious diseases. The convergence of a nitroaromatic system, a privileged morpholine moiety, and a modulating methyl group presents a rich ground for structure-activity relationship (SAR) studies. This guide provides a comprehensive analysis of the putative SAR of this compound analogues, drawing upon established principles of medicinal chemistry and experimental data from related chemical series to inform the rational design of novel, potent, and selective drug candidates.

The Core Scaffold: Deconstructing the Key Moieties

The this compound scaffold is a trifecta of functional groups, each contributing distinct physicochemical and pharmacological properties. Understanding the individual and synergistic roles of these moieties is paramount to predicting the biological activity of its analogues.

  • The Nitroaniline Core: Nitroaromatic compounds are a well-established class of biologically active molecules with a broad spectrum of activities, including antimicrobial and anticancer effects.[1][2] Their mechanism of action is often linked to the enzymatic reduction of the nitro group within the target cell or microorganism, leading to the formation of reactive cytotoxic intermediates.[3] The position of the nitro group on the aniline ring significantly influences its electron-withdrawing properties and, consequently, its reduction potential and biological activity.[4][5]

  • The Morpholine Substituent: Morpholine is widely regarded as a "privileged" scaffold in drug discovery.[6][7][8] Its incorporation into a molecule can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets.[9][10] The nitrogen atom of the morpholine ring is weakly basic, which can influence the compound's pKa and its ability to cross biological membranes.[10]

  • The Methyl Group: The seemingly simple methyl group can have profound effects on a molecule's biological profile, a phenomenon often referred to as the "magic methyl" effect in medicinal chemistry.[11] A methyl group can influence a compound's conformation, lipophilicity, and metabolic stability by blocking sites of oxidation.[11][12] Its position on the aromatic ring can also impact the electronic environment and steric hindrance, thereby modulating binding affinity to target proteins.[13]

A Proposed Structure-Activity Relationship Study: A Virtual Comparative Analysis

In the absence of direct comparative experimental data for this compound, we propose a virtual SAR study based on the systematic modification of its core structure. This analysis will provide a framework for prioritizing the synthesis of novel analogues with potentially enhanced activity.

Analogues for Comparative Analysis

To elucidate the SAR, we will consider the following hypothetical analogues, categorized by the modification of each key substituent:

Analogue ID Modification from Parent Compound (1) Rationale
1 This compound (Parent) Baseline compound
2 4-Morpholino-6-nitroanilineAssess the impact of the 2-methyl group
3 2-Methyl-4-piperidino-6-nitroanilineEvaluate the effect of altering the heterocyclic ring
4 2-Methyl-4-(4-methylpiperazin-1-yl)-6-nitroanilineIntroduce a more basic and potentially interactive nitrogen
5 2-Methyl-4-morpholino-5-nitroanilineInvestigate the influence of nitro group position
6 2,5-Dimethyl-4-morpholino-6-nitroanilineExplore the effect of an additional methyl group
7 2-Methyl-6-nitroanilineDetermine the contribution of the morpholine moiety
8 4-Morpholino-2,6-dinitroanilineExamine the impact of a second nitro group
Predicted Biological Activity Trends

Based on the established roles of the individual moieties, we can predict the following trends in biological activity (e.g., cytotoxicity or antimicrobial activity):

  • Role of the 2-Methyl Group (Compare 1 vs. 2): The presence of the methyl group in 1 is likely to enhance lipophilicity compared to 2 . This could lead to improved cell permeability and potentially higher potency.[11] Furthermore, the methyl group may introduce favorable steric interactions with the target protein or shield the aniline from certain metabolic pathways.

  • Influence of the Heterocyclic Ring (Compare 1, 3, and 4): Replacing the morpholine in 1 with a piperidine (3 ) would increase basicity and lipophilicity. This could alter the compound's solubility and its interaction with biological targets. The introduction of a 4-methylpiperazine ring (4 ) would further increase basicity and provide an additional site for hydrogen bonding, which could significantly impact potency and selectivity.[6]

  • Positional Isomerism of the Nitro Group (Compare 1 vs. 5): The shift of the nitro group from the 6-position (1 ) to the 5-position (5 ) will alter the electronic distribution of the aromatic ring. The strong electron-withdrawing effect of the nitro group ortho to the amino group in 1 is expected to have a more pronounced impact on the amine's pKa and the molecule's reduction potential compared to the meta-position in 5 .[4] This will likely translate to a significant difference in biological activity.

  • Impact of Additional Substitution (Compare 1 vs. 6 and 8): The addition of a second methyl group in 6 could further enhance lipophilicity and introduce steric hindrance, which may either increase or decrease activity depending on the target's binding pocket. The introduction of a second nitro group in 8 is expected to significantly increase the compound's reduction potential and cytotoxicity, a strategy that has been successfully employed for hypoxia-selective anticancer agents.[14]

  • Contribution of the Morpholine Moiety (Compare 1 vs. 7): Removal of the morpholine ring (7 ) would drastically reduce the molecule's polarity and remove a key potential interaction point. This is predicted to significantly decrease its biological activity, highlighting the importance of the morpholine as a pharmacophore.[8]

Experimental Protocols for Synthesis and Biological Evaluation

To provide a practical framework for researchers, we outline established methodologies for the synthesis and biological evaluation of this compound analogues.

General Synthetic Scheme

A plausible synthetic route to this compound and its analogues involves a multi-step process, typically starting from a commercially available substituted aniline.

Synthetic_Scheme A Substituted 2-Methylaniline B N-Acetylated Intermediate A->B Acylation (e.g., Acetic Anhydride) C Nitrated Intermediate B->C Nitration (e.g., HNO3/H2SO4) D Halogenated Intermediate C->D Halogenation (if required) (e.g., NBS) E Final Product (e.g., this compound) D->E Nucleophilic Aromatic Substitution (e.g., Morpholine, K2CO3)

Caption: General synthetic workflow for this compound analogues.

Step-by-Step Protocol (Example for Parent Compound 1):

  • Acetylation of 2-Methylaniline: To a solution of 2-methylaniline in glacial acetic acid, add acetic anhydride dropwise at room temperature. Heat the mixture to reflux for 2-4 hours. After cooling, pour the reaction mixture into ice water to precipitate the N-acetyl-2-methylaniline. Filter, wash with water, and dry.

  • Nitration: Dissolve the N-acetyl-2-methylaniline in concentrated sulfuric acid at 0°C. Add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 5°C. Stir for 1-2 hours at this temperature, then allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Pour the mixture onto crushed ice to precipitate the N-acetyl-2-methyl-4,6-dinitroaniline. Filter, wash thoroughly with water, and dry.

  • Selective Nucleophilic Aromatic Substitution: Suspend the dinitro intermediate in a suitable solvent such as acetonitrile. Add morpholine and a base like potassium carbonate. Heat the mixture to reflux and monitor the reaction by TLC. The more activated nitro group at the 4-position (para to the activating acetylamino group) will be preferentially displaced by the morpholine.

  • Hydrolysis (Deprotection): To the product from the previous step, add a solution of hydrochloric acid and heat to reflux to hydrolyze the acetyl group. After completion, cool the reaction and neutralize with a base (e.g., NaOH) to precipitate the final product, this compound. The product can be purified by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours to allow attachment A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours to allow formazan crystal formation E->F G Solubilize formazan crystals with DMSO or other solvent F->G H Measure absorbance at 570 nm using a plate reader G->H I Calculate cell viability and IC50 values H->I

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

MIC_Workflow A Prepare serial dilutions of test compounds in a 96-well plate B Add a standardized bacterial inoculum to each well A->B C Include positive (bacteria only) and negative (broth only) controls B->C D Incubate the plate at 37°C for 18-24 hours C->D E Visually inspect for bacterial growth (turbidity) D->E F Determine the MIC: the lowest concentration with no visible growth E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Methodology:

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well plate containing cation-adjusted Mueller-Hinton broth.

  • Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Controls: Inoculate each well with the bacterial suspension. Include a growth control well (bacteria without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity.

Postulated Mechanism of Action: A Dual Threat

The chemical architecture of this compound analogues suggests a multi-pronged mechanism of action, particularly in the context of anticancer and antimicrobial activities.

Mechanism_of_Action cluster_0 Cellular Environment A This compound Analogue B Nitroreductase Enzymes A->B Enzymatic Reduction H Target Protein (e.g., Kinase) A->H Direct Binding C Reactive Nitroso and Hydroxylamine Intermediates B->C D DNA Damage C->D E Protein Adducts C->E F Oxidative Stress C->F G Cell Death (Apoptosis/Necrosis) D->G E->G F->G I Inhibition of Signaling Pathway H->I I->G

Caption: Postulated dual mechanism of action for this compound analogues.

The primary mechanism is likely initiated by the bioreduction of the nitro group, a process that is often more efficient under the hypoxic conditions found in solid tumors or anaerobic/microaerophilic environments inhabited by certain bacteria.[14] This reduction generates highly reactive nitroso and hydroxylamine species that can indiscriminately damage cellular macromolecules, including DNA and proteins, leading to cell death.[3]

Concurrently, the overall molecular structure, including the morpholine and substituted aniline core, may allow for direct, non-covalent interactions with specific protein targets, such as kinases or other enzymes crucial for cell survival and proliferation.[8] The morpholine moiety, in particular, is a common feature in many kinase inhibitors, where it often forms key hydrogen bonds within the ATP-binding pocket.[6][8] Therefore, these analogues may act as dual-action agents, combining targeted enzyme inhibition with broad-spectrum cytotoxic effects upon bioreduction.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct experimental evidence on its SAR is currently lacking, a systematic, hypothesis-driven approach to its derivatization can be guided by the extensive knowledge base surrounding its constituent fragments. This guide provides a foundational framework for researchers to embark on the exploration of this intriguing chemical space. Future efforts should focus on the synthesis and rigorous biological evaluation of a focused library of analogues to validate the predicted SAR and to identify lead compounds with potent and selective activity. Further mechanistic studies will also be crucial to elucidate the precise molecular targets and pathways modulated by this promising class of compounds.

References

  • Bullen, G. A., & Bellenie, B. R. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved January 21, 2026, from [Link]

  • Kourounakis, A. P., & Kourounakis, A. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Yamakawa, T., Matsukura, H., Nomura, Y., Yoshioka, M., Masaki, M., Igata, H., & Okabe, S. (1991). Synthesis and structure-activity relationships of N-substituted 2-[(2-imidazolylsulfinyl)methyl]anilines as a new class of gastric H+/K(+)-ATPase inhibitors. Chemical & Pharmaceutical Bulletin, 39(7), 1746-1752.
  • ResearchGate. (n.d.). Contribution of the morpholine scaffold on the activity of.... Retrieved January 21, 2026, from [Link]

  • Costantino, L., & Barlocco, D. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2736-2755.
  • Pires, J., Giesbrecht, S., & Andrade, A. (n.d.). (PDF) Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. ResearchGate. Retrieved January 21, 2026, from [Link]

  • Sakuratani, Y., Sato, S., Nishikawa, S., Yamada, J., Maekawa, A., & Hayashi, M. (2008). Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats: correlation between toxicity and chemical structure. SAR and QSAR in Environmental Research, 19(7-8), 681-696.
  • Pouliot, M.-A., & Sarlah, D. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(4), 427-431.
  • Wu, Y.-T., Chen, Y.-C., Li, Y.-C., Chen, Y.-A., Chen, C.-Y., & Lin, J. T. (2024). Structure–activity relationships of aniline-based squaraines for distinguishable staining and bright two-photon fluorescence bioimaging in plant cells.
  • El-Sayed, W. A., El-Essawy, F. A., Ali, O. M., & El-Sayed, A. M. (2022).
  • de Lira, L. F., & de Farias, F. P. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1145.
  • Selifonov, S. A., Grifoll, M., Gurst, J. E., & Chapman, P. J. (1998). Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucibilis Strain. Applied and Environmental Microbiology, 64(5), 1888-1895.
  • Filo. (2025, September 11). What is the ortho effect of nitro group on aniline?. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved January 21, 2026, from [Link]

  • LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • Al-Majdhoub, M. M., & Ghattas, M. A. (2025). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. Molecules, 30(1), 123.
  • Pereira, S. L., de Farias, F. P., & Lima, L. M. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Pharmaceuticals, 15(10), 1285.
  • El-Sayed, W. A., El-Essawy, F. A., Ali, O. M., & El-Sayed, A. M. (2022).
  • Bîcu, E., & Uivarosi, V. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. International Journal of Molecular Sciences, 23(11), 6301.
  • Palmer, B. D., Wilson, W. R., Atwell, G. J., & Denny, W. A. (1992). Hypoxia-selective antitumor agents. 5. Synthesis of water-soluble nitroaniline mustards with selective cytotoxicity for hypoxic mammalian cells. Journal of Medicinal Chemistry, 35(18), 3214-3222.
  • González-Chávez, M. M., Rivera-Mancilla, E., Navarrete-Vázquez, G., Hidalgo-Figueroa, S., Estrada-Soto, S., & Almanza-Pérez, J. C. (2024). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. Molecules, 29(19), 4587.
  • ResearchGate. (n.d.). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. Retrieved January 21, 2026, from [Link]

  • Encyclopedia.pub. (2022, June 14). Antimicrobial Activity of Nitroaromatic Derivatives. Retrieved January 21, 2026, from [Link]

  • Zhou, Y., & Li, Y. (2024).
  • Li, S.-H., Zhang, H.-J., Yue, J.-M., & Sun, H.-D. (2008). Synthesis, cytotoxic activity, and SAR analysis of the derivatives of taxchinin A and brevifoliol. Bioorganic & Medicinal Chemistry, 16(10), 5566-5574.
  • Bar-On, O., Shavit, M., & Reuveni, H. (2021). Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cells. RSC Advances, 11(62), 39257-39268.
  • ResearchGate. (n.d.). Aromatic Nitro and Amino Compounds. Retrieved January 21, 2026, from [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7.
  • S. N., S., & S. R., S. (2022). Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. Crystals, 12(7), 969.

Sources

The Architect's Choice in Targeted Protein Degradation: A Comparative Guide to E3 Ligase Ligands for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly advancing field of targeted protein degradation, the design and synthesis of Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. These heterobifunctional molecules offer the unprecedented ability to hijack the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. The architectural linchpin of any PROTAC is the E3 ligase ligand, the moiety responsible for recruiting the cellular machinery that tags the target protein for destruction. While the query for "2-Methyl-4-morpholino-6-nitroaniline" as a PROTAC component does not align with established literature, it opens a crucial discussion into the selection of authentic and effective alternatives. This guide provides an in-depth, data-driven comparison of the most widely employed E3 ligase ligands in PROTAC synthesis, offering researchers the insights needed to make strategic decisions in their drug development endeavors.

The PROTAC Mechanism: A Symphony of Induced Proximity

PROTACs are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[] By simultaneously engaging the POI and an E3 ligase, the PROTAC forms a ternary complex (POI-PROTAC-E3 ligase).[2] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released to engage in another cycle of degradation, highlighting its catalytic nature.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E3_Ligase->POI Ubiquitination E2 E2-Ub E2->E3_Ligase Ub Transfer Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

A Comparative Analysis of Preeminent E3 Ligase Ligands

While over 600 E3 ligases are encoded in the human genome, only a handful have been successfully recruited for targeted protein degradation due to the availability of well-characterized, high-affinity small molecule ligands.[] The most prominent among these are ligands for Cereblon (CRBN), von Hippel-Lindau (VHL), Mouse double minute 2 homolog (MDM2), and Inhibitors of Apoptosis Proteins (IAPs).

Cereblon (CRBN) and von Hippel-Lindau (VHL): The Workhorses of PROTAC Development

CRBN and VHL are the two most extensively utilized E3 ligases in PROTAC design.[3][4] Ligands for CRBN are typically derivatives of immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[5] VHL ligands, on the other hand, are often based on a hydroxyproline scaffold that mimics the binding of hypoxia-inducible factor 1α (HIF-1α) to VHL.[]

The choice between CRBN and VHL is a critical design decision that can significantly impact a PROTAC's properties.[] CRBN ligands are generally smaller and contribute less to the molecular weight and lipophilicity of the final PROTAC, which can be advantageous for maintaining drug-like properties.[6] Conversely, VHL ligands are larger and have a greater polar surface area.[] However, VHL-based PROTACs are often associated with greater structural rigidity and metabolic stability.[]

The expression patterns of these E3 ligases also play a crucial role in PROTAC design. CRBN is broadly expressed, making it a versatile choice for a wide range of cell types.[] VHL is also widely expressed, but in some cancer cell lines, its expression may be lower or absent, which would render VHL-based PROTACs ineffective.[4][7]

A significant consideration for CRBN-based PROTACs is the potential for off-target degradation of endogenous neosubstrates, such as the zinc-finger transcription factors IKZF1/3 and SALL4.[][8] This can lead to unintended immunological or toxic effects. VHL-based PROTACs are generally considered to have a lower propensity for such "molecular glue"-like off-target effects.[9]

FeatureCereblon (CRBN) Ligandsvon Hippel-Lindau (VHL) Ligands
Common Ligands Pomalidomide, Lenalidomide, ThalidomideHydroxyproline-based mimetics (e.g., VH032)
Molecular Weight Smaller contribution to PROTAC MWLarger contribution to PROTAC MW
Physicochemical Properties Generally more favorable (lower HBD/HBA, less lipophilic)Can increase polarity and reduce permeability
Selectivity Potential for off-target degradation of neosubstrates (e.g., IKZF1/3)Generally higher selectivity with fewer off-target effects
Stability Good, but can be susceptible to hydrolysisOften confer greater metabolic stability to the PROTAC
Expression Broadly expressed across tissuesWidely expressed, but can be lost in some cancers
Kinetics Rapid turnoverSlower turnover

Table 1: A comparative overview of CRBN and VHL E3 ligase ligands for PROTAC synthesis.

MDM2 and IAPs: Earlier Players with Niche Applications

MDM2 and IAPs were among the first E3 ligases to be harnessed for PROTACs.[] MDM2-recruiting PROTACs often utilize ligands such as nutlin-3, an inhibitor of the MDM2-p53 interaction.[] While successful in preclinical models, the larger size and less favorable drug-like properties of MDM2 ligands have limited their widespread adoption compared to CRBN and VHL ligands.[]

IAP-recruiting PROTACs employ ligands derived from IAP antagonists. A key challenge with IAP-based PROTACs is the potential for auto-ubiquitination of the IAP ligase itself, which can lead to inefficient degradation of the intended target protein.[]

E3 LigaseCommon LigandsKey AdvantagesKey Challenges
MDM2 Nutlin-3 and its derivativesEarly proof-of-concept; potential for synergistic p53 activationLarge ligand size; suboptimal pharmacokinetic properties
IAPs IAP antagonists (e.g., LCL161 derivatives)Explored early in PROTAC developmentLigand-induced auto-ubiquitination can limit efficacy

Table 2: Characteristics of MDM2 and IAP E3 ligase ligands.

Experimental Data: A Head-to-Head Comparison

Direct, head-to-head comparisons of PROTACs targeting the same protein but utilizing different E3 ligase ligands are invaluable for assessing their relative performance. The degradation efficiency of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).[10]

One study comparing BRD4-targeting PROTACs found that the VHL-based PROTAC, MZ1, was broadly active across a panel of 56 cancer cell lines, whereas the CRBN-based PROTAC, dBET1, was frequently inactive.[4] This difference in activity was correlated with the expression levels and mutation status of the respective E3 ligases in the cell lines.[4]

In another example, researchers developed PROTACs targeting Indoleamine 2,3-dioxygenase 1 (IDO1). A VHL-based PROTAC demonstrated a DC50 of 15 nM and a Dmax of >95% in HCT116 cells, while a CRBN-based counterpart showed a DC50 of 25 nM and a Dmax of >95% in the same cell line.[11] While both were potent degraders, this highlights that the choice of E3 ligase can influence the potency of the resulting PROTAC.

Target ProteinE3 LigasePROTACCell LineDC50 (nM)Dmax (%)Reference
BRD4VHLMZ1Broadly activeVaries by cell lineVaries by cell line[4]
BRD4CRBNdBET1Often inactiveVaries by cell lineVaries by cell line[4]
IDO1VHLCompound 7HCT11615>95[11]
IDO1CRBNCompound 11HCT11625>95[11]

Table 3: Comparative performance of VHL- and CRBN-based PROTACs against the same target protein.

Experimental Protocols

The synthesis of a PROTAC is a multi-step process that requires careful planning and execution. Below are generalized protocols for the synthesis of a PROTAC using either a VHL or a CRBN ligand.

General Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow Start Start Step1 Synthesize or Procure POI Ligand with Attachment Point Start->Step1 Step2 Synthesize or Procure E3 Ligase Ligand with Linker Attachment Point Start->Step2 Step3 Synthesize Bifunctional Linker Start->Step3 Step4 Couple POI Ligand to Linker Step1->Step4 Step5 Couple E3 Ligase Ligand to POI-Linker Conjugate Step2->Step5 Step3->Step4 Step4->Step5 Step6 Purify Final PROTAC (e.g., HPLC) Step5->Step6 Step7 Characterize PROTAC (e.g., NMR, MS) Step6->Step7 End End Step7->End

Figure 2: A generalized workflow for the synthesis of a PROTAC molecule.

Protocol 1: Synthesis of a BRD4-Targeting PROTAC using a Pomalidomide (CRBN) Ligand

This protocol is a generalized representation based on established methods for synthesizing pomalidomide-based PROTACs.[12][13][14]

Materials:

  • 4-Fluorothalidomide

  • Amine-terminated linker (e.g., N-Boc-ethylenediamine)

  • (+)-JQ1 carboxylic acid (BRD4 ligand)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Standard laboratory glassware and purification equipment (HPLC, NMR, MS)

Procedure:

  • Synthesis of Pomalidomide-Linker: a. Dissolve 4-fluorothalidomide (1 eq) and the amine-terminated linker (1.1 eq) in DMF. b. Add DIPEA (3 eq) and stir the reaction at 80 °C for 16 hours. c. Monitor the reaction by TLC or LC-MS. d. Upon completion, cool the reaction mixture and purify the product by column chromatography to yield the pomalidomide-linker conjugate.

  • Deprotection of the Linker (if necessary): a. If the linker has a protecting group (e.g., Boc), dissolve the pomalidomide-linker conjugate in a 1:1 mixture of DCM and TFA. b. Stir at room temperature for 1-2 hours. c. Remove the solvent under reduced pressure to obtain the deprotected pomalidomide-linker.

  • Coupling to BRD4 Ligand: a. Dissolve (+)-JQ1 carboxylic acid (1 eq), the deprotected pomalidomide-linker (1.1 eq), and HATU (1.2 eq) in DMF. b. Add DIPEA (3 eq) and stir the reaction at room temperature for 4-6 hours. c. Monitor the reaction by LC-MS.

  • Purification and Characterization: a. Upon completion, purify the crude product by preparative HPLC. b. Characterize the final PROTAC by NMR and high-resolution mass spectrometry.

Protocol 2: Synthesis of a BRD4-Targeting PROTAC using a VHL Ligand

This protocol is a generalized representation based on established methods for synthesizing VHL-based PROTACs.[15][16]

Materials:

  • VHL ligand with a free hydroxyl or amine for linker attachment

  • Linker with a terminal carboxylic acid or activated ester

  • (+)-JQ1 with a suitable functional group for coupling (e.g., an amine)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA

  • DMF

  • Standard laboratory glassware and purification equipment

Procedure:

  • Activation of Linker Carboxylic Acid: a. Dissolve the linker with a terminal carboxylic acid (1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DMF. b. Stir at room temperature for 30 minutes to activate the carboxylic acid.

  • Coupling to VHL Ligand: a. Add the VHL ligand with a free amine (1.1 eq) and DIPEA (3 eq) to the activated linker solution. b. Stir at room temperature for 12-16 hours. c. Monitor the reaction by LC-MS. d. Purify the VHL-linker conjugate by column chromatography.

  • Coupling to BRD4 Ligand: a. The VHL-linker conjugate will now have a reactive group at the other end of the linker (e.g., a carboxylic acid). Activate this group using EDC/HOBt as in step 1. b. Add the (+)-JQ1 derivative with a free amine (1.1 eq) and DIPEA (3 eq). c. Stir at room temperature for 12-16 hours.

  • Purification and Characterization: a. Purify the crude product by preparative HPLC. b. Characterize the final PROTAC by NMR and high-resolution mass spectrometry.

Conclusion

The selection of an E3 ligase ligand is a cornerstone of successful PROTAC design, with profound implications for the potency, selectivity, and pharmacokinetic properties of the resulting molecule. While CRBN and VHL ligands are the current workhorses of the field, each presents a unique set of advantages and challenges. CRBN-based PROTACs benefit from the smaller size and favorable physicochemical properties of their ligands, but carry the risk of off-target effects. VHL-based PROTACs often exhibit greater metabolic stability and selectivity, though their larger ligands can pose challenges for maintaining drug-like properties. The choice between these and other emerging E3 ligase ligands should be guided by a thorough understanding of the target protein, the desired therapeutic context, and the experimental data presented in this guide and the broader scientific literature. As the landscape of E3 ligase ligands continues to expand, so too will the power and precision of targeted protein degradation as a therapeutic modality.

References

  • Precise PEG. E3 Ligase Ligands in PROTAC. [Link]

  • Maple, H., Clayden, N., Baron, A., et al. (2019). Chemical structures of commonly used VHL, CRBN and IAP E3 ligase ligands. ResearchGate. [Link]

  • Girardini, M., Gmaschitz, T., Guttman, M., et al. (2019). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. bioRxiv. [Link]

  • Fischer, E. S. (2020). Workflow for E3 Ligase Ligand Validation for PROTAC Development. PMC. [Link]

  • Sun, X., Wang, J., & Yao, X. (2021). E3 ligase ligand optimization of Clinical PROTACs. PMC. [Link]

  • Ciulli, A. (2022). Review on VHL ligands. University of Dundee. [Link]

  • Schwalm, M. P., & Spencer, J. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]

  • Ottis, P., & Hanzlikova, H. (2022). Correlation of PROTAC activity with CRBN and VHL RNA expression, DNA... ResearchGate. [Link]

  • Ciulli, A. (2019). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. MRC PPU. [Link]

  • Donovan, K. A., Ferguson, F. M., Bushman, J. D., et al. (2022). Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases. Cell Chemical Biology. [Link]

  • Vollmer, S., Coughtrie, D., & van der Westhuizen, E. (2026). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. [Link]

  • Macchi, F., & Radi, M. (2022). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2021). Synthetic routes available for the preparation of pomalidomide derivatives. [Link]

  • Scott, J. S., & Brown, D. G. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. RSC Publishing. [Link]

  • Nandi, A., & Zhao, L. (2023). Proteolysis-targeting chimeras with reduced off-targets. bioRxiv. [Link]

  • ResearchGate. (2021). VHL ligands found in PROTACs. Linker attachment options are represented... [Link]

  • Oreate AI Blog. (2026). Research Progress on Reducing Off-Target Effects of Protein Degradation Targeting Chimeras (PROTACs). [Link]

  • Moreau, K., Coen, M., Zhang, A. X., et al. (2020). Off-target activities of PROTAC. ResearchGate. [Link]

  • Macchi, F., & Radi, M. (2022). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. National Institutes of Health. [Link]

Sources

A Senior Application Scientist's Guide to Biophysical Assays for Novel PROTACs: Evaluating Ternary Complex Dynamics of a 2-Methyl-4-morpholino-6-nitroaniline-based Degrader

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the frontier of targeted protein degradation, the robust characterization of novel Proteolysis Targeting Chimeras (PROTACs) is paramount. This guide provides an in-depth comparison of key biophysical assays essential for evaluating the performance of a hypothetical PROTAC incorporating a novel warhead, exemplified by a 2-Methyl-4-morpholino-6-nitroaniline-like scaffold. Our focus extends beyond mere protocol recitation to a deeper understanding of the causality behind experimental choices, ensuring a self-validating system for your research endeavors.

The efficacy of a PROTAC hinges on its ability to induce and stabilize a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, thereby triggering the ubiquitination and subsequent degradation of the POI.[1] The intricate dance of binary and ternary interactions governs the PROTAC's potency and selectivity.[2] Here, we dissect and compare the premier biophysical techniques to elucidate these critical molecular events.

The PROTAC Mechanism: A Symphony of Interactions

At its core, a PROTAC is a heterobifunctional molecule with two key recognition elements connected by a linker. One end binds to the target protein, and the other recruits an E3 ligase. The formation of this POI-PROTAC-E3 ligase ternary complex is the cornerstone of PROTAC activity. Understanding the thermodynamics and kinetics of this complex is crucial for optimizing PROTAC design.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC binding PROTAC PROTAC (e.g., 2-Methyl-4-morpholino- 6-nitroaniline-based) PROTAC->Ternary E3 E3 Ligase E3->Ternary PROTAC binding Ubi Ubiquitination Ternary->Ubi Proximity-induced Proteasome Proteasomal Degradation Ubi->Proteasome Degraded_POI Degraded POI Proteasome->Degraded_POI

Caption: The catalytic cycle of a PROTAC, leading to targeted protein degradation.

Comparative Analysis of Key Biophysical Assays

The selection of an appropriate biophysical assay is contingent on the specific question being addressed, from initial hit validation to in-depth kinetic analysis. We will explore four gold-standard techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Thermal Shift Assay (TSA), and Förster Resonance Energy Transfer (FRET).

Assay Principle Key Parameters Measured Throughput Sample Consumption Strengths Limitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface.[3]KD (affinity), kon/koff (kinetics), cooperativity (α).[4][5]Medium to HighLow to MediumLabel-free, real-time kinetic data, high sensitivity.[6][7]Immobilization of one binding partner required, potential for mass transport limitations.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon molecular binding.[8][9]KD (affinity), ΔH (enthalpy), ΔS (entropy), stoichiometry (n).[10][11]LowHighLabel-free, in-solution, provides a complete thermodynamic profile.[8]Low throughput, high sample consumption, sensitive to buffer mismatches.[11]
Thermal Shift Assay (TSA) Monitors the thermal denaturation of a protein in the presence of a ligand.[12][13]ΔTm (change in melting temperature), qualitative assessment of binding.HighLowHigh throughput, low sample consumption, cost-effective for screening.[12][13]Indirect measure of binding, may not be suitable for all proteins, can be affected by compound fluorescence.
Förster Resonance Energy Transfer (FRET) Measures energy transfer between two fluorophores in close proximity.[14]Ternary complex formation, relative binding affinity.HighLowHomogeneous assay, suitable for high-throughput screening, can be adapted for cellular assays.[10]Requires labeling of proteins, potential for fluorescent artifacts, provides relative rather than absolute binding data.[2]

In-Depth Methodologies and Experimental Causality

Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics

SPR is a powerful tool for dissecting the kinetics of both binary (PROTAC-POI, PROTAC-E3) and ternary complex formation.[4][5][6] The real-time nature of SPR allows for the determination of association (kon) and dissociation (koff) rates, providing invaluable insights into the stability of the ternary complex.[2]

SPR_Workflow cluster_binary Binary Interactions Immobilize Immobilize E3 Ligase on Sensor Chip Binary1 Inject PROTAC (Analyte) Immobilize->Binary1 Binary2 Inject POI (Analyte) Immobilize->Binary2 Ternary Inject POI + PROTAC (Co-injection) Immobilize->Ternary Ternary Complex Formation Analysis Kinetic Analysis (kon, koff, KD) Binary1->Analysis Binary2->Analysis Ternary->Analysis

Caption: A typical SPR workflow for characterizing PROTAC interactions.

  • Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon complex) onto a sensor chip surface. This provides a stable baseline for subsequent binding events.

  • Binary Binding (PROTAC to E3): Inject a series of concentrations of the this compound-based PROTAC over the immobilized E3 ligase to determine the binary binding affinity and kinetics.

  • Ternary Complex Formation: Co-inject a constant, saturating concentration of the POI with a dilution series of the PROTAC. The increase in binding response compared to the PROTAC alone indicates ternary complex formation.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to extract kinetic parameters.[2] The cooperativity (α) can be calculated as the ratio of the binary KD (PROTAC to E3) to the ternary KD.[2]

Causality: Immobilizing the E3 ligase is often preferred as it allows for the screening of multiple PROTACs and POIs against a single prepared surface.[6] The use of a saturating concentration of the POI in the ternary experiment ensures that the observed binding is primarily driven by the formation of the ternary complex.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic signature of the interaction.[8][10][11] This technique is invaluable for accurately determining binding affinities and understanding the enthalpic and entropic drivers of ternary complex formation.

ITC_Workflow Prep Prepare Protein and Ligand in Matched Buffer Load Load POI into Sample Cell Load PROTAC + E3 into Syringe Prep->Load Titrate Titrate Syringe Contents into Sample Cell Load->Titrate Measure Measure Heat Change per Injection Titrate->Measure Analyze Analyze Data to Determine KD, ΔH, ΔS, and n Measure->Analyze

Caption: The experimental process for an ITC titration experiment.

  • Sample Preparation: Prepare purified POI, E3 ligase, and the this compound-based PROTAC in an identical, well-dialyzed buffer to minimize heat of dilution effects.

  • Binary Titrations: First, perform binary titrations to determine the binding affinity of the PROTAC to both the POI and the E3 ligase independently.

  • Ternary Titration: To measure the thermodynamics of ternary complex formation, titrate the PROTAC into a solution containing both the POI and the E3 ligase. Alternatively, titrate a pre-formed binary complex (e.g., PROTAC + E3) into the POI solution.

  • Data Analysis: Integrate the heat peaks from the titration and fit the data to a suitable binding model to obtain the thermodynamic parameters.

Causality: The meticulous matching of buffers is critical in ITC, as even minor differences can lead to significant heat of dilution artifacts, confounding the true binding signal. Performing binary titrations first is essential for interpreting the more complex ternary interaction and calculating cooperativity.

Thermal Shift Assay (TSA): High-Throughput Screening for Binders

TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to screen for ligand binding by measuring changes in protein thermal stability.[12][13][15] While it provides a less detailed picture than SPR or ITC, its high-throughput nature makes it ideal for initial library screening and hit validation.

  • Reagent Preparation: Prepare a master mix containing the target protein (either POI or E3 ligase) and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.[12]

  • Compound Addition: Dispense the master mix into a multi-well PCR plate and add varying concentrations of the this compound-based PROTAC.

  • Thermal Denaturation: Subject the plate to a gradual temperature ramp in a real-time PCR instrument, monitoring the fluorescence at each temperature increment.

  • Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition (Tm) is determined. A significant increase in Tm in the presence of the PROTAC indicates stabilizing binding.

Causality: The principle behind TSA is that ligand binding generally stabilizes the folded state of a protein, thus requiring more thermal energy to induce unfolding.[13][15] This change in stability is observed as a shift in the melting temperature. This assay is particularly useful in the early stages to confirm that the warhead of the PROTAC engages the intended target protein.

Förster Resonance Energy Transfer (FRET): Probing Proximity in Solution

FRET-based assays are homogeneous proximity assays that can be used to monitor the formation of the ternary complex in solution.[10][14] They are highly amenable to high-throughput screening and can provide valuable information on the relative efficiency of different PROTACs in bringing the POI and E3 ligase together.

  • Protein Labeling: Label the POI and the E3 ligase with a FRET donor (e.g., Terbium cryptate) and acceptor (e.g., a fluorescent dye like Alexa Fluor 488) pair, respectively. This is often achieved using antibodies against protein tags (e.g., His-tag, GST-tag).

  • Assay Setup: In a microplate, combine the labeled POI, labeled E3 ligase, and a dilution series of the this compound-based PROTAC.

  • Incubation and Measurement: Incubate the mixture to allow for complex formation. Measure the FRET signal using a plate reader capable of time-resolved fluorescence measurements.

  • Data Analysis: An increase in the FRET signal indicates that the PROTAC is bringing the donor- and acceptor-labeled proteins into close proximity, confirming ternary complex formation.[16]

Causality: FRET relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. This energy transfer is highly dependent on the distance between the two molecules (typically within 10 nm).[14] Therefore, a FRET signal is a direct indicator of the formation of the POI-PROTAC-E3 ligase complex.

Conclusion and Future Perspectives

The successful development of novel PROTACs, such as those based on a this compound scaffold, requires a multi-faceted approach to biophysical characterization. While high-throughput methods like TSA and FRET are excellent for initial screening and validation of ternary complex formation, they provide a less nuanced view. For a deeper, mechanistic understanding of PROTAC efficacy, the quantitative and kinetic data from SPR and the thermodynamic insights from ITC are indispensable.

A judicious and integrated application of these techniques will empower researchers to rationally design and optimize PROTACs with superior potency, selectivity, and drug-like properties. By understanding the causality behind each experimental choice and ensuring a self-validating workflow, the path from a novel chemical entity to a promising therapeutic candidate becomes clearer.

References

  • Xing, L., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(15), 1363-1383. [Link]

  • Ciulli, A., & Trainor, N. (2022). Biophysical and structural characterization of PROTAC ternary complexes. Methods in Enzymology, 675, 1-32. [Link]

  • Bond, M. J., et al. (2022). Development of biophysical assays for studies of PROTACs. Diva-Portal.org. [Link]

  • Scott, D. E., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Journal of Visualized Experiments, (191), e65785. [Link]

  • Scott, D. E., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). JoVE, (191). [Link]

  • Axxam S.p.A. (n.d.). Thermal shift assays for early-stage drug discovery. Axxam.com. [Link]

  • Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology, 14(3), 361-368. [Link]

  • Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Publications. [Link]

  • National Institutes of Health. (n.d.). High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. NIH.gov. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methyl-4-nitroaniline. PrepChem.com. [Link]

  • Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Aragen.com. [Link]

  • Gao, H., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science, 4(2), 856-865. [Link]

  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). TAInstruments.com. [Link]

  • Google Patents. (n.d.). CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.
  • Testa, A., et al. (2021). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society, 143(49), 20380-20393. [Link]

  • MtoZ Biolabs. (n.d.). Thermal Shift Assay Drug Discovery. MtoZ-Biolabs.com. [Link]

  • Bio-Techne. (n.d.). Assays for Targeted Protein Degradation. Bio-Techne.com. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Surface Plasmon Resonance-Based Characterization of PROTAC-Induced Ternary Complexes Involving CDK2 and CRBN-DDB1. IJPSOnline.com. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methyl-4-morpholino-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profile Analysis: A Precautionary Approach

The disposal protocol for any chemical is dictated by its inherent hazards. In the absence of specific data for 2-Methyl-4-morpholino-6-nitroaniline, we must infer its hazard profile from its constituent functional groups: the nitroaniline core and the morpholine substituent.

  • Nitroaniline Moiety: Compounds in the nitroaniline class are recognized for their significant toxicity. They are often classified as acutely toxic if swallowed, inhaled, or in contact with skin.[1][2] A primary health concern is the potential to cause methemoglobinemia, a condition that impairs the blood's ability to transport oxygen.[3] Furthermore, many nitroaromatic compounds are considered harmful to aquatic life with long-lasting effects.[1][4]

  • Morpholine Moiety: Morpholine and its derivatives can be flammable, corrosive, and capable of causing severe skin and eye damage.[5][6][7]

Given this composite profile, this compound must be handled as a hazardous substance with a high degree of caution. The following table summarizes the presumed hazards, which form the basis for the subsequent disposal procedures.

Hazard CategoryPresumed Risk based on Analogous CompoundsRationale & Primary AnalogsCitations
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.Nitroaniline compounds are consistently classified as acutely toxic via multiple exposure routes.[1][2][8][9]
Organ Toxicity May cause damage to organs (specifically blood) through prolonged or repeated exposure.A known effect of nitroanilines is the formation of methemoglobin.[3][10]
Skin/Eye Irritation May cause skin irritation and severe eye damage.Both morpholine derivatives and nitroanilines are known skin and eye irritants.[6][10][11]
Environmental Hazard Toxic to aquatic life with long-lasting effects.A common characteristic of nitroaromatic compounds.[2][4][8]
Chemical Reactivity Incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.This reactivity is characteristic of aromatic amines and nitro compounds.[11][12][13]

Operational Disposal Plan: A Step-by-Step Protocol

This protocol provides a systematic approach to the collection and disposal of this compound waste, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations.

Workflow for Safe Disposal

Sources

A Comprehensive Guide to the Safe Handling of 2-Methyl-4-morpholino-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis: Understanding the Risks

2-Methyl-4-morpholino-6-nitroaniline belongs to the nitroaniline family of compounds. Based on the toxicological profiles of related chemicals such as 2-Methyl-4-nitroaniline and 2-Methyl-6-nitroaniline, it is prudent to assume that this compound presents similar hazards.[1][2][3]

Anticipated Hazards:

  • Acute Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Skin and Eye Irritation: Expected to cause skin and eye irritation upon contact.[4][5]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[1][3][6]

  • Aquatic Toxicity: Potentially toxic to aquatic life with long-lasting effects.[2][3]

  • Methemoglobinemia: Structurally similar chemicals can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[7][8]

These hazards necessitate stringent adherence to the safety protocols outlined below to minimize exposure risk.

Personal Protective Equipment (PPE): Your First Line of Defense

The proper selection and consistent use of PPE are non-negotiable when handling this compound. The following table summarizes the minimum required PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield in combination with goggles.Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (Nitrile recommended, double-gloving is advisable). A lab coat must be worn at all times.Prevents skin contact, which can lead to irritation and systemic toxicity through dermal absorption.[7][9]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation toxicity.

Safe Handling and Operational Workflow

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow is designed to guide the user through the key stages of use, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Carefully Weigh the Compound prep_materials->handle_weigh handle_dissolve Dissolve in an Appropriate Solvent handle_weigh->handle_dissolve handle_transfer Transfer to the Reaction Vessel handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handle_transfer->cleanup_decontaminate cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A typical laboratory workflow for handling hazardous chemical compounds.

Step-by-Step Handling Protocol:
  • Preparation:

    • Don PPE: Before entering the laboratory, ensure all required PPE is worn correctly.

    • Fume Hood: All manipulations of this compound powder must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

    • Gather Materials: Assemble all necessary equipment and reagents before commencing work to avoid leaving the controlled workspace.

  • Handling:

    • Weighing: Use a tared weigh boat and handle the powder with care to avoid generating dust.

    • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

    • Transfers: Use appropriate tools, such as a spatula or powder funnel, for transferring the solid.

  • Cleanup and Disposal:

    • Decontamination: All glassware and surfaces that have come into contact with the chemical must be decontaminated. A suitable solvent wash followed by a detergent and water rinse is recommended.

    • Waste Disposal: All solid waste and contaminated disposable items (e.g., gloves, weigh boats) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[4][10] Liquid waste containing the compound should be collected in a separate, appropriately labeled hazardous waste container.

    • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Contaminated disposable PPE should be placed in the hazardous waste container.

    • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

cluster_exposure Exposure Event cluster_response Immediate Response exposure Exposure Occurs skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion wash_skin Wash with plenty of water for 15 minutes skin_contact->wash_skin flush_eyes Flush eyes with water for at least 15 minutes eye_contact->flush_eyes fresh_air Move to fresh air inhalation->fresh_air medical_attention Seek immediate medical attention ingestion->medical_attention wash_skin->medical_attention flush_eyes->medical_attention fresh_air->medical_attention

Caption: Emergency response flowchart for chemical exposure.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

  • Spill: In case of a small spill, carefully absorb the material with an inert absorbent and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact the appropriate emergency response team.

Storage and Disposal Plan

Proper storage and disposal are essential for maintaining a safe laboratory environment.

Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][4]

  • Keep it away from incompatible materials such as strong oxidizing agents.[4]

  • The storage area should be clearly marked with the appropriate hazard warnings.

Disposal:

  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of contents and containers in accordance with local, regional, and national regulations.[1][10]

  • Do not dispose of this chemical down the drain or in the general trash.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer working environment for yourself and your colleagues.

References

  • Amherst College. (2019, December 9). STANDARD OPERATING PROCEDURES (SOP)
  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - p-Nitroaniline.
  • BenchChem. (2025, December).
  • ScienceLab.com. (2005, October 10).
  • Aarti Industries. Nitroaniline (CL-4 PUBLIC) (CL-1 CONFIDENTIAL).
  • Acros Organics.
  • ECHEMI.
  • CPAchem Ltd. (2025, February 26).
  • Sigma-Aldrich. (2025, January 2).
  • Thermo Fisher Scientific. (2025, September 17).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-morpholino-6-nitroaniline
Reactant of Route 2
Reactant of Route 2
2-Methyl-4-morpholino-6-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.